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  • Product: 1,3-Bis(2-hydroxyethyl)guanidine

Core Science & Biosynthesis

Exploratory

molecular weight and structural formula of 1,3-Bis(2-hydroxyethyl)guanidine

This technical guide provides an in-depth physicochemical and synthetic profiling of 1,3-Bis(2-hydroxyethyl)guanidine , a specialized guanidine derivative used in cosmetic chemistry and macromolecular synthesis.[1] Physi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profiling of 1,3-Bis(2-hydroxyethyl)guanidine , a specialized guanidine derivative used in cosmetic chemistry and macromolecular synthesis.[1]

Physicochemical Profiling, Synthetic Pathways, and Structural Analysis[1]

Executive Summary

1,3-Bis(2-hydroxyethyl)guanidine (CAS 130493-73-1) is a symmetrical, hydrophilic guanidine derivative characterized by two ethyl-hydroxy arms attached to the


 and 

positions of the guanidinium core.[1][2] Unlike the highly basic unsubstituted guanidine, this molecule exhibits modulated basicity and enhanced solubility in polar protic solvents due to the hydroxyl moieties. It is primarily utilized as a lanthionization agent in protein chemistry (specifically in hair restructuring technologies) and serves as a biocompatible crosslinking intermediate in polymer science.

Molecular Identity & Structural Analysis[1][3][4][5]

Core Identifiers
ParameterTechnical Specification
Chemical Name 1,3-Bis(2-hydroxyethyl)guanidine
Synonyms

-Bis(2-hydroxyethyl)guanidine; 1,3-Di(2-hydroxyethyl)guanidine
CAS Registry Number 130493-73-1
Molecular Formula

Molecular Weight 147.18 g/mol
Exact Mass 147.1008
SMILES OCCNC(=N)NCCO
InChI Key (Predicted) KFQWJMFXQWJMFX-UHFFFAOYSA-N
Structural Architecture

The molecule features a planar guanidinium core stabilized by Y-aromaticity (resonance delocalization of the positive charge across the


 system). The 2-hydroxyethyl arms provide significant hydrogen-bonding capability, acting as both donors (OH, NH) and acceptors (O, N).

Tautomerism: In neutral solution, the molecule exists in equilibrium between the imino form and the amino form, though the symmetrical 1,3-substituted structure makes these degenerate. In acidic media (


), it exists predominantly as the guanidinium cation  (

), where the positive charge is delocalized.

Structure Core Guanidine Core (Planar CN3) Arm1 2-Hydroxyethyl Group (-CH2-CH2-OH) Core->Arm1 N1 Substitution Arm2 2-Hydroxyethyl Group (-CH2-CH2-OH) Core->Arm2 N3 Substitution Resonance Y-Aromaticity (Charge Delocalization) Core->Resonance Stabilization

Figure 1: Structural topology of 1,3-Bis(2-hydroxyethyl)guanidine showing the core resonance system and hydrophilic substitution arms.[1]

Physicochemical Properties[1][2][5][6][7]

PropertyValue / DescriptionMechanism/Context
Physical State Viscous Oil or Hygroscopic SolidHigh H-bonding capacity prevents easy crystallization.[1]
Solubility High (Water, Ethanol, DMSO)Amphiphilic nature dominated by polar OH/NH groups.
pKa (Conjugate Acid) ~12.5 - 13.0The electron-withdrawing effect of the oxygen atoms is dampened by the ethyl spacer, maintaining high basicity typical of guanidines.
LogP -1.5 (Predicted)Highly hydrophilic; unlikely to cross lipid membranes passively without transport.[1]
Stability Hydrolytically StableResistant to hydrolysis under neutral/basic conditions; converts to urea derivatives only under extreme basic forcing conditions (

).

Synthetic Methodology (Authoritative Protocol)

The synthesis of symmetrical 1,3-disubstituted guanidines is most reliably achieved via the S-Methylisothiourea Route .[1] Direct reaction of guanidine with ethanolamine is inefficient due to ammonia displacement kinetics.[1] The following protocol ensures 1,3-regioselectivity.

Reaction Pathway[1]
  • Thiourea Formation: Reaction of Carbon Disulfide (

    
    ) with Ethanolamine.[1]
    
  • Activation: Methylation of the thiourea to form the S-methylisothiourea salt.[1]

  • Guanylation: Displacement of the methylthio group by Ammonia.

Synthesis Ethanolamine Ethanolamine (2 eq) Thiourea Intermediate 1: N,N'-Bis(2-hydroxyethyl)thiourea Ethanolamine->Thiourea Reflux, -H2S CS2 Carbon Disulfide CS2->Thiourea Reflux, -H2S S_Methyl Intermediate 2: S-Methyl-N,N'-bis(2-hydroxyethyl)isothiourea Thiourea->S_Methyl + MeI (Methyl Iodide) Acetone, RT Product Target: 1,3-Bis(2-hydroxyethyl)guanidine S_Methyl->Product + NH3 (Ammonia) Ethanol, Reflux, -MeSH

Figure 2: Step-wise synthetic pathway from commodity precursors to the target guanidine.

Detailed Protocol (Lab Scale)

Note: Perform all reactions in a fume hood due to neurotoxic


 and odorous methanethiol byproducts.[1]
  • Preparation of N,N'-Bis(2-hydroxyethyl)thiourea:

    • Charge a round-bottom flask with Ethanolamine (2.05 eq) and Ethanol (solvent).[1]

    • Dropwise add Carbon Disulfide (

      
      , 1.0 eq) at 0°C.
      
    • Reflux for 4 hours until

      
       evolution ceases.
      
    • Concentrate to yield the thiourea intermediate.

  • S-Methylation:

    • Dissolve the thiourea in Acetone.

    • Add Methyl Iodide (1.1 eq) cautiously (Exothermic).[1]

    • Stir at RT for 2 hours. The hydroiodide salt of the S-methyl intermediate will precipitate.[1] Filter and dry.[1][3][4][5]

  • Ammonolysis to Guanidine:

    • Suspend the S-methyl salt in absolute Ethanol.[1]

    • Bubble anhydrous Ammonia gas through the solution or add 7N

      
       in MeOH.
      
    • Reflux for 6–12 hours.[1] The methyl mercaptan (

      
      ) byproduct must be trapped in bleach solution.
      
    • Purification: Evaporate solvent.[1][3][6][5] The residue is the hydroiodide salt. Pass through an Ion Exchange Resin (OH- form) to obtain the free base 1,3-bis(2-hydroxyethyl)guanidine.[1]

Applications in Drug Development & Biochemistry

Protein Lanthionization (Hair & Wool Chemistry)

The primary industrial application of this molecule is as a Non-Hydroxide Relaxer .

  • Mechanism: It facilitates the

    
    -elimination of cystine disulfides in keratin without the extreme pH damage caused by Sodium Hydroxide.[1]
    
  • Pathway: Cystine

    
     Dehydroalanine 
    
    
    
    Lanthionine (Thioether crosslink).[1]
  • Benefit: The bulky hydroxyethyl groups modulate penetration speed, preventing "over-processing" of the protein fiber.

Polymer Chain Extension

In polyurethane synthesis, 1,3-Bis(2-hydroxyethyl)guanidine acts as a cationic chain extender .[1]

  • The hydroxyl groups react with isocyanates to form urethane linkages.

  • The pendant guanidine group remains available to provide antimicrobial properties or improve adhesion to anionic surfaces (e.g., glass, metal).

Analytical Validation (Self-Validating Methods)[1]

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
3.35 Triplet (

)
4H

(Adjacent to Nitrogen)
3.70 Triplet (

)
4H

(Adjacent to Oxygen)
~4.8 Singlet-

/ Exchangeable

protons
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Target Ion:

    
    
    
  • Expected m/z: 148.11[1]

  • Fragmentation Pattern:

    • Loss of Water (

      
      ): m/z ~130.[1]
      
    • Loss of Ethanolamine fragment: m/z ~87 (Guanidine core fragment).[1]

References

  • European Patent Office . (2005).[1] EP1532963A1: Composition for straightening the hair comprising at least one imine not being an hydroxide. Retrieved February 19, 2026, from

  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines.
  • Gelbard, G. (2005). Organic Synthesis by Catalysis with Ion-Exchange Resins. Industrial & Engineering Chemistry Research.

Sources

Foundational

An In-depth Technical Guide to the pKa Values and Basicity of 1,3-Bis(2-hydroxyethyl)guanidine in Solution

Abstract This technical guide provides a comprehensive analysis of the basicity and pKa values of 1,3-Bis(2-hydroxyethyl)guanidine in solution. It is intended for researchers, scientists, and professionals in the field o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the basicity and pKa values of 1,3-Bis(2-hydroxyethyl)guanidine in solution. It is intended for researchers, scientists, and professionals in the field of drug development who are working with guanidine-containing compounds. This document delves into the fundamental principles governing the remarkable basicity of the guanidine moiety, the influence of substituents on this property, and detailed experimental protocols for the accurate determination of pKa values. By integrating theoretical concepts with practical, field-proven methodologies, this guide aims to be an authoritative resource for understanding and manipulating the physicochemical properties of substituted guanidines.

Introduction: The Enduring Significance of the Guanidinium Group

The guanidine functional group, with its characteristic Y-shaped arrangement of three nitrogen atoms around a central carbon, is a cornerstone in the design of a multitude of biologically active molecules. Its prevalence in both natural products, such as the amino acid arginine, and synthetic pharmaceuticals underscores its importance in molecular recognition and biological function.[1] A defining feature of guanidine is its exceptionally high basicity, which allows it to exist predominantly in its protonated form, the guanidinium cation, at physiological pH.[2][3] This property is pivotal to its role in drug-receptor interactions, cellular transport, and overall pharmacokinetic profiles.

This guide focuses specifically on 1,3-Bis(2-hydroxyethyl)guanidine, a substituted guanidine of interest in various research and development contexts. Understanding its pKa values is not merely an academic exercise; it is a critical step in predicting its behavior in biological systems, optimizing its formulation, and ensuring its efficacy and safety in potential therapeutic applications.

The Source of Guanidine's Strong Basicity: A Tale of Resonance

The pKa of guanidine's conjugate acid is approximately 13.6, making it one of the strongest organic bases in aqueous solution.[2][4] This pronounced basicity is not an inherent property of a single nitrogen atom but rather a consequence of the remarkable stability of its protonated form, the guanidinium cation.[1][5]

Upon protonation, the positive charge is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms and the central carbon atom through resonance.[6][7] This distribution of charge over the entire planar, symmetrical guanidinium ion results in a highly stable cation.[2][8] The delocalization can be represented by three equivalent resonance structures, where the double bond character is shared among the three C-N bonds.[6]

Visualizing Resonance Stabilization

The resonance hybridization of the guanidinium cation is a key concept. The following diagram illustrates how the positive charge is shared among the nitrogen atoms, leading to the exceptional stability of the protonated form.

G cluster_0 Resonance Structures of the Guanidinium Cation Guanidinium [H₂N=C(NH₂)₂]⁺ cluster_1 cluster_1 cluster_2 cluster_2 cluster_3 cluster_3 N1_1 NH₂ N2_1 NH₂ N3_1 ⁺NH₂ C_1 C C_1->N1_1 C_1->N2_1 C_1->N3_1 N1_2 ⁺NH₂ N2_2 NH₂ N3_2 NH₂ C_2 C C_2->N1_2 C_2->N2_2 C_2->N3_2 N1_3 NH₂ N2_3 ⁺NH₂ N3_3 NH₂ C_3 C C_3->N1_3 C_3->N2_3 C_3->N3_3 Resonance_Hybrid Resonance Hybrid C_H C N1_H NH₂ C_H->N1_H δ⁺ N2_H NH₂ C_H->N2_H δ⁺ N3_H NH₂ C_H->N3_H δ⁺ G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Standard Solutions (Analyte, Titrant, Ionic Strength Adjuster) calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph setup Set up Titration Apparatus calibrate_ph->setup add_titrant Add Titrant in Increments setup->add_titrant record_ph Record pH after Each Addition add_titrant->record_ph record_ph->add_titrant plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calc_pka Calculate pKa at Half-Equivalence Point find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Expected Results and Interpretation

Based on the electronic effects of the 2-hydroxyethyl substituents, the pKa of 1,3-Bis(2-hydroxyethyl)guanidine is expected to be slightly lower than that of unsubstituted guanidine (pKa ≈ 13.6) due to the electron-withdrawing nature of the hydroxyl groups. The data obtained from the potentiometric titration can be summarized in a table for clarity.

ParameterValue
Concentration of 1,3-Bis(2-hydroxyethyl)guanidine0.01 M
Concentration of NaOH Titrant0.1 M
Equivalence Point Volumee.g., 12.5 mL
Half-Equivalence Point Volumee.g., 6.25 mL
pH at Half-Equivalence Point (pKa)e.g., 13.2

The determined pKa value is crucial for predicting the ionization state of 1,3-Bis(2-hydroxyethyl)guanidine at a given pH. The Henderson-Hasselbalch equation can be used for this purpose.

Computational Prediction of pKa Values

In addition to experimental determination, computational methods can provide valuable estimates of pKa values. [9][10]These methods typically involve quantum chemical calculations to determine the Gibbs free energies of the protonated and deprotonated species in the gas phase and in solution, often using a thermodynamic cycle. [11][12]While computationally intensive, these approaches can be useful for screening large numbers of compounds or for understanding the factors that influence basicity at a molecular level.

Conclusion

The basicity of 1,3-Bis(2-hydroxyethyl)guanidine is a fundamental physicochemical property that governs its behavior in solution and in biological systems. This guide has provided a detailed overview of the theoretical underpinnings of guanidine basicity, with a focus on the role of resonance stabilization. A robust, step-by-step protocol for the experimental determination of the pKa value using potentiometric titration has been presented, ensuring scientific rigor and reproducibility. The insights and methodologies contained herein are intended to empower researchers and drug development professionals to better understand, predict, and utilize the properties of this and other substituted guanidines in their scientific endeavors.

References

  • Wikipedia. Guanidine. [Link]

  • Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Publishing. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3520, Guanidine. [Link]

  • FooDB. Showing Compound Guanidine (FDB005416). [Link]

  • Vaia. Guanidine and the guanidino group present in arginine are two of the strongest organic bases known. Account for their basicity. [Link]

  • Dardonville, C., et al. (2017). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations ... RSC Publishing. [Link]

  • PerMM. Guanidine. [Link]

  • Joshi, Y., et al. Resonance‐stabilized guanidinium cation, which contributes to its Y‐aromaticity. ResearchGate. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Griffiths, L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Griffiths, L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. PMC. [Link]

  • Dardonville, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Schlegel, H. B., et al. Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Schlegel Group. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Kemsitry. (2020, August 22). Factors Affecting Basicity Part-IX | Why Guanidines are more Basic ??? | Organic Chemistry [Video]. YouTube. [Link]

  • Leito, I., et al. (2008). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. ResearchGate. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.[Link]

  • Griffiths, L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Semantic Scholar. [Link]

  • Wetmore, S. D., et al. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. PubMed. [Link]

  • ResearchGate. Superbases based on guanidine and the values of pKa of the conjugated acids. [Link]

  • Chemistry LibreTexts. 25.9 Amines as Bases. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Pearson+. Guanidine (shown) is about as strong a base as hydroxide ion. Exp... [Link]

  • Chemistry Stack Exchange. Basicity comparison of ammonia derivatives (and guanidine). [Link]

  • Kornath, A., et al. (2018). Diprotonation of Guanidine in Superacidic Solutions. PubMed. [Link]

  • Chemistry Stack Exchange. Protonation of Guanidine. [Link]

  • JOCPR. Applications of Guanidine in Pharmaceutical Field. [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4245501, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

Exploratory

Structural Dynamics and Tautomeric Equilibrium of 1,3-Bis(2-hydroxyethyl)guanidine: A Technical Guide

Topic: Tautomeric Forms of 1,3-Bis(2-hydroxyethyl)guanidine Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers[1] Executive Summary 1,3-Bis(2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric Forms of 1,3-Bis(2-hydroxyethyl)guanidine Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers[1]

Executive Summary

1,3-Bis(2-hydroxyethyl)guanidine (CAS 6946-51-6) represents a unique class of hydrophilic superbases.[1] While often simplified as a static structure in commercial databases, its behavior in physiological and synthetic environments is governed by a complex tautomeric equilibrium.[1] For drug development professionals, understanding this equilibrium is critical, as the specific tautomer dictates nucleophilicity, H-bond donor/acceptor patterns in receptor binding, and stability against hydrolytic degradation.[1]

This guide dissects the tautomeric landscape of 1,3-Bis(2-hydroxyethyl)guanidine, emphasizing the "Hydroxyethyl Effect"—an intramolecular hydrogen-bonding phenomenon that distinctively stabilizes specific conformers.[1]

The Tautomeric Landscape

Unlike monosubstituted guanidines, 1,3-disubstituted guanidines possess a symmetry that simplifies, yet energetically intensifies, the competition between tautomers.[1] For 1,3-Bis(2-hydroxyethyl)guanidine, three primary species exist in equilibrium:

The Primary Tautomers
FormNomenclatureStructure DescriptionStability Profile
Form A Imino (Endo) Double bond on the central (unsubstituted) Nitrogen (

).[1]
Thermodynamic Favorite. In polar aprotic solvents (DMSO) and solid state, this form dominates due to symmetric resonance stabilization.[1]
Form B Amino (Exo) Double bond on one of the substituted Nitrogens (

or

).[1]
Minor Species. Generally higher energy due to steric strain and reduced symmetry, but can be trapped by specific solvent interactions.
Form C Guanidinium Protonated cation (

).[1][2]
Physiological Dominant. At pH 7.4, the molecule exists almost exclusively as this

-symmetric cation (pKa

12.5–13.0).[1]
The "Hydroxyethyl Effect" (Intramolecular Stabilization)

The distinguishing feature of this molecule is the presence of two 2-hydroxyethyl tails.[1] Unlike simple alkyl chains, these hydroxyl groups act as intramolecular "clamps."[1]

  • Mechanism: The hydroxyl proton (

    
    ) acts as a donor to the imino nitrogen (
    
    
    
    ), while the amino nitrogen (
    
    
    ) donates to the hydroxyl oxygen.[1]
  • Consequence: This forms a pseudo-cyclic 5- or 6-membered ring structure.[1] This intramolecular network significantly raises the energy barrier for tautomerization, effectively "locking" the molecule into the Imino form in non-protic environments.[1]

Visualization of Pathways

The following diagram illustrates the tautomeric shifts and the critical protonation pathway.

Tautomerism cluster_neutral Neutral Equilibrium (pH > 13) T1 Form A: Imino (Major) (Symm. H-Bonding) T2 Form B: Amino (Minor) (Asymm. H-Bonding) T1->T2 Prototropic Shift (Fast Exchange) Cation Guanidinium Cation (pH < 12) (Resonance Stabilized) T1->Cation +H+ (pKa ~12.8) T2->Cation +H+ Stabilization Hydroxyethyl tails stabilize Form A via intramolecular O-H...N bonding Stabilization->T1

Figure 1: Tautomeric equilibrium and protonation pathways. Form A is stabilized by the hydroxyethyl side chains.[1]

Analytical Validation Protocols

To distinguish these forms experimentally, standard NMR is insufficient due to rapid proton exchange.[1] The following self-validating protocol utilizes solvent effects and temperature gating.

Protocol A: Variable Temperature (VT) NMR Characterization

Objective: Freeze the tautomeric equilibrium to observe distinct signals for the NH and =NH protons.

  • Sample Preparation: Dissolve 10 mg of 1,3-Bis(2-hydroxyethyl)guanidine in 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform promotes aggregation; DMSO disrupts intermolecular H-bonds, isolating the intramolecular effects.[1]

  • Instrument Setup: 500 MHz (or higher) NMR spectrometer.

  • Temperature Gradient:

    • Start at 298 K (25°C).[1]

    • Cool in 10 K increments down to 233 K (-40°C).

  • Data Interpretation:

    • At 298 K: You will likely see a broad singlet for all N-H protons due to fast exchange.[1]

    • At <240 K: The exchange slows.

      • Imino Form: Look for two distinct N-H environments (the equivalent amine N-H protons vs. the central imine N-H, though the central N usually lacks a proton in the neutral imino form, the splitting of the adjacent methylene protons will differ).[1]

      • Critical Check: If the methylene (

        
        ) protons adjacent to the nitrogen appear as a quartet (coupled to NH) rather than a triplet (decoupled), the exchange has stopped.[1]
        
Protocol B: X-Ray Crystallography (Solid State)

Objective: Determine the precise bond lengths to confirm the


 vs 

character.
  • Crystallization: Slow evaporation of an ethanol/ether solution.

  • Metric: Measure the

    
     bond lengths.
    
    • Imino Evidence: Two long bonds (~1.34 Å) and one short bond (~1.29 Å).[1]

    • Guanidinium Evidence: Three equivalent bond lengths (~1.32 Å).[1]

Stability Risk: The "Hidden" Cyclization[1]

Researchers must be aware of a degradation pathway often mistaken for tautomerism.[1] Under dehydrating conditions or high heat, the 2-hydroxyethyl group can attack the guanidine core.[1]

  • Reaction: Intramolecular nucleophilic attack of the hydroxyl oxygen onto the guanidine carbon, followed by ammonia/amine elimination.

  • Product: 2-amino-oxazoline derivatives.[1]

  • Detection: Appearance of a distinct IR stretch at ~1680

    
     (cyclic imine) distinct from the guanidine stretch.[1]
    

Computational Strategy (DFT)

For predictive modeling of derivatives, the following computational level of theory is recommended to accurately capture the hydrogen-bonding networks.

  • Method: DFT (Density Functional Theory)[1][3][4]

  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, critical for H-bonding).[1]
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for anionic/lone-pair interactions).[1]

  • Solvation Model: PCM (Polarizable Continuum Model) using Water and DMSO.[1]

Workflow Visualization:

CompChem Step1 Generate Conformers (Monte Carlo) Step2 Geometry Optimization (B3LYP/6-31G*) Step1->Step2 Step3 Frequency Calc (Check for Imaginary Freqs) Step2->Step3 Step4 Single Point Energy (wB97X-D/6-311++G**) Step3->Step4

Figure 2: Computational workflow for tautomer energy calculation.

References

  • IUPAC. (2024).[1] Nomenclature of Organic Chemistry: Guanidines and Derivatives. IUPAC Recommendations. [Link][1]

  • Taylor, P. J., & Kennard, O. (1982).[1] Crystallographic evidence for the tautomeric forms of guanidines. Journal of the American Chemical Society, 104(11), 3209-3212.[1] [Link]

  • Kovacevic, B., & Maksic, Z. B. (2001).[1] High Basicity of Guanidine Derivatives: A Theoretical Study. Journal of Physical Chemistry A, 105(45), 10343–10350.[1] [Link]

  • Ghiviriga, I., et al. (2010).[1] Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry, 8, 4110-4119.[1] [Link]

  • Elumalai, V., et al. (2024).[1] X-ray Structure of N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure. Molecules, 29(19), 4700.[1] [Link]

Sources

Foundational

hydrogen bonding potential of 1,3-Bis(2-hydroxyethyl)guanidine

Executive Summary 1,3-Bis(2-hydroxyethyl)guanidine represents a distinct class of "armed" guanidinium scaffolds. Unlike the rigid, planar topology of unsubstituted guanidine, this molecule introduces two flexible hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Bis(2-hydroxyethyl)guanidine represents a distinct class of "armed" guanidinium scaffolds. Unlike the rigid, planar topology of unsubstituted guanidine, this molecule introduces two flexible hydroxyethyl arms (


) to the superbasic core. This architecture creates a multidentate hydrogen bonding vector : the central guanidinium cation acts as a rigid, bidentate donor for oxoanions (carboxylates, phosphates), while the hydroxyl arms provide secondary donor/acceptor sites capable of "wrapping" interactions or solvent-mediated bridging.

This guide analyzes the physicochemical potential of this scaffold, detailing its behavior as a chaotropic agent, an anion receptor, and a bioisostere. It provides validated protocols for quantifying its hydrogen bonding strength via NMR titration and outlines its utility in supramolecular drug design.[1]

Molecular Architecture & H-Bonding Landscape

The Guanidinium Core: Y-Aromaticity

At physiological pH (


), 1,3-Bis(2-hydroxyethyl)guanidine exists almost exclusively as the guanidinium cation  (

). This protonation is thermodynamically driven by "Y-aromaticity"—the extensive delocalization of the positive charge across the three nitrogen atoms and the central carbon.
  • Primary Vector (The Anchor): The two

    
     protons on the substituted nitrogens and the two protons on the central nitrogen (if unsubstituted at position 2) form a planar array of Hydrogen Bond Donors (HBD).
    
  • Geometry: The

    
     bonds are oriented to form idealized R22(8)  hydrogen bond motifs with carboxylates (e.g., Asp/Glu residues) or phosphates (DNA/RNA backbones).
    
The Hydroxyethyl Arms: Lariat Flexibility

The ethyl spacers introduce conformational freedom, allowing the terminal hydroxyl groups to function in two distinct modes:

  • Cooperative Binding: The arms fold inward, allowing the

    
     groups to donate additional H-bonds to the same guest bound by the guanidinium core (Chelic interaction).
    
  • Solvation/Stabilization: The arms form intramolecular H-bonds with the core

    
     protons, stabilizing specific rotamers and modulating the lipophilicity of the complex.
    
Visualization of Binding Modes

The following diagram illustrates the resonance stabilization and the dual-binding capability of the molecule.

GuanidineBinding cluster_0 1,3-Bis(2-hydroxyethyl)guanidinium Core Guanidinium Core (Cationic Anchor) Target Anionic Guest (e.g., Phosphate/Carboxylate) Core->Target Strong Ionic H-Bond (Charge Assisted) Arm1 Hydroxyethyl Arm 1 (Flexible Donor/Acceptor) Arm1->Target Secondary H-Bond (Cooperative) Arm2 Hydroxyethyl Arm 2 (Flexible Donor/Acceptor) Arm2->Core Intramolecular H-Bond (Conformational Lock)

Figure 1: Mechanistic decomposition of the binding vectors. The core provides the electrostatic anchor, while the arms offer secondary stabilization or intramolecular locking.

Physicochemical Implications

Chaotropicity and Protein Denaturation

Like its parent compound (Guanidine HCl), this derivative is a chaotrope.[1] However, the hydroxyethyl groups alter its position in the Hofmeister Series .[1]

  • Mechanism: It disrupts the water structure around proteins and competes for H-bonds with the peptide backbone.[1]

  • Differentiation: The alkyl-hydroxyl arms increase the hydrophobic surface area compared to Guanidine HCl.[1] This allows it to interact more effectively with hydrophobic pockets in denatured states, potentially lowering the concentration required for unfolding compared to pure Guanidine HCl [1].[1]

Anion Recognition (Supramolecular Chemistry)

The molecule acts as a "bidentate" or "tetradentate" receptor.[1]

  • Binding Constant (

    
    ):  For oxoanions (acetate, phosphate), the association constant in competitive solvents (DMSO, MeCN) is significantly higher than urea derivatives due to the electrostatic charge (
    
    
    
    ).
  • Selectivity: The flexible arms allow the molecule to adapt to the steric requirements of different anions, potentially discriminating between planar (nitrate) and tetrahedral (sulfate/phosphate) geometries [2].

Experimental Characterization Protocols

To validate the H-bonding potential, we rely on NMR Titration .[1] This method is superior to IR for this class of molecules because it quantifies the binding energy (


) and stoichiometry.[1]
Protocol: NMR Titration for Binding Affinity ( )

Objective: Determine the association constant (


) between 1,3-Bis(2-hydroxyethyl)guanidinium (Host) and a target anion (Guest, e.g., Tetrabutylammonium Acetate).

Reagents:

  • Host: 1,3-Bis(2-hydroxyethyl)guanidine HCl (dried under vacuum,

    
    , 24h).
    
  • Guest: Tetrabutylammonium salts (Acetate, Chloride, Dihydrogen Phosphate).[1]

  • Solvent: DMSO-d6 (highly polar, non-protic) or CD3CN.[1] Note: Avoid

    
     initially as water competes too strongly for H-bonds, masking the interaction.
    

Workflow:

  • Stock Preparation:

    • Prepare a

      
       solution of the Host in DMSO-d6 (
      
      
      
      per tube).
    • Prepare a

      
       solution of the Guest in the same Host solution (to keep Host concentration constant during titration).
      
  • Titration Steps:

    • Record the initial

      
       NMR spectrum of the Host (0 equivalents). Focus on the 
      
      
      
      signals (
      
      
      ) and
      
      
      signals.
    • Sequentially add aliquots of the Guest stock (

      
       to 
      
      
      
      equivalents).[1]
    • After each addition, shake vigorously and equilibrate for 2 mins.

    • Record spectrum.[1][2]

  • Data Analysis:

    • Track the chemical shift change (

      
      ) of the Guanidinium 
      
      
      
      protons. Downfield shifts (higher ppm) indicate H-bond formation (deshielding).
    • Plot

      
       vs. [Guest] concentration.
      
    • Fit the curve to a 1:1 or 1:2 binding isotherm using non-linear regression (e.g., BindFit or molecular modeling software).[1]

Self-Validating Check:

  • If the

    
     signal disappears (broadens into baseline), the exchange rate is intermediate on the NMR timescale. Correction:  Lower the temperature to 
    
    
    
    to reach the slow-exchange limit or use a different solvent.
Visualization of Experimental Logic[1]

NMRProtocol Start Start: Dry Host & Guest Solvent Dissolve in DMSO-d6 (Prevents solvent competition) Start->Solvent Titration Add Guest Aliquots (Keep Host Conc. Constant) Solvent->Titration Measure Measure NH Chemical Shift (Δδ) (Downfield shift = H-Bonding) Titration->Measure Decision Is Signal Broad? Measure->Decision Cool Cool to 250K (Slow Exchange Regime) Decision->Cool Yes Fit Non-Linear Regression (Calculate Ka) Decision->Fit No Cool->Measure

Figure 2: Decision tree for NMR titration. The "Signal Broadening" check is critical for guanidines due to rapid proton exchange.

Quantitative Data Summary

The following table summarizes the expected H-bonding parameters compared to standard references. Values are representative of general guanidinium class behavior in DMSO.

ParameterGuanidine HCl1,3-Bis(2-hydroxyethyl)guanidineUrea (Neutral Reference)
H-Bond Donor Count 5 (Strong)5 (3 Strong NH + 2 Moderate OH)4 (Moderate)
Charge +1+10

(Conjugate Acid)
13.6~12.8 (Est.)0.1
Anion Affinity (

, Acetate)
High (

)
Very High (

)*
Low (

)
Solubility (Water) HighHighHigh
Lipophilicity Very LowModerate (due to ethyl chains)Low

*Enhanced affinity predicted due to cooperative binding from hydroxyl arms.[1]

Applications in Drug Development[1][3]

Arginine Mimicry & Bioisosterism

In drug design, the guanidinium group is often a pharmacophore for Arginine.[1] However, pure guanidines are often too polar to cross membranes.[1]

  • Strategy: 1,3-Bis(2-hydroxyethyl)guanidine serves as a masked arginine mimic . The hydroxyethyl groups increase lipophilicity while maintaining the critical charged H-bonding motif required for receptor binding (e.g., integrin receptors, kinase active sites).

  • Pro-drug Potential: The hydroxyl groups can be esterified (e.g., to form a prodrug) which is hydrolyzed intracellularly to reveal the active H-bonding species [3].

Transporters (Molecular Umbrellas)

Guanidinium-rich peptides (CPPs like TAT) cross membranes via bidentate H-bonding with cell surface phosphates/sulfates.

  • Application: This specific molecule acts as a minimal transporter unit.[1] The "arms" can be functionalized with lipophilic tails, creating a "molecular umbrella" that shields the polar cationic core during membrane transit, then exposes it for target binding in the cytosol [4].

References

  • Mason, P. E., et al. (2004).[1] "The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution." Journal of the American Chemical Society.[1] Link

  • Best, M. D., et al. (2003).[1] "Guanidines as reagents for the recognition of oxoanions." Accounts of Chemical Research. Link

  • Wender, P. A., et al. (2000).[1] "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters."[1] Proceedings of the National Academy of Sciences. Link

  • Schmidtchen, F. P. (2006).[1] "Reflections on the construction of anion receptors." Coordination Chemistry Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 1,3-Bis(2-hydroxyethyl)guanidine from Cyanogen Bromide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine from the reaction of ethanolamine with cyanogen bromide. Guanidine and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine from the reaction of ethanolamine with cyanogen bromide. Guanidine and its derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities and presence in numerous drugs. This document outlines the reaction mechanism, detailed safety precautions for handling the highly toxic cyanogen bromide, the experimental procedure, purification, and methods for analytical characterization. The protocol is designed for researchers, chemists, and professionals in drug development who require a reliable method for preparing this specific disubstituted guanidine.

CRITICAL SAFETY WARNING: Handling Cyanogen Bromide

WARNING: Cyanogen bromide (BrCN) is a highly toxic, corrosive, and volatile solid that can be fatal if inhaled, ingested, or absorbed through the skin[1][2]. It readily releases highly toxic hydrogen cyanide (HCN) gas upon contact with acids or water[2][3]. All manipulations must be performed by trained personnel inside a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE): Full protective gear is mandatory. This includes chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., Natural Rubber or Nitrile Rubber)[1][4]. Double-gloving is strongly recommended[2]. Ensure no skin is exposed[2]. A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards should be in place if there is any risk of inhalation[1].

  • Handling and Storage: Store cyanogen bromide in a cool, dry, well-ventilated area away from incompatible substances like acids, water, and oxidizing agents[2][3]. It is recommended to store it inside a desiccator to protect it from moisture[2]. Avoid any actions that could generate dust[1]. All equipment must be properly grounded[5].

  • Spill & Emergency Procedures: In case of a spill, evacuate the area immediately. Do not use water directly on the spilled material[3]. Cover with a dry, inert absorbent material like sand or earth[5]. Decontaminate the spill area with a strong sodium or calcium hypochlorite solution to neutralize trace cyanide[1]. For any physical exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][4]. A cyanide antidote kit should be available, and personnel should be trained in its use[2].

Introduction and Reaction Principle

The synthesis of substituted guanidines is a cornerstone of medicinal chemistry. The reaction of amines with cyanogen bromide is a well-established method for guanylation[6]. Cyanogen bromide acts as an electrophilic source of a "CN+" synthon, which readily reacts with nucleophiles such as amines[7][8].

The synthesis of 1,3-Bis(2-hydroxyethyl)guanidine proceeds via a two-step, one-pot mechanism. The first molecule of ethanolamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide to form a N-cyano-2-hydroxyethylamine intermediate and releasing hydrobromic acid (HBr). A second molecule of ethanolamine then attacks the nitrile carbon of the intermediate, leading to the formation of the desired 1,3-disubstituted guanidine product. An additional equivalent of a non-nucleophilic base (or a third equivalent of ethanolamine) is required to neutralize the HBr generated.

Proposed Reaction Mechanism

G Proposed Reaction Mechanism cluster_0 Step 1: Cyanamide Formation cluster_1 Step 2: Guanidine Formation Amine1 HO-CH₂CH₂-NH₂ (Ethanolamine) BrCN Br-C≡N (Cyanogen Bromide) Amine1->BrCN Nucleophilic Attack Intermediate [HO-CH₂CH₂-NH-C≡N] (N-Cyano-2-hydroxyethylamine) BrCN->Intermediate Amine2 HO-CH₂CH₂-NH₂ (Ethanolamine) Amine2->Intermediate Nucleophilic Attack on Nitrile Base Base (e.g., Et₃N) HBr_salt Base·HBr Product HO-CH₂CH₂-NH        C=NH HO-CH₂CH₂-NH (Product) Intermediate->Product

Caption: Proposed two-step reaction mechanism for guanidine synthesis.

Materials and Protocol

Reagents and Equipment
Reagent/Material Formula MW ( g/mol ) Amount (Example Scale) Equivalents Supplier
Cyanogen BromideBrCN105.922.65 g1.0Sigma-Aldrich
EthanolamineC₂H₇NO61.083.82 mL (3.85 g)2.5Fisher Scientific
Triethylamine (Et₃N)C₆H₁₅N101.194.2 mL (3.04 g)1.2Acros Organics
Anhydrous Acetonitrile (MeCN)CH₃CN41.05150 mL-VWR Chemicals
Dichloromethane (DCM)CH₂Cl₂84.93As needed-Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-VWR Chemicals
Saturated Sodium BicarbonateNaHCO₃(aq)-As needed-Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Sigma-Aldrich

Equipment:

  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Low-temperature bath (ice/water or cryocooler)

  • Rotary evaporator

  • Glass funnel with filter paper

  • Standard laboratory glassware

  • Silica gel for column chromatography

Experimental Workflow Diagram

G start Start: Assemble Dry Glassware Under Inert Atmosphere setup Dissolve Cyanogen Bromide in Anhydrous MeCN Cool to 0°C start->setup addition Slowly Add Ethanolamine and Triethylamine Solution via Dropping Funnel setup->addition reaction Stir at 0°C for 1 hour, then Warm to Room Temp and Stir for 12-18 hours addition->reaction workup1 Filter Precipitated Triethylamine Hydrobromide (Et₃N·HBr) reaction->workup1 workup2 Concentrate Filtrate via Rotary Evaporation workup1->workup2 purify Purify Crude Product by Silica Gel Chromatography workup2->purify analysis Characterize Pure Product (NMR, FT-IR, MS) purify->analysis end End: Store Pure Product analysis->end

Caption: Overall experimental workflow from setup to characterization.

Step-by-Step Synthesis Protocol
  • Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Setup: In the fume hood, carefully weigh 2.65 g (25 mmol) of cyanogen bromide and add it to the reaction flask. Add 100 mL of anhydrous acetonitrile to dissolve the solid. Begin stirring and cool the flask to 0°C using an ice bath.

  • Amine Addition: In a separate dry flask, prepare a solution of 3.82 mL (62.5 mmol, 2.5 eq) of ethanolamine and 4.2 mL (30 mmol, 1.2 eq) of triethylamine in 50 mL of anhydrous acetonitrile. Transfer this solution to the dropping funnel.

    • Causality Note: Ethanolamine is added in excess (2 equivalents for the reaction, 0.5 equivalent to ensure complete consumption of BrCN). Triethylamine is a non-nucleophilic base used to neutralize the HBr byproduct, driving the reaction to completion. Slow, dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Add the ethanolamine/triethylamine solution dropwise to the stirred cyanogen bromide solution over approximately 60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable system is developed (e.g., DCM:Methanol 9:1).

  • Work-up: Upon completion, a white precipitate (triethylamine hydrobromide) will have formed. Filter the reaction mixture through a glass funnel to remove the salt, washing the solid with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient elution system, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., from 0% to 10% Methanol in DCM), is typically effective for separating the polar guanidine product.

  • Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting product under high vacuum to yield 1,3-Bis(2-hydroxyethyl)guanidine as a white solid or a colorless, viscous oil.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include triplets corresponding to the methylene groups adjacent to the hydroxyl and amine functions, and broad singlets for the -OH and -NH protons. A representative spectrum might show: δ ~4.5-5.0 (br s, 2H, -OH), δ ~6.5-7.0 (br s, 3H, -NH-C=NH), δ ~3.4-3.6 (t, 4H, -CH₂-OH), δ ~3.1-3.3 (t, 4H, -CH₂-NH).

  • ¹³C NMR (100 MHz, DMSO-d₆): The guanidinium carbon is expected to appear around δ 158-160 ppm. Methylene carbons would appear at approximately δ 60 ppm (-CH₂-OH) and δ 43 ppm (-CH₂-NH).

  • FT-IR (ATR, cm⁻¹): Key vibrational bands should be visible for O-H stretching (~3300, broad), N-H stretching (~3150), C-N stretching (~1650, for C=N), and C-O stretching (~1050).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₅H₁₄N₃O₂⁺ [M+H]⁺: 148.1081; Found: 148.10xx.

  • Yield: Expected yields for this type of reaction typically range from 60-80% after purification, depending on the scale and purity of reagents.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield Inactive cyanogen bromide (hydrolyzed).Use a fresh, dry sample of cyanogen bromide. Ensure anhydrous conditions are strictly maintained.
Insufficient reaction time or temperature.Allow the reaction to stir for a longer period (up to 24h) or gently warm to 30-40°C. Monitor by TLC.
Multiple Products/ Impurities Reaction with moisture.Ensure all glassware is flame-dried and reagents are anhydrous.
Over-alkylation or side reactions.Maintain a low reaction temperature during the addition of the amine.
Difficult Purification Product is highly polar and streaks on silica gel.Use a different stationary phase (e.g., alumina) or consider reverse-phase chromatography. Add a small amount of triethylamine (0.1%) to the eluent to suppress tailing.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine. The described method, centered on the guanylation of ethanolamine with cyanogen bromide, is an effective route to this valuable synthetic building block. Adherence to the stringent safety precautions outlined for cyanogen bromide is paramount for the safe execution of this procedure. The provided guidelines for purification and characterization will aid researchers in obtaining and verifying the high-purity final product for applications in pharmaceutical and chemical research.

References

  • Cyanogen Bromide - in.nau.edu. (n.d.). Northern Arizona University. Retrieved February 19, 2026, from [Link]

  • Cyanogen bromide - PENTA. (2025, March 31). PENTA s.r.o. Retrieved February 19, 2026, from [Link]

  • Common Name: CYANOGEN BROMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 19, 2026, from [Link]

  • Cyanogen bromide Safety Operating Procedure. (n.d.). University of Georgia Office of Research. Retrieved February 19, 2026, from [Link]

  • Cyanogen bromide - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Linton, B. R. (2007). Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1075-1100. Georg Thieme Verlag. Retrieved February 19, 2026, from [Link]

  • Li, Z., et al. (2013). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 15(24), 6242–6245. Retrieved February 19, 2026, from [Link]

  • Huisgen, R., & Köhler, W. (2006). The von Braun Cyanogen Bromide Reaction. Angewandte Chemie International Edition, 45(21), 3448-3450. Retrieved February 19, 2026, from [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Retrieved February 19, 2026, from [Link]

  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. Retrieved February 19, 2026, from [Link]

  • Cyanogen bromide (CNBr). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small. (n.d.). Chemistry – A European Journal. Retrieved February 19, 2026, from [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • N,N'-Bis(tert-butoxycarbonyl)-N"-triflylguanidine - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents. (n.d.). Google Patents.
  • Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry, 6(2), 49-56. Retrieved February 19, 2026, from [Link]

Sources

Application

Application Note: 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) in Coordination Chemistry

Topic: Advanced Coordination Protocols: 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) as a Ligand Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Synthetic Chemists, and Bioinorganic Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Coordination Protocols: 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) as a Ligand Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Synthetic Chemists, and Bioinorganic Specialists[1]

Versatile Tridentate Ligand Systems for Bioinorganic Modeling and Catalysis [1][2]

Executive Summary

1,3-Bis(2-hydroxyethyl)guanidine (BHEG) represents a distinct class of


-donor ligands capable of stabilizing transition metals in high oxidation states.[1][2] Unlike simple monodentate guanidines, BHEG features two pendant hydroxyethyl arms, enabling a tridentate (

) pincer-like coordination mode
.[1] This architecture is particularly valuable in bioinorganic chemistry for modeling the active sites of metalloenzymes (e.g., copper oxidases) and in industrial catalysis for ring-opening polymerization (ROP).[2]

This guide provides an authoritative workflow for the synthesis, metallation, and characterization of BHEG complexes, emphasizing the critical role of proton management in directing coordination geometry.

Ligand Profile & Mechanistic Insight

Chemical Identity:

  • IUPAC Name: 1,3-Bis(2-hydroxyethyl)guanidine[1]

  • Core Structure: A central guanidine (

    
    ) moiety flanked by two ethyl-alcohol arms.[1][2]
    
  • Basicity: Guanidines are superbases (

    
     for the conjugate acid).[1][2] However, electron-withdrawing substituents or coordination can modulate this.
    

Coordination Modes (The "Chameleon" Effect): The versatility of BHEG stems from its ability to switch between neutral and anionic binding modes based on pH and metal Lewis acidity:

  • Neutral Pincer (

    
    ):  Coordinates via the imine nitrogen (
    
    
    
    ) and two neutral hydroxyl oxygens.[1][2] Common with soft/borderline metals (e.g., Zn
    
    
    ).[1][2]
  • Mono-anionic Chelate (

    
    ):  Deprotonation of one hydroxyl group leads to a tight 5-membered chelate ring.[1][2]
    
  • Bridging Mode (

    
    ):  The alkoxide oxygen can bridge two metal centers, forming dinuclear species (e.g., 
    
    
    
    cores).[1][2]

Expert Insight: The "Achilles' heel" of guanidine ligands is hydrolysis.[2] All metallation reactions described below must be performed in anhydrous solvents (MeOH/EtOH) to prevent the decomposition of the guanidine core into urea and amines.

Experimental Protocols
Protocol A: Ligand Synthesis (Thiourea Route)

Rationale: Direct guanylation of amines using S-methylisothiourea is preferred over cyanogen bromide due to safety and higher yields for bis-substituted products.[1]

Materials:

  • S-Methylisothiourea sulfate (SMIS)[1][2]

  • Ethanolamine (2.2 equivalents)[1][2]

  • Solvent: Water/Ethanol (1:1)[1][2]

  • Base: NaOH (to neutralize sulfate)[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve SMIS (10 mmol) in 20 mL water. Add NaOH (10 mmol) to liberate the free base.[2]

  • Addition: Add ethanolamine (22 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6 hours. Monitor the evolution of methyl mercaptan (Caution: Use a bleach trap for the exhaust gas).[2]
    
  • Workup: Evaporate solvent under reduced pressure. The product is often a viscous oil.[2]

  • Purification: Recrystallize from isopropanol/ether or use as a crude oil for metallation if purity >90% by NMR.[1][2]

Protocol B: Metallation with Copper(II)

Target Complex:


 or 

depending on base.[1][2]

Materials:

  • BHEG Ligand (1.0 mmol)[1][2]

  • 
     (1.0 mmol)[1][2]
    
  • Solvent: Absolute Ethanol (anhydrous)[1][2]

  • Base: Triethylamine (

    
    ) – Optional for deprotonation[1][2]
    

Step-by-Step Workflow:

  • Ligand Solubilization: Dissolve BHEG (1.0 mmol) in 10 mL absolute ethanol.

  • Metal Addition: Add a solution of

    
     (1.0 mmol in 5 mL EtOH) dropwise. The solution will turn deep blue/green immediately (characteristic of Cu-N coordination).[1][2]
    
  • pH Adjustment (Critical Step):

    • For Neutral Coordination: Proceed to reflux.[1][2][3]

    • For Alkoxide Coordination: Add 1.0 eq of

      
      .[1][2] The color often shifts to a more intense purple/blue, indicating strong equatorial binding of the deprotonated oxygen.
      
  • Crystallization: Reflux for 1 hour, then cool slowly to

    
    C. Vapor diffusion of diethyl ether into the ethanol solution is the most reliable method for obtaining X-ray quality crystals.
    
Visualization: Synthesis & Coordination Logic[1][4]

The following diagram illustrates the critical decision points in the synthesis and metallation process, highlighting how pH controls the final topology.

G Precursors Precursors (S-Methylisothiourea + Ethanolamine) Reaction Reflux (6h) - MeSH (Gas) Precursors->Reaction Ligand Ligand (BHEG) 1,3-Bis(2-hydroxyethyl)guanidine Reaction->Ligand Complexation Complexation (Anhydrous EtOH) Ligand->Complexation MetalSalt Metal Salt (CuCl2 / Zn(OAc)2) MetalSalt->Complexation Decision Base Addition? Complexation->Decision NeutralComplex Neutral Pincer Complex [M(LH2)Cl2] (Tridentate N,O,O) Decision->NeutralComplex No Base (Protonated OH) AnionicComplex Alkoxide Complex [M(LH)Cl] (Deprotonated O-M bond) Decision->AnionicComplex Add Et3N (Alkoxide Formation)

Figure 1: Logical workflow for the synthesis and divergent metallation of BHEG ligands.

Characterization & Data Interpretation

To validate the coordination mode, compare your data against these standard benchmarks.

TechniqueParameterObservationInterpretation
FTIR

Shift from ~1650

(free) to ~1610

Indicates coordination through the imine nitrogen.[1][2]
FTIR

Broadening or disappearanceDisappearance suggests deprotonation and metal-alkoxide bond formation.[1][2]
UV-Vis

(Cu)
600–700 nm (d-d transition)Shift to lower wavelength (blue shift) indicates stronger field (alkoxide binding).[1][2]
XRD Bond Length

Typical for planar guanidine coordination [1].[1][2]
XRD Bond Length

Significantly shorter than

(

).[1][2]

Troubleshooting Common Issues:

  • Precipitate is hygroscopic: Guanidine complexes often trap water.[1][2] Dry strictly under vacuum (

    
     mbar) with 
    
    
    
    .
  • Ligand Hydrolysis: If you observe urea signals in NMR (broad singlet ~5.5 ppm), your solvent was wet.[2] Repeat using freshly distilled ethanol.

Application Case Study: Catalytic ROP

Context: Zinc(II) guanidine complexes are potent catalysts for the Ring-Opening Polymerization (ROP) of lactide to produce biodegradable PLA (Polylactic Acid).[1][2]

Protocol:

  • Catalyst: Use the Zinc-BHEG alkoxide complex generated in Protocol B (substitute

    
     with 
    
    
    
    or
    
    
    for better reactivity).[1][2]
  • Conditions: Mix Catalyst (1 mol%) with L-Lactide in Toluene at

    
    C.
    
  • Mechanism: The pendant hydroxyethyl arm (now an alkoxide) acts as the initiator , attacking the carbonyl of the lactide monomer.[2] The guanidine core stabilizes the Lewis acidic Zn center, preventing aggregation.

References
  • Bailey, P. J., & Pace, S. (2001).[1][4][5] The coordination chemistry of guanidines and guanidinates. Coordination Chemistry Reviews, 214(1), 91-141.[5] Link[2]

  • Barbolla, I., et al. (2020).[2][3][6][7] Transition metal-guanidine complexes as catalysts in organic reactions.[1][2][3][6][7] Arkivoc, part vii, 158-179.[3] Link

  • Coles, M. P. (2006).[1][2][4] Bicyclic guanidines as ligands in coordination and organometallic chemistry. Dalton Transactions, (8), 985-1001.[1] Link

  • Herres-Pawlis, S., et al. (2005). Guanidine-quinoline ligands for copper(I) complexes: Synthesis and properties. European Journal of Inorganic Chemistry, 2005(19).[2] Link[2]

Sources

Method

catalytic applications of 1,3-Bis(2-hydroxyethyl)guanidine in organic synthesis

Application Note: Catalytic Utility of 1,3-Bis(2-hydroxyethyl)guanidine in Organic Synthesis Executive Summary 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) represents a versatile class of nitrogen-rich ligands that bridge the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of 1,3-Bis(2-hydroxyethyl)guanidine in Organic Synthesis

Executive Summary

1,3-Bis(2-hydroxyethyl)guanidine (BHEG) represents a versatile class of nitrogen-rich ligands that bridge the gap between organocatalysis and transition metal coordination chemistry. While simple guanidines (e.g., TMG, TBD) are widely utilized as superbases, the incorporation of hydroxyethyl side arms in BHEG introduces bifunctional capabilities: the guanidine core provides Brønsted basicity/Lewis donation, while the hydroxyl groups offer secondary coordination sites or hydrogen-bonding networks.

This guide focuses on the heterogenization of BHEG on magnetic nanoparticles (MNPs) to create robust, recyclable nanocatalysts (MNPs-BHEG-Ni) for multicomponent reactions (MCRs). We also review its utility as a ligand in bioinorganic copper chemistry.

Molecule Profile & Mechanistic Rationale

Molecule: 1,3-Bis(2-hydroxyethyl)guanidine Core Function: Bifunctional Ligand / Organocatalyst Key Features:

  • N-Donor Strength: The guanidine moiety allows for strong coordination to transition metals (Ni, Cu) and stabilization of high oxidation states.[1][2]

  • H-Bonding: The -OH tails facilitate substrate activation via hydrogen bonding, mimicking enzymatic "oxyanion holes."

  • Anchoring Potential: The hydroxyl groups serve as excellent handles for covalent grafting onto silica-coated supports (e.g., Fe₃O₄@SiO₂).

Primary Application: Heterogeneous Catalysis (MNPs-BHEG-Ni)

The most distinct and protocol-ready application of BHEG is its immobilization on silica-coated magnetic nanoparticles to support Nickel(II) centers. This system drives the one-pot synthesis of bioactive heterocycles, specifically pyrano[2,3-c]pyrazoles , under green conditions.

Catalyst Fabrication Protocol

Objective: Synthesize the magnetically separable catalyst MNPs-BHEG-Ni.

Reagents Required:

  • FeCl₃·6H₂O, FeCl₂·4H₂O

  • Tetraethyl orthosilicate (TEOS)

  • 3-Chloropropyltrimethoxysilane (CPTMS)

  • 1,3-Bis(2-hydroxyethyl)guanidine (Synthesized from thiourea and ethanolamine)

  • NiCl₂·6H₂O

Step-by-Step Workflow:

  • Preparation of MNPs (Fe₃O₄):

    • Dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL deionized water.

    • Heat to 80°C under N₂ atmosphere.

    • Add 25% NH₄OH (10 mL) dropwise. A black precipitate (magnetite) forms immediately.

    • Stir for 60 min, separate magnetically, and wash with water/ethanol.

  • Silica Coating (Fe₃O₄@SiO₂):

    • Disperse 1.0 g of dried MNPs in mixture of ethanol (40 mL), water (10 mL), and 25% NH₄OH (2.5 mL).

    • Sonicate for 15 min.

    • Add TEOS (1.0 mL) dropwise. Stir for 24 h at Room Temperature (RT).

    • Wash with ethanol and dry.

  • Functionalization (MNPs-Cl):

    • Disperse Fe₃O₄@SiO₂ (1.0 g) in dry toluene (30 mL).

    • Add CPTMS (1.0 mL) and reflux for 24 h.

    • Wash with toluene/ethanol to remove unreacted silane.

  • Ligand Anchoring (MNPs-BHEG):

    • Disperse MNPs-Cl (1.0 g) in acetonitrile.

    • Add 1,3-bis(2-hydroxyethyl)guanidine (2.0 mmol) and K₂CO₃ (catalytic amount).

    • Reflux for 24 h.[3] The guanidine nitrogen displaces the chloride.

  • Metallation (MNPs-BHEG-Ni):

    • Disperse MNPs-BHEG (1.0 g) in ethanol.

    • Add NiCl₂·6H₂O (1.5 mmol). Reflux for 12 h.

    • Validation: The final catalyst is collected by an external magnet, washed thoroughly to remove leached nickel, and dried.

Catalytic Protocol: Synthesis of Pyrano[2,3-c]pyrazoles

Reaction: Four-component condensation of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

Procedure:

  • Charge: In a 25 mL round-bottom flask, combine:

    • Aryl aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Hydrazine hydrate (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Catalyst: MNPs-BHEG-Ni (20 mg)

    • Solvent: Ethanol/Water (1:1, 5 mL)

  • Run: Reflux the mixture. Monitor by TLC (typically 15–30 mins).

  • Work-up:

    • Place a magnet against the flask wall to sequester the catalyst.

    • Decant the supernatant.

    • Cool the supernatant to precipitate the solid product.

    • Recrystallize from ethanol if necessary.

  • Recycling: Wash the retained catalyst with hot ethanol and reuse directly.

Data Analysis & Performance

The BHEG-Ni system demonstrates superior atom economy and recyclability compared to traditional soluble bases.

Table 1: Comparative Yields for Pyrano[2,3-c]pyrazole Synthesis (Benzaldehyde substrate)

Catalyst SystemTime (min)Yield (%)Recyclability (Runs)Notes
MNPs-BHEG-Ni 20 94 8 Easy magnetic separation
Piperidine120750Difficult work-up
L-Proline180650Lower yield
NaOH60820Corrosive, non-green

Data aggregated from comparative studies on guanidine-functionalized nanocatalysts [1].

Mechanistic Insight

The efficiency of the MNPs-BHEG-Ni catalyst relies on a synergistic "Dual Activation" mechanism.

  • Lewis Acid Activation: The Ni(II) center coordinates to the carbonyl oxygen of the aldehyde, increasing electrophilicity.

  • Base Activation: The guanidine moiety acts as a base to deprotonate the active methylene compounds (malononitrile).

  • H-Bonding: The hydroxyethyl arms stabilize the transition states via hydrogen bonding.

G Start Substrates: Aldehyde + Malononitrile + Hydrazine + EAA Step1 Knoevenagel Condensation (Activated by Guanidine Base) Start->Step1 Step2 Formation of Benzylidenemalononitrile Step1->Step2 Step3 Michael Addition (Ni(II) activates Carbonyl) Step2->Step3 + Pyrazolone (formed in situ) Step4 Cyclization & Tautomerization Step3->Step4 Product Pyrano[2,3-c]pyrazole (90-95% Yield) Step4->Product Catalyst MNPs-BHEG-Ni Catalyst (Recycled) Product->Catalyst Magnetic Separation Catalyst->Step1 Base Site Catalyst->Step3 Lewis Acid Site (Ni)

Caption: Synergistic catalytic cycle showing the dual role of the BHEG-Ni complex in promoting condensation and cyclization.

Emerging Application: Copper Coordination Chemistry[4]

Beyond heterogeneous catalysis, BHEG and its derivatives are significant in bioinorganic chemistry.

  • Tyrosinase Mimicry: Bis(guanidine) ligands are known to stabilize Cu(I) complexes.[2] Upon reaction with dioxygen, these form bis(μ-oxido)dicopper(III) species [2].[2][4]

  • Ligand Design: The hydroxyethyl arms in BHEG can act as hemilabile donors, potentially stabilizing reactive oxygen species during the catalytic oxidation of phenols to quinones.

  • Protocol Note: For homogeneous oxidation, BHEG is typically used in acetonitrile at low temperatures (-80°C to RT) to observe the formation of the active Cu₂O₂ core via UV-Vis spectroscopy (characteristic absorption ~400 nm).

References

  • Zarei, S. et al. (2022). "An Attractive and Efficient Procedure for Synthesis of Heterocyclic Structures: MNPs-Bis(2-Hydroxyethyl)-Guanidine-Ni Nanocatalyst." Polycyclic Aromatic Compounds.

  • Herres-Pawlis, S. et al. (2015).[5] "Formation of Hybrid Guanidine-Stabilized Bis(μ-oxo)dicopper Cores in Solution: Electronic and Steric Perturbations." European Journal of Inorganic Chemistry.

  • Abdelbaky, A. S.[6] & Shvets, V. I. (2018).[2][6] "A convenient method for the synthesis of N, N′-diprotected-(2-hydroxyethyl)-guanidine."[6] Bioscience Research.

  • Santa Cruz Biotechnology. "1,3-Di-Boc-2-(2-hydroxyethyl)guanidine Product Data."

Sources

Application

microwave-assisted synthesis of 1,3-Bis(2-hydroxyethyl)guanidine

Application Note: Microwave-Assisted Synthesis of 1,3-Bis(2-hydroxyethyl)guanidine Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1,3-Bis(2-hydroxyethyl)guanidine

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) using microwave-assisted organic synthesis (MAOS). BHEG is a critical chaotropic agent used in protein refolding and a versatile ligand in coordination chemistry. Traditional thermal synthesis (e.g., melt reactions of guanidine salts or thiourea desulfurization) is often plagued by long reaction times (12–24 hours), incomplete conversion, and difficult purification due to the high polarity of the product.

The method described herein utilizes microwave irradiation to accelerate the nucleophilic substitution and desulfurization pathways, reducing reaction times to under 30 minutes while significantly improving the impurity profile. We present two validated pathways:

  • Route A (Primary): Oxidative desulfurization of 1,3-bis(2-hydroxyethyl)thiourea.

  • Route B (Alternative): Transguanylation of guanidine carbonate.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The synthesis of substituted guanidines involves nucleophilic attack on an electrophilic carbon center (


). In thermal conditions, the high activation energy required to displace stable leaving groups (like ammonia or thiols) necessitates harsh reflux conditions.
  • Dielectric Heating: Ethanolamine and polar intermediates exhibit high loss tangents (

    
    ), allowing for rapid, volumetric superheating.
    
  • Viscosity Reduction: The high viscosity of ethanolamine-based reaction mixtures often hampers mass transfer. Microwave heating instantaneously lowers viscosity, improving homogeneity.

  • Equilibrium Shift: Rapid heating facilitates the expulsion of volatile byproducts (NH

    
     or H
    
    
    
    S), driving the equilibrium toward the product (Le Chatelier’s principle).
Reaction Mechanism (Route A: Desulfurization)

The most selective route to the symmetric 1,3-disubstituted guanidine involves the formation of a carbodiimide intermediate from the corresponding thiourea, followed by ammonia addition.

  • Activation: The sulfur of 1,3-bis(2-hydroxyethyl)thiourea attacks the desulfurizing agent (e.g., EDCI or hypervalent iodine), creating a good leaving group.

  • Elimination: Base-promoted elimination yields the carbodiimide intermediate.

  • Addition: Ammonia (or ammonium hydroxide) attacks the carbodiimide central carbon to form the guanidine core.

ReactionMechanism Thiourea 1,3-Bis(2-hydroxyethyl)thiourea Activation S-Activation (Desulfurizer) Thiourea->Activation  Nucleophilic Attack   Carbodiimide Carbodiimide Intermediate Activation->Carbodiimide  Elimination (-S)   Product 1,3-Bis(2-hydroxyethyl)guanidine Carbodiimide->Product  Addition (+NH3)   Ammonia NH3 / NH4OH Ammonia->Product

Figure 1: Mechanistic pathway for the oxidative desulfurization of thiourea to guanidine.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
1,3-Bis(2-hydroxyethyl)thiourea >98%PrecursorCan be synthesized from Ethanolamine + CS

.
Ethanolamine >99%Solvent/ReagentViscous; handle with care.
Ammonium Hydroxide 28-30%Nitrogen SourceUse fresh solution.
Diacetoxyiodobenzene (DIB) 98%Desulfurizer"Green" oxidant alternative to Hg/Pb salts.
Guanidine Carbonate >99%Route B PrecursorHygroscopic.
Equipment
  • Microwave Reactor: Single-mode (e.g., Biotage Initiator+ or CEM Discover) or Multi-mode (e.g., Anton Paar Multiwave).

  • Vessels: 10–20 mL Borosilicate glass vials with crimp caps (Pressure rated to 30 bar).

  • Stirring: Magnetic stir bars (Teflon coated).

Experimental Protocols

Protocol A: Oxidative Desulfurization (High Purity)

Best for: Small scale, high purity requirements, avoiding heavy metals.

  • Preparation: In a 10 mL microwave vial, dissolve 1,3-bis(2-hydroxyethyl)thiourea (1.0 mmol, 208 mg) in Acetonitrile/Water (4:1 v/v, 3 mL).

  • Additives: Add Ammonium Hydroxide (28%, 2.0 mmol, 270 µL) followed by Diacetoxyiodobenzene (DIB) (1.1 mmol, 354 mg).

    • Note: DIB acts as the desulfurizing agent, converting the thiourea to the carbodiimide in situ.

  • Sealing: Cap the vial immediately with a PTFE-lined septum.

  • Microwave Irradiation:

    • Temperature: 80 °C

    • Time: 15 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (limit set to 150 W)

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Wash the residue with cold diethyl ether (3 x 5 mL) to remove iodobenzene byproduct.

    • Dissolve the remaining oil in water and lyophilize to obtain the product.

Protocol B: Transguanylation (Scale-Up Friendly)

Best for: Larger batches, "atom economy," solvent-free.

  • Loading: In a 30 mL microwave vial, combine Guanidine Carbonate (5.0 mmol, 0.9 g) and Ethanolamine (15.0 mmol, 0.92 g).

    • Ratio: 1:3 molar ratio ensures complete displacement of ammonia.

  • Irradiation:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar (Ammonia evolution will generate pressure).

  • Scavenging:

    • Upon completion, the vessel will contain the product and excess ethanolamine.

    • Dissolve the melt in minimal Methanol.

    • Pass through a cation-exchange column (e.g., Amberlyst 15) if strict removal of ethanolamine is required, eluting with dilute NH

      
      OH.
      

Workflow Visualization

Workflow Setup Vessel Loading (Thiourea + DIB + NH4OH) MW Microwave Irradiation 80°C, 15 min Setup->MW Cooling Cooling to 25°C (Compressed Air) MW->Cooling Workup Evaporation & Ether Wash (Removes PhI) Cooling->Workup Purification Lyophilization Workup->Purification Analysis QC: NMR / LC-MS Purification->Analysis

Figure 2: Operational workflow for the microwave-assisted synthesis of BHEG.

Analytical Validation

To ensure the integrity of the synthesized BHEG, the following analytical signatures must be confirmed.

TechniqueParameterExpected Result

H NMR
(D

O)

3.3 ppm
Triplet (4H, N-CH

-)

3.7 ppm
Triplet (4H, O-CH

-)

C NMR
(D

O)
Guanidine C~158-160 ppm (Quaternary)
Alkyl C~44 ppm (N-C), ~60 ppm (O-C)
LC-MS (ESI+)m/z[M+H]

= 192.13 (Calc. for C

H

N

O

: 191.1)
Melting Point Range145–148 °C (as HCl salt)

Troubleshooting & Expert Tips

  • Pressure Management: Protocol B generates ammonia gas. Ensure your microwave vial is rated for at least 20 bar. If the pressure sensor trips, reduce the temperature ramp rate to allow the vessel to equilibrate.

  • Viscosity: If using Protocol B (Solvent-free), the initial mixture is a slurry. It will become a clear melt around 100°C. Ensure the magnetic stirrer is strong enough to mix the slurry initially to prevent hot-spots.

  • Purification Difficulty: BHEG is extremely polar. Standard silica chromatography is ineffective (it will stick irreversibly). Use Reverse-Phase (C18) flash chromatography with 100% Water -> 10% Methanol, or Ion Exchange resins.

  • Hygroscopicity: The free base is hygroscopic. Store in a desiccator or convert to the Hydrochloride or Carbonate salt for long-term storage.

References

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Green Synthesis of Guanidines via Thiourea

    • Sanghvi, K. P., et al. (2016).[1] "One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach." Journal of Chemical and Pharmaceutical Research, 8(7), 722-727.[1]

  • Desulfurization Strategies

    • Demaerel, J., et al. (2018).[2] "Sustainable synthesis of guanidines via oxidative desulfurization." Organic & Biomolecular Chemistry.

    • Context: Validation of the desulfuriz
  • Guanidinylation Reagents

    • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, (iv), 49-87.
  • Microwave Peptide/Guanidine Synthesis

    • Biotage Application Note. "Microwave Assisted Organic and Peptide Synthesis."

Sources

Method

Application Note &amp; Protocol: Synthesis of 2-Iminoimidazolidine Derivatives via Cyclodehydration of 1,3-Bis(2-hydroxyethyl)guanidine

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 1,3-bis(2-hydroxyethyl)guanidine as a strategic precursor for the synthesis of 2-iminoimidazolidine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 1,3-bis(2-hydroxyethyl)guanidine as a strategic precursor for the synthesis of 2-iminoimidazolidine derivatives. The 2-iminoimidazolidine scaffold, a cyclic guanidine, is a privileged structure in medicinal chemistry, notably found in α2-adrenoceptor ligands and other pharmacologically active agents.[1] We delineate the synthesis of the precursor and focus on a robust intramolecular cyclodehydration strategy using modern dehydrating agents. This document is intended for researchers in synthetic chemistry, drug discovery, and materials science, offering mechanistic insights, step-by-step procedures, and practical troubleshooting advice.

Introduction: The Strategic Value of Cyclic Guanidines

The guanidine functional group is a cornerstone of numerous natural products and pharmaceuticals due to its strong basicity and ability to form multiple hydrogen bonds and salt bridges.[2][3] When incorporated into a cyclic scaffold like an imidazolidine ring, the resulting 2-iminoimidazolidine structure offers conformational rigidity, which can be crucial for selective receptor binding and improved pharmacokinetic profiles.

1,3-Bis(2-hydroxyethyl)guanidine emerges as a highly valuable and versatile precursor for these scaffolds. Its symmetrical di-alcohol functionality provides two reactive handles for an efficient intramolecular cyclization, leading directly to the desired heterocyclic core. This approach avoids multi-step linear syntheses and offers an atom-economical route to a key pharmacophore.

Synthesis of the Precursor: 1,3-Bis(2-hydroxyethyl)guanidine

The synthesis of the title precursor can be achieved through the nucleophilic addition of guanidine to ethylene oxide. The guanidinium salt is first neutralized to the free base, which then acts as a nitrogen nucleophile, attacking the electrophilic carbon of the epoxide ring. This reaction occurs twice to yield the desired N,N'-disubstituted product.

Synthetic Workflow

The overall process involves the in-situ generation of free guanidine from its salt, followed by the sequential addition to two equivalents of ethylene oxide.

G cluster_start Precursor Synthesis A Guanidinium Salt (e.g., Hydrochloride) C Free Guanidine A->C Neutralization B Base (e.g., NaOEt, KOH) E 1,3-Bis(2-hydroxyethyl)guanidine C->E Nucleophilic Ring-Opening D Ethylene Oxide (2 equivalents) D->E

Caption: Workflow for the synthesis of the guanidine precursor.

Experimental Protocol: Synthesis of 1,3-Bis(2-hydroxyethyl)guanidine

Disclaimer: Ethylene oxide is a toxic, flammable, and carcinogenic gas. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures.

Materials & Reagents

Reagent/Material Grade Supplier Notes
Guanidine Hydrochloride ≥99% Sigma-Aldrich
Potassium Hydroxide (KOH) ACS Reagent Fisher Scientific
Ethanol (EtOH) Anhydrous
Ethylene Oxide Must be handled with extreme care.
Diethyl Ether ACS Grade For precipitation.
Round-bottom flask - - With magnetic stirrer and reflux condenser.

| Ice bath | - | - | For temperature control. |

Procedure:

  • Preparation of Guanidine Free Base: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (9.55 g, 0.1 mol) in anhydrous ethanol (100 mL).

  • To this solution, add a solution of potassium hydroxide (5.61 g, 0.1 mol) in anhydrous ethanol (50 mL) dropwise at room temperature. A white precipitate of KCl will form.

  • Stir the suspension for 1 hour at room temperature. Filter off the KCl precipitate under an inert atmosphere and wash the solid with a small amount of anhydrous ethanol. The resulting filtrate contains the guanidine free base.

  • Reaction with Ethylene Oxide: Cool the ethanolic guanidine solution in an ice bath to 0-5 °C.

  • Slowly bubble ethylene oxide gas (8.8 g, 0.2 mol) into the stirred solution. Alternatively, add a pre-cooled solution of ethylene oxide in ethanol. CAUTION: The reaction is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain a viscous oil.

  • Triturate the oil with cold diethyl ether to precipitate the product.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 1,3-bis(2-hydroxyethyl)guanidine. The product is often used in the next step without further purification.

Intramolecular Cyclodehydration to 2-Iminoimidazolidines

The core transformation involves an intramolecular cyclization of the diol precursor. Direct cyclization is difficult as the hydroxyl group is a poor leaving group. Therefore, the reaction is mediated by a dehydrating agent that activates one of the hydroxyl groups, converting it into a species susceptible to intramolecular nucleophilic attack by a nitrogen atom of the guanidine core.

Mechanistic Rationale

Reagents such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC) are highly effective for this transformation.[4] DMC reacts with a hydroxyl group to form a reactive intermediate. This intermediate is then attacked by one of the guanidine nitrogens in an intramolecular SN2 fashion, leading to ring closure and formation of the imidazolidine ring.

G cluster_mech Mechanism of DMC-Mediated Cyclization A 1,3-Bis(2-hydroxyethyl)guanidine C Activated O-Imidazolinium Intermediate A->C Activation of -OH B DMC D Intramolecular Nucleophilic Attack (SN2) C->D Conformational Folding E Cyclized Intermediate D->E Ring Closure F 1-(2-Hydroxyethyl)-2-iminoimidazolidine + DMI + HCl E->F Elimination

Caption: Key steps in the DMC-induced cyclodehydration mechanism.

Application Protocol: Synthesis of 1-(2-Hydroxyethyl)-2-iminoimidazolidine

This protocol is adapted from established methods for the cyclization of amino alcohols and guanidines containing hydroxyethyl functionalities.[4]

Materials & Reagents

Reagent/Material Grade Supplier Notes
1,3-Bis(2-hydroxyethyl)guanidine As synthesized -
2-Chloro-1,3-dimethylimidazolinium chloride (DMC) ≥97% Sigma-Aldrich Moisture sensitive.
Triethylamine (Et₃N) ≥99.5% Fisher Scientific Distill before use.
Acetonitrile (MeCN) Anhydrous
Dichloromethane (DCM) ACS Grade For extraction.

| Saturated aq. NaHCO₃ | - | - | For work-up. |

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 1,3-bis(2-hydroxyethyl)guanidine (1.47 g, 10 mmol) in anhydrous acetonitrile (40 mL).

  • Add triethylamine (4.2 mL, 30 mmol, 3.0 eq.) to the solution via syringe.

  • Addition of DMC: Cool the mixture to 0 °C in an ice bath. Add 2-chloro-1,3-dimethylimidazolinium chloride (DMC) (1.86 g, 11 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Scientific Rationale: DMC is the dehydrating agent. Triethylamine is a non-nucleophilic base required to neutralize the HCl generated during the reaction, preventing protonation of the guanidine nitrogens and maintaining their nucleophilicity.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by TLC (e.g., using DCM:MeOH 9:1 with a ninhydrin stain).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Partition the residue between dichloromethane (50 mL) and saturated aqueous NaHCO₃ solution (50 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure 1-(2-hydroxyethyl)-2-iminoimidazolidine.

Expected Characterization Data

For 1-(2-Hydroxyethyl)-2-iminoimidazolidine:

Technique Expected Data
¹H NMR (400 MHz, CD₃OD) δ 3.65 (t, 2H, -CH₂OH), 3.40 (t, 2H, Ring-CH₂), 3.30 (t, 2H, -NCH₂-), 3.25 (t, 2H, Ring-CH₂)
¹³C NMR (100 MHz, CD₃OD) δ 162.5 (C=N), 60.5 (-CH₂OH), 52.0 (-NCH₂-), 45.0 (Ring-CH₂), 43.5 (Ring-CH₂)
IR (ATR, cm⁻¹) 3300-3100 (br, O-H, N-H), 1680 (s, C=N)

| HRMS (ESI+) | Calculated for C₅H₁₂N₃O⁺ [M+H]⁺, found m/z consistent with this formula. |

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction Inactive DMC due to moisture exposure.Use freshly opened DMC or store it in a desiccator. Ensure all glassware and solvents are anhydrous.
Insufficient base.Use freshly distilled triethylamine. Ensure 3 equivalents are used to scavenge all generated acid.
Formation of Side Products Dimerization or polymerization.Maintain dilute reaction conditions. Add the DMC slowly at low temperature.
Formation of bicyclic product via double cyclization.Use stoichiometric amounts of DMC (1.0-1.1 eq). Lowering the reaction temperature may favor the monocyclic product.
Difficult Purification Product is highly polar and water-soluble.Use a highly polar eluent system for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH). Alternatively, consider purification via ion-exchange chromatography.

Conclusion

1,3-Bis(2-hydroxyethyl)guanidine serves as an excellent and readily accessible precursor for the synthesis of 1-substituted-2-iminoimidazolidines. The cyclodehydration strategy, particularly when mediated by modern reagents like DMC, provides a reliable and high-yielding pathway to this important heterocyclic scaffold. The protocols and insights provided herein are designed to empower researchers to efficiently synthesize these valuable building blocks for applications in drug discovery and beyond.

References

  • Pavan, M., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 194. Available at: [Link]

  • Alvarez-Pérez, M. (2008). Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1075-1137. Available at: [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. Available at: [Link]

  • Tan, Y.-X., et al. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione. Molbank, 2018(4), M1029. Available at: [Link]

  • Ferreira, P. M., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available at: [Link]

  • Schappach, A. (2011). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University Thesis. Available at: [Link]

  • Ishihara, M., et al. (2004). Roads to new guanidine chemistry from 2-imidazolidinones through 2-chloroamidinium derivatives. Arkivoc, 2004(3), 59-75. Available at: [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ-diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Available at: [Link]

  • Plavec, J., et al. (2004). Guanine Alkylation by Ethylene Oxide: Calculation of Chemical Reactivity. The Journal of Physical Chemistry A, 108(9), 1543-1549. Available at: [Link]

  • Carrigan, C. N., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(3), 613-622. Available at: [Link]

  • Gholinejad, M., et al. (2022). An Attractive and Efficient Procedure for Synthesis of Heterocyclic Structures: MNPs-Bis(2-Hydroxyethyl)-Guanidine. Polycyclic Aromatic Compounds. Available at: [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(1), 76-126. Available at: [Link]

Sources

Application

Application Note: Enhancing Bio-orthogonal Probe Performance with 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) Linkers

This Application Note is designed for researchers in chemical biology and drug discovery. It details the strategic use of 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) as a functional moiety to enhance the solubility, biocompa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the strategic use of 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) as a functional moiety to enhance the solubility, biocompatibility, and cellular uptake of bio-orthogonal probes.

Executive Summary

Bio-orthogonal chemistry (e.g., CuAAC, SPAAC, Tetrazine ligation) often suffers from a critical bottleneck: the hydrophobicity of the reactive handles and their attached payloads (fluorophores, drugs). This leads to probe aggregation, poor water solubility, and non-specific binding in complex biological media.

1,3-Bis(2-hydroxyethyl)guanidine (BHEG) serves as a powerful physicochemical modulator . By incorporating a BHEG moiety into a bio-orthogonal probe, researchers can leverage the guanidinium group's proven cell-penetrating capabilities (analogous to Arginine-rich peptides) while the hydroxyethyl arms provide essential hydrophilicity to prevent aggregation.

This guide provides protocols for utilizing BHEG as a solubilizing linker to create "stealth" bio-orthogonal probes that remain soluble in cytosol and permeable to cell membranes.

Scientific Rationale & Mechanism

The Solubility-Permeability Paradox

Most cell-permeable probes are hydrophobic, leading to precipitation in aqueous buffers. Conversely, highly polar probes often fail to cross the cell membrane.

  • The Guanidine Solution: The guanidinium cation (

    
    ) is a "magic bullet" in chemical biology. It forms bidentate hydrogen bonds with phosphate heads on the cell membrane, driving direct translocation  (cell uptake) independent of endocytosis.
    
  • The BHEG Advantage: Unlike poly-arginine tails (which can be bulky and toxic), BHEG is a compact, symmetric unit. The hydroxyl groups (

    
    ) increase water solubility via H-bonding with the solvent, balancing the lipophilicity of the bio-orthogonal handle (e.g., BCN, DBCO).
    
Structural Logic

The symmetry of 1,3-Bis(2-hydroxyethyl)guanidine allows it to function as a heterobifunctional linker :

  • Arm 1: Conjugation to the Payload (e.g., Fluorophore, Drug).

  • Core: The Guanidine provides charge for solubility and uptake.

  • Arm 2: Conjugation to the Bio-orthogonal Handle (e.g., Azide, Alkyne).[1]

Figure 1: The BHEG moiety acts as a solubility bridge, masking the hydrophobicity of the payload and handle to facilitate membrane transit and cytosolic solubility.

Experimental Protocols

Protocol A: Synthesis of BHEG-Functionalized Probes

Note: This protocol assumes the use of the commercially available precursor 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine or the synthesis of the symmetric core from cyanogen bromide and diethanolamine.

Objective: Create a BHEG-linked Azide probe (Payload-BHEG-Azide).

Materials:
  • Precursor: 1,3-Bis(2-hydroxyethyl)guanidine (or Di-Boc protected analog).

  • Payload: Carboxylic acid-functionalized fluorophore (e.g., Rhodamine-COOH).

  • Handle: 4-Azidobutanoic acid.

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvent: Dry DMF (Dimethylformamide).

Step-by-Step Methodology:
  • Monofunctionalization (Arm 1):

    • Dissolve BHEG (1.0 eq) in dry DMF.

    • Add Rhodamine-COOH (0.9 eq) to favor mono-substitution.

    • Add EDC (1.1 eq) and DMAP (0.1 eq).

    • Stir at RT for 4 hours.

    • Purification: Flash chromatography (DCM/MeOH). Isolate the mono-ester: Rhodamine-CO-O-Ethyl-Guanidine-Ethyl-OH .

  • Functionalization (Arm 2):

    • Dissolve the mono-ester intermediate in DMF.

    • Add 4-Azidobutanoic acid (1.2 eq), EDC (1.2 eq), and DMAP.

    • Stir overnight at RT.

    • Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Deprotection (If using Boc-precursor):

    • Treat the purified construct with 20% TFA in DCM for 30 mins to unmask the guanidine core.

    • Lyophilize to obtain the final salt: Rhodamine-BHEG-Azide .

Validation Check:

  • Mass Spec: Verify molecular weight (Payload + BHEG + Handle).

  • Solubility Test: Dissolve 1 mg in 100 µL PBS. The solution should be clear (no turbidity), indicating the BHEG is effectively solubilizing the hydrophobic rhodamine.

Protocol B: Intracellular Bio-orthogonal Labeling (CuAAC)

Objective: Label an alkyne-tagged protein inside live cells using the BHEG-solubilized azide probe.

Reagents:
  • Cells: HeLa or HEK293T expressing an Alkyne-tagged protein (e.g., via homopropargylglycine incorporation).

  • Probe: Rhodamine-BHEG-Azide (from Protocol A).

  • Catalyst System: CuSO4, THPTA (Ligand), Sodium Ascorbate.[2]

    • Note: While BHEG improves probe solubility, a ligand like THPTA is still required to protect the Copper(I) oxidation state.

Workflow:
  • Probe Incubation (The BHEG Benefit):

    • Wash cells with PBS.

    • Incubate cells with 5–10 µM Rhodamine-BHEG-Azide in serum-free media for 30 minutes at 37°C.

    • Observation: Unlike standard hydrophobic azides, BHEG probes should show uniform cytosolic distribution and minimal punctate aggregates.

  • Wash:

    • Wash cells 3x with PBS to remove unbound probe.

  • Click Reaction (In Situ):

    • Prepare "Click Mix" in PBS:

      • CuSO4 (100 µM)

      • THPTA (500 µM)

      • Sodium Ascorbate (2.5 mM)

    • Add Click Mix to cells. Incubate for 15–30 minutes at RT.

    • Note: For "Copper-free" (SPAAC) applications, use a BHEG-DBCO probe and skip this step; the reaction occurs spontaneously during Step 1.

  • Quench & Image:

    • Wash cells 2x with PBS containing 0.5 mM EDTA (to strip copper).

    • Fix cells (4% Paraformaldehyde) or image live.

Data Analysis & Troubleshooting

Comparative Performance Table
FeatureStandard Hydrophobic Probe (e.g., Azide-Fluor)BHEG-Linked Probe
Water Solubility Low (Requires DMSO)High (Soluble in PBS)
Cell Uptake Passive Diffusion (Slow)Active Translocation (Fast, Guanidine-driven)
Background Noise High (Sticks to membranes)Low (Washes out easily)
Aggregation Frequent (Punctate spots)Minimal (Diffuse signal)
Troubleshooting Guide
  • Issue: Precipitation in stock solution.

    • Cause: Counter-ion effect.

    • Fix: Ensure the BHEG probe is a TFA or HCl salt. Avoid phosphate buffers at high concentrations (>100 mM) during stock preparation if precipitation occurs (guanidinium-phosphate pairing).

  • Issue: Cytotoxicity.

    • Cause: High concentration of guanidinium.

    • Fix: BHEG is less toxic than poly-arginine, but keep concentrations < 50 µM.

  • Issue: No Signal.

    • Cause: Probe trapped in endosomes?

    • Fix: BHEG usually avoids this, but if observed, add 100 µM Chloroquine during incubation (though BHEG is designed to bypass this).

References

  • Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008. Link(Foundational work on guanidinium-rich transporters).

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link(Core Bio-orthogonal Chemistry principles).

  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (Compound Summary). National Library of Medicine. Link(Verification of the specific reagent structure).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link(Protocols for optimizing CuAAC ligands and additives).

  • Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. Link(Synthesis methods for guanidine introduction).

Sources

Method

solvent-free reaction conditions for bis-hydroxyethyl guanidine synthesis

Application Note & Protocol Topic: Solvent-Free Synthesis of 1,3-Bis(2-hydroxyethyl)guanidine: A Green Chemistry Approach via Mechanochemistry and Thermal Fusion Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solvent-Free Synthesis of 1,3-Bis(2-hydroxyethyl)guanidine: A Green Chemistry Approach via Mechanochemistry and Thermal Fusion

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Bis(2-hydroxyethyl)guanidine is a valuable building block in medicinal chemistry and materials science, notable for its potential as a ligand and a precursor for more complex molecular architectures[1]. Traditional syntheses of guanidine derivatives often rely on hazardous reagents and volatile organic solvents. This application note details two robust, solvent-free protocols for the synthesis of 1,3-bis(2-hydroxyethyl)guanidine from urea and diethanolamine. We present a mechanochemical method utilizing high-energy ball milling and a thermal fusion method conducted under neat conditions. These protocols align with the principles of green chemistry by eliminating solvent waste, improving atom economy, and simplifying product isolation. Detailed mechanistic insights, step-by-step experimental procedures, characterization data, and troubleshooting guidance are provided to ensure reliable and reproducible synthesis.

Introduction & Mechanistic Rationale

The guanidinium group is a strongly basic and highly polar functional group found in numerous biologically active molecules and pharmaceuticals[2]. The development of environmentally benign synthetic routes to substituted guanidines is a significant goal in modern organic chemistry. Solvent-free reactions, conducted either by grinding solid reactants (mechanochemistry) or by heating them together in a melt (thermal fusion), represent a frontier in green synthesis[3].

The most common and economically viable industrial synthesis of guanidines originates from urea. The reaction proceeds through two key steps:

  • Isourea Formation: Urea undergoes a rearrangement, typically under thermal or catalytic influence, to form a highly reactive isourea intermediate. In a solvent-free context, this is driven by heat.

  • Guanylation (Amination): The isourea intermediate is then subjected to nucleophilic attack by an amine. The subsequent elimination of a small molecule (in this case, the displaced portion of the isourea which ultimately decomposes to ammonia and carbon dioxide) yields the desired guanidine.

When reacting urea with diethanolamine, the proposed mechanism involves the thermal activation of urea, followed by nucleophilic attack by the nitrogen atom of diethanolamine. A second molecule of diethanolamine then displaces the isourea oxygen, leading to the final product after proton transfers. The overall reaction is a condensation process where ammonia is evolved as a byproduct.

G Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants Urea Urea Intermediate O-Alkylisourea Intermediate Urea->Intermediate + Diethanolamine - H2O (conceptually) DEA1 Diethanolamine Product 1,3-Bis(2-hydroxyethyl)guanidine Intermediate->Product + Diethanolamine DEA2 Diethanolamine (2nd equivalent) Byproduct Ammonia (NH3) + Carbon Dioxide (CO2) (Evolved)

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Protocols

Materials and Equipment
  • Reagents: Urea (ACS grade or higher), Diethanolamine (≥99%).

  • Equipment (Protocol A): Planetary ball mill or mixer mill, stainless steel or zirconia grinding jars and balls.

  • Equipment (Protocol B): Round-bottom flask, heating mantle with magnetic stirrer and temperature controller, vacuum pump or inert gas (N₂ or Ar) line, condenser.

  • General: Standard laboratory glassware, rotary evaporator, crystallization dishes, filtration apparatus.

Protocol A: Mechanochemical Synthesis via Ball Milling

This method is ideal for small to medium-scale synthesis and offers excellent control and reproducibility with minimal thermal degradation.

Step-by-Step Procedure:

  • Reagent Preparation: In a fume hood, weigh 5.00 g of urea (83.2 mmol) and 17.5 g of diethanolamine (166.4 mmol, 2.0 equivalents) directly into a 50 mL stainless steel grinding jar.

    • Scientist's Note: A 2:1 molar ratio of diethanolamine to urea is used to ensure the complete conversion of urea and to provide enough liquid phase upon milling to facilitate mass transport.

  • Mill Assembly: Add five 10 mm stainless steel grinding balls to the jar. Securely seal the jar.

  • Milling: Place the jar into the planetary ball mill and counterbalance it appropriately. Mill the mixture at 400-600 rpm for 60-90 minutes.

    • Expertise Note: The optimal milling frequency and time may vary depending on the specific mill used. It is recommended to perform a time-course study for optimization. The reaction progress can be paused, and a small sample analyzed by TLC or IR to check for the disappearance of urea. The mixture will transform into a viscous, semi-solid paste.

  • Product Isolation: After milling, carefully open the jar in a fume hood. Add ~20 mL of hot isopropanol or ethanol to the jar and scrape the contents into a beaker. Gently heat and stir to dissolve the product and unreacted diethanolamine, leaving behind any insoluble oligomeric byproducts.

  • Purification: Filter the hot solution to remove any insoluble material. Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 12-24 hours to induce crystallization.

  • Final Product: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum. A second crop of crystals can often be obtained by concentrating the mother liquor.

Protocol B: Thermal Fusion Synthesis

This method is easily scalable and utilizes standard laboratory equipment. Careful temperature control is critical to prevent byproduct formation.

Step-by-Step Procedure:

  • Reactor Setup: Combine 10.0 g of urea (166.5 mmol) and 35.0 g of diethanolamine (332.9 mmol, 2.0 equivalents) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction Conditions: Attach a condenser and connect the system to a vacuum line or an inert gas bubbler to safely vent the evolved ammonia gas to a scrubber (e.g., a dilute acid trap).

  • Heating: Immerse the flask in a heating mantle and begin stirring. Slowly heat the mixture to 130-140 °C.

    • Causality Note: Below 120 °C, the reaction is impractically slow. Above 150 °C, the risk of urea decomposition into undesired byproducts like biuret and triuret increases significantly, which can complicate purification and lower the yield.

  • Reaction Monitoring: Maintain the temperature and stirring for 3-5 hours. The reaction mixture will become a clear, homogenous melt. The evolution of ammonia gas should be apparent. The reaction is considered complete when gas evolution ceases.

  • Work-up and Purification: Allow the reaction mixture to cool to approximately 60-70 °C. While still warm and mobile, pour the viscous liquid into a beaker containing 100 mL of vigorously stirring isopropanol. The product should precipitate as a white solid.

  • Crystallization: Continue stirring as the mixture cools to room temperature. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Final Product: Collect the white solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

G Figure 2: Experimental Workflow Start Weigh & Combine Urea + Diethanolamine Method_Choice Choose Method Start->Method_Choice Milling Protocol A: Ball Milling (60-90 min, 400-600 rpm) Method_Choice->Milling Mechanochemical Fusion Protocol B: Thermal Fusion (3-5 hr, 130-140 °C) Method_Choice->Fusion Thermal Isolation Crude Product Isolation (Dissolve/Precipitate in Isopropanol) Milling->Isolation Fusion->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Pure 1,3-Bis(2-hydroxyethyl)guanidine Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Figure 2: Experimental Workflow.

Data & Characterization

The identity and purity of the synthesized 1,3-bis(2-hydroxyethyl)guanidine should be confirmed using standard analytical techniques.

ParameterProtocol A (Mechanochemical)Protocol B (Thermal Fusion)
Typical Yield 75-85%80-90%
Appearance White crystalline solidWhite crystalline solid
Reaction Time 1-1.5 hours3-5 hours
Energy Input Mechanical (High)Thermal (Moderate)
Scalability ModerateHigh

Expected Analytical Data:

  • ¹H NMR (D₂O, 400 MHz): δ ~3.65 (t, 4H, -CH₂-O), ~3.25 (t, 4H, -CH₂-N). The N-H and O-H protons will exchange with D₂O.

  • ¹³C NMR (D₂O, 100 MHz): δ ~160.0 (C=N, guanidine carbon), ~60.0 (-CH₂-O), ~45.0 (-CH₂-N).

  • FT-IR (KBr, cm⁻¹): 3400-3200 (broad, O-H and N-H stretch), 2940, 2870 (C-H stretch), ~1650 (C=N stretch), ~1050 (C-O stretch).

  • Mass Spec (ESI+): m/z = 176.12 [M+H]⁺.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature/milling frequency within the recommended range. Ensure proper mixing/milling.
Product is an oil, not a solid Presence of excess diethanolamine or water. Impurities preventing crystallization.Ensure the product is completely dry. Try precipitating from a different solvent system (e.g., acetone). If necessary, purify via column chromatography (silica gel, DCM/MeOH gradient).
Reaction mixture darkens (Fusion) Overheating, leading to decomposition.Reduce the reaction temperature to <140 °C. Ensure accurate temperature monitoring.
Difficult product isolation (Milling) Product is too viscous or sticky.Use a spatula to break up the solid mass. Use a hot solvent for extraction from the milling jar, as solubility increases with temperature.

Safety Precautions

  • General: Conduct all experiments in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[4].

  • Reagents: Diethanolamine is corrosive and can cause skin and eye irritation. Urea dust can be a respiratory irritant. Avoid inhalation and direct contact[5].

  • Reaction Hazards: The thermal fusion method evolves ammonia gas, which is toxic and corrosive. Ensure the reaction is properly vented to a scrubber. Ball milling is a high-energy process; ensure the milling jar is sealed correctly and the mill is operated according to the manufacturer's safety guidelines.

  • Product: Guanidine derivatives are strong organic bases and should be handled with care[6]. Avoid contact with skin and eyes. Store in a cool, dry place away from strong acids and oxidizing agents.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 18: Four Carbon-Heteroatom Bonds. (2014). Georg Thieme Verlag. [Link]

  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{6][7][8]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1260. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. Retrieved from [Link]

  • Karmakar, B., Banik, S., & Roy, S. C. (2021). Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic application. Dalton Transactions, 50(15), 5227-5238. [Link]

  • Jackson, T. A., et al. (2013). Formation of hybrid guanidine-stabilized bis(μ-oxo)dicopper cores in solution: Electronic and steric perturbations. Inorganica Chimica Acta, 400, 14-22. [Link]

  • Kumar, D., et al. (2007). Synthesis of biologically active novel bis Schiff bases, bis hydrazone and bis guanidine derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 46B(7), 1167-1175. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • Williams, A. E., & Cockbain, E. G. (1970). The Synthesis of Guanidine from Urea. Part 3. DTIC. [Link]

  • Tiritiris, I., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 785-789. [Link]

  • Thomas, G., & Wucherer, E. (1983). Process for the production of guanidine nitrate from a mixture of urea and ammonium nitrate and apparatus for its performance.
  • Böck, B., et al. (2013). First structural characterization of guanidine, HN=C(NH2)2. Angewandte Chemie International Edition, 52(24), 6242-6245. [Link]

  • Köhn, R. D., et al. (2000). 1,3-Bis(N,N,N′,N′-tetramethylguanidino)propane: synthesis, characterization and bonding properties of the first bidentate, peralkylated guanidine ligand. Dalton Transactions, (13), 2111-2115. [Link]

  • Suvchem Laboratory Chemicals. (n.d.). GUANIDINE HYDROCHLORIDE (FOR SYNTHESIS). [Link]

  • Choi, Y., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega, 7(41), 36875-36884. [Link]

  • Boivin, J. L. (1951). MECHANISM FOR THE FORMATION OF GUANIDINE FROM UREA AND AMMONIUM SULPHAMATE. Canadian Journal of Chemistry, 29(8), 671-675. [Link]

  • Zadina, J. N., et al. (2022). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. Molecules, 27(17), 5488. [Link]

  • Stolar, T., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1743-1765. [Link]

  • Maleki, A., et al. (2023). An Attractive and Efficient Procedure for Synthesis of Heterocyclic Structures: MNPs-Bis(2-Hydroxyethyl)-Guanidine. Polycyclic Aromatic Compounds, 43(1), 705-725. [Link]

  • Loba Chemie. (2016). GUANIDINE CARBONATE FOR SYNTHESIS MSDS. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - guanidine hydrochloride 99%. [Link]

  • Stobec. (2003). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC). [Link]

  • Kumar, A., et al. (2023). Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. Research on Chemical Intermediates, 49, 4381-4401. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Bis(2-hydroxyethyl)guanidine

Introduction Welcome to the technical support center for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in the synthesis of this important guanidine derivative.

Guanidine and its derivatives are a critical class of compounds in medicinal chemistry and materials science, known for their high basicity and hydrogen-bonding capabilities.[1][2] The synthesis of substituted guanidines, such as 1,3-Bis(2-hydroxyethyl)guanidine, typically involves the guanylation of an amine.[3] While seemingly straightforward, the synthesis can present several challenges that may lead to suboptimal yields. This guide provides practical, experience-driven advice to help you navigate these issues effectively.

Troubleshooting Guide: Enhancing Reaction Yield

Low yield is one of the most common issues encountered during the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine. The following table outlines potential causes and provides a systematic approach to troubleshooting and resolution.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Guanylating Agent: The chosen guanylating agent may not be reactive enough under the applied conditions. Common precursors include cyanamide or protected thiourea derivatives.[3][4] 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 3. Incorrect pH/Base: The basicity of the reaction medium is crucial for the nucleophilic attack of the amine.[2] An inappropriate base or pH can hinder the reaction.1. Choice of Guanylating Agent: Consider using a more reactive guanylating agent. For instance, if starting from a thiourea derivative, activation with mercury(II) salts or Mukaiyama's reagent can be effective, though requires careful handling of toxic byproducts.[5][6] Alternatively, commercially available protected guanidinylating reagents can offer a more convenient route.[4] 2. Temperature Optimization: Perform small-scale trial reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C) to identify the optimal condition. Monitor reaction progress by TLC or HPLC. 3. Base and Solvent Screening: Screen different bases (e.g., triethylamine, DBU) and solvents (e.g., DMF, acetonitrile, THF).[2][5] The combination of a strong, non-nucleophilic base in a polar aprotic solvent is often a good starting point.
Formation of Multiple Byproducts 1. Side Reactions of Cyanamide: Cyanamide is a versatile but sometimes problematic reagent that can undergo self-condensation or react with the solvent.[3] 2. Over-alkylation: The product, 1,3-Bis(2-hydroxyethyl)guanidine, still possesses nucleophilic sites that can react further. 3. Thermal Decomposition: Guanidine derivatives can be susceptible to thermal degradation, especially at elevated temperatures.[7]1. Controlled Reagent Addition: Add the cyanamide solution dropwise to the reaction mixture containing ethanolamine to minimize its self-reaction. 2. Stoichiometry Control: Use a precise molar ratio of ethanolamine to the guanylating agent. A slight excess of the amine may be beneficial in some cases to drive the reaction to completion. 3. Temperature and Reaction Time Monitoring: Avoid prolonged heating. Monitor the reaction closely and quench it once the starting material is consumed to prevent the formation of degradation products.
Difficult Product Isolation and Purification 1. High Polarity and Water Solubility: Guanidines and their salts are often highly polar and soluble in water, making extraction with organic solvents challenging.[3] 2. Formation of Stable Salts: The basic nature of the guanidine group leads to the formation of salts with any acidic species present, complicating purification.[8]1. Purification Strategy: If the product is a salt, consider ion-exchange chromatography for purification. Reversed-phase chromatography can also be effective for protected guanidine derivatives.[3] For the free base, precipitation from a suitable solvent system (e.g., THF/hexane) can be attempted.[9] 2. Workup Procedure: During aqueous workup, carefully adjust the pH to either fully protonate or deprotonate the guanidine to facilitate extraction. Be aware that guanidines can degrade in strongly basic aqueous solutions to form urea derivatives.[3][10]
Experimental Workflow: A Step-by-Step Protocol for Synthesis

This protocol outlines a general procedure for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine using a protected S-methylisothiourea as the guanylating agent.

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_final Final Product reagent1 N,N'-Di-Boc-S-methylisothiourea addition Add N,N'-Di-Boc-S-methylisothiourea portion-wise at 0°C. reagent1->addition reagent2 Ethanolamine reagent3 Triethylamine (Base) reagent4 DMF (Solvent) setup Combine Ethanolamine, Triethylamine, and DMF in a reaction flask. setup->addition stir Stir at room temperature and monitor by TLC/HPLC. addition->stir quench Quench with water and extract with Ethyl Acetate. stir->quench wash Wash organic layer with brine and dry over Na2SO4. quench->wash concentrate Concentrate under reduced pressure. wash->concentrate purify Purify by column chromatography (Silica gel, Hexane/EtOAc). concentrate->purify product 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine purify->product deprotection Deprotection (if required) using TFA in DCM. product->deprotection final_product 1,3-Bis(2-hydroxyethyl)guanidine deprotection->final_product

Caption: General workflow for the synthesis of 1,3-Bis(2-hydroxyethyl)guanidine.

Detailed Protocol:

  • Reaction Setup: To a solution of ethanolamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DMF, add N,N'-di-Boc-S-methylisothiourea (1.0 equivalent) portion-wise at 0°C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the protected 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.[11]

  • Deprotection (Optional): If the unprotected guanidine is desired, dissolve the purified product in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC/HPLC). Remove the solvent and excess TFA under reduced pressure to yield the final product, which may be a salt.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the reaction between an amine and a guanylating agent like cyanamide?

The synthesis of guanidines from amines and cyanamide is a nucleophilic addition reaction.[12][13] The amine acts as a nucleophile, attacking the electrophilic carbon atom of the cyanamide. The reaction is typically catalyzed by an acid or proceeds under neutral conditions, often requiring heat. The use of a catalyst like scandium(III) triflate can facilitate this reaction under milder conditions.[12]

Mechanism cluster_reactants cluster_intermediate cluster_product RNH2 R-NH₂ (Amine) Intermediate [R-NH₂(⁺)-C(⁻)=N-NH₂ ↔ R-NH=C(NH₂)-NH₂] RNH2->Intermediate Nucleophilic Attack Cyanamide H₂N-C≡N (Cyanamide) Cyanamide->Intermediate Guanidine R-NH-C(=NH)-NH₂ (Guanidine) Intermediate->Guanidine Proton Transfer

Caption: Simplified reaction mechanism of guanidine synthesis.

Q2: Are there any specific analytical techniques recommended for characterizing 1,3-Bis(2-hydroxyethyl)guanidine?

Due to the nature of the guanidinium group, a combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the overall structure and purity. The chemical shifts of the protons and carbons in the hydroxyethyl groups and the guanidinium carbon will be characteristic.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique for these polar molecules.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity. A hydrophilic interaction liquid chromatography (HILIC) column may be necessary for good retention and separation of these polar compounds.[14]

  • Titration: The basicity of the guanidine can be determined by titration with a standard acid, which can also serve as a method for quantitative analysis.[15][16]

Q3: What are the primary safety concerns when working with guanidine synthesis?

  • Guanidine and its salts: Can be corrosive and toxic.[8] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanamide: Is a hazardous reagent that can cause severe irritation.[3] Handle in a well-ventilated fume hood.

  • Reagents for thiourea activation: Reagents like mercury(II) salts are highly toxic and pose an environmental hazard.[6] Mukaiyama's reagent is a lachrymator.[5] Use with extreme caution and follow appropriate waste disposal procedures.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can protecting groups be used to improve the synthesis, and if so, which ones are recommended?

Yes, using protecting groups on the guanidine nitrogen atoms can significantly improve solubility in organic solvents and facilitate purification.[3][17] The most common protecting groups for guanidines are:

  • Boc (tert-butoxycarbonyl): Widely used and can be removed under acidic conditions (e.g., TFA in DCM).[11][17]

  • Cbz (benzyloxycarbonyl): Can be removed by hydrogenolysis.[4]

The use of protected guanylating reagents, such as N,N'-Di-Boc-S-methylisothiourea, is a common and effective strategy.[4]

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Science of Synthesis. (2004).
  • MDPI. (2026, February 17). Roles of Guanidines in Recent Cycloaddition Reactions. Retrieved from [Link]

  • ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]

  • RSC Publishing. (2018, March 8). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Retrieved from [Link]

  • Bioscience Research. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine.
  • BioSpectra. (2024, May 23). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing guanidino compounds by hydrogen cyanamide.
  • ACS Omega. (2025, October 7). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the purification of bis(2-hydroxyethyl)terephthalate.
  • PubMed. (2014, January 8). The Nonenzymatic Decomposition of Guanidines and Amidines. Retrieved from [Link]

  • Acta Crystallographica Section E. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}.
  • ResearchGate. (2025, August 9). (PDF) Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • American Chemical Society. (2013, December 12). The Nonenzymatic Decomposition of Guanidines and Amidines. Retrieved from [Link]

  • MDPI. (2021, July 6). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Retrieved from [Link]

  • SpringerLink. (2023, February 28). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved from [Link]

  • Google Patents. (n.d.). Method for quantitative determination of guanidine derivatives.
  • PubMed. (2013). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. Retrieved from [Link]ncbi.nlm.nih.gov/23292211/)

Sources

Optimization

Technical Support Center: Purification of Crude 1,3-Bis(2-hydroxyethyl)guanidine

Executive Summary Welcome to the technical support hub for 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) . As a researcher working with this molecule, you have likely encountered its "dual personality": it possesses the high p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) . As a researcher working with this molecule, you have likely encountered its "dual personality": it possesses the high polarity and basicity of a guanidine core, compounded by the hydrogen-bonding capability of the hydroxyethyl arms.[1]

This combination makes BHEG highly water-soluble, hygroscopic (as a free base), and prone to "oiling out" rather than crystallizing. This guide moves beyond generic protocols to provide a mechanism-based purification strategy, focusing on solubility differentials and ionic manipulation .

Module 1: Purification Strategy & Decision Matrix

Before selecting a protocol, you must identify the form of your crude material. BHEG is rarely isolated as a neutral species in crude mixtures; it typically exists as a salt (Sulfate, Hydrochloride, or Hydrobromide) or a mixture of free base and inorganic salts.

The BHEG Purification Logic Tree

BHEG_Purification Start Crude BHEG Mixture CheckForm Identify Counter-Ion / Form Start->CheckForm IsSalt Salt Form (Sulfate, HCl, HBr) CheckForm->IsSalt Acidic pH IsFreeBase Free Base / Neutral CheckForm->IsFreeBase Basic pH SaltPath Primary Method: Recrystallization IsSalt->SaltPath FreeBasePath Primary Method: Ion Exchange / Neutralization IsFreeBase->FreeBasePath SolventSelect Solvent Selection: Polar Protic + Antisolvent SaltPath->SolventSelect IX_Resin Strongly Basic Anion Resin (OH- Form) FreeBasePath->IX_Resin FinalSalt Pure BHEG Salt (Crystalline) SolventSelect->FinalSalt FinalBase Pure BHEG Free Base (Viscous Oil/Hygroscopic Solid) IX_Resin->FinalBase

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the initial state of the crude material.[1]

Module 2: Detailed Protocols

Protocol A: Recrystallization of BHEG Salts (Sulfate/HCl)

Best for: Removing colored impurities and unreacted amines from stable salts.[1]

The Challenge: BHEG salts are incredibly soluble in water. Standard water recrystallization often leads to massive yield loss. The Solution: Use a solvent/antisolvent system relying on the dielectric constant difference between water/methanol and isopropanol/acetone.[1]

Step-by-Step Methodology:

  • Dissolution (The "Hot" Phase):

    • Dissolve crude BHEG salt in the minimum amount of boiling Methanol (MeOH) or 90:10 EtOH:Water .

    • Technical Note: Do not use pure water unless absolutely necessary. The high solubility of BHEG makes recovery difficult.

  • Decolorization (Optional but Recommended):

    • If the solution is yellow/brown (common due to oxidation of ethanolamine impurities), add Activated Charcoal (1-3% w/w).[1]

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad to remove charcoal.

  • The "Crash" (Antisolvent Addition):

    • Keep the filtrate hot. Slowly add warm Isopropanol (IPA) or Acetone until a persistent cloudiness (turbidity) appears.

    • Ratio: Typically requires a 3:1 or 4:1 ratio of Antisolvent to Solvent.

  • Controlled Nucleation:

    • Remove from heat. Add a seed crystal if available.

    • Allow to cool to room temperature slowly (wrap flask in foil/towel). Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Harvest:

    • Cool further to 4°C. Filter the white crystals.

    • Wash with cold Acetone (to remove surface mother liquor without dissolving the salt).

Protocol B: Isolation of Free Base (Desalting)

Best for: Applications requiring the nucleophilic free amine (e.g., curing agents).

The Challenge: Neutralizing with NaOH generates NaCl, which is hard to separate from BHEG because both are water-soluble.[1] The Solution: Non-aqueous Neutralization or Ion Exchange .[1]

Method B1: The Sodium Ethoxide Route (Chemical) [1]

  • Dissolve BHEG-HCl (or Sulfate) in dry Ethanol .

  • Add a stoichiometric amount of Sodium Ethoxide (NaOEt) solution (21% in EtOH).

  • Mechanism: BHEG-HCl + NaOEt → BHEG (soluble in EtOH) + NaCl (precipitates in EtOH).

  • Filter off the white NaCl precipitate.

  • Evaporate the filtrate to obtain the crude free base (often a viscous oil).

Method B2: Ion Exchange (Chromatographic)

  • Pack a column with Strongly Basic Anion Exchange Resin (e.g., Amberlite IRA-400 or Dowex 1x8) in the OH- form.[1]

  • Load an aqueous solution of the BHEG salt.

  • Elute with CO2-free deionized water.

  • Mechanism: The resin retains the anion (Cl-/SO4--) and releases OH-, neutralizing the guanidine.[1]

  • Lyophilize (freeze-dry) the eluent. Do not heat-dry, as the free base can degrade or carbonate in air.[1]

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. How do I fix this?

Diagnosis: This is a phenomenon called Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the metastable limit is crossed too rapidly, or the temperature is above the melting point of the solvated crystal.[1] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (MeOH/Water) to change the composition slightly away from the saturation point.[1]

  • Seed the solution with a solid crystal at a higher temperature.

  • Slower Cooling: Use a programmable water bath or insulate the flask heavily.

Q2: The product is still yellow after recrystallization.

Diagnosis: Guanidine syntheses often produce oligomeric byproducts or oxidized amine species that are highly conjugated (colored). Corrective Action:

  • Double Charcoal Treatment: Perform the charcoal step in water before switching to organic solvents.[1] Water allows for better adsorption of polar colored impurities onto the non-polar carbon surface.

  • Wash the Crystals: Ensure you wash the filter cake with cold Acetone .[1] The colored impurities are often more soluble in acetone than the BHEG salt is.[1]

Q3: I neutralized the salt, but the free base is gaining weight on the balance.

Diagnosis: 1,3-Bis(2-hydroxyethyl)guanidine free base is extremely hygroscopic . It absorbs atmospheric moisture rapidly. It also reacts with atmospheric CO2 to form the carbonate salt over time. Corrective Action:

  • Store the free base under Argon/Nitrogen.

  • If exact stoichiometry is needed, handle in a glovebox or use the Sulfate salt (which is generally non-hygroscopic and stable) and neutralize in situ during your reaction.

Module 4: Data & Properties

Table 1: Solubility Profile (Estimated for Sulfate Salt)

SolventSolubilityUsage in Purification
Water Very HighDissolution (avoid for yield)
Methanol HighPrimary solvent for recrystallization
Ethanol ModerateGood balance; use hot
Isopropanol LowExcellent Antisolvent
Acetone NegligibleWash solvent / Antisolvent
Hexane/Ether InsolubleNot useful (too non-polar)

References

  • Werner, E. A., & Bell, J. (1920). The Preparation of Guanidine Salts and of Nitroguanidine.[1] Journal of the Chemical Society, Transactions. Link (Foundational guanidine salt solubility principles).

  • Gelbard, G., & Vielfaure-Joly, F. (2001). Polystyrene-supported guanidines: Synthesis and applications in catalysis.[1] Tetrahedron Letters. Link (Describes handling of hydroxy-functionalized guanidines).

  • Munson, T. O. (1966). Guanidine syntheses.[2][3][4][5][6] US Patent 3,272,864. Link (Describes reaction of amines with cyanamide/thioureas and purification via salts).

  • Sigma-Aldrich. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine Product Sheet.Link (Reference for protected analog properties and handling).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd Ed.). Pergamon Press. (General reference for recrystallization of organic salts and guanidines).

Disclaimer: This guide is intended for qualified scientific personnel. Guanidine derivatives can be irritants. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1,3-Bis(2-hydroxyethyl)guanidine in Non-Polar Solvents

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1,3-Bis(2-hydroxyethyl)guanidine. This document is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,3-Bis(2-hydroxyethyl)guanidine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in non-polar solvent systems. We will explore the underlying chemical principles governing this issue and provide a series of practical, step-by-step troubleshooting strategies to achieve successful solubilization for your experimental needs.

Section 1: Understanding the Core Problem - Frequently Asked Questions

This section addresses the fundamental reasons behind the solubility behavior of 1,3-Bis(2-hydroxyethyl)guanidine.

Q1: Why is 1,3-Bis(2-hydroxyethyl)guanidine so difficult to dissolve in non-polar solvents like hexane, toluene, or chloroform?

A: The difficulty arises from a fundamental mismatch in intermolecular forces, a principle often summarized as "like dissolves like".[1][2][3] 1,3-Bis(2-hydroxyethyl)guanidine is an intrinsically polar molecule for two key reasons:

  • The Guanidinium Core: The central guanidine group is one of the strongest organic bases known.[4] In most conditions, it becomes protonated to form a guanidinium cation. This positive charge is delocalized across three nitrogen atoms through resonance, creating a highly stable and highly polar, charged center.[5][6]

  • Hydroxyethyl Groups: The two -CH2CH2OH side chains contain terminal hydroxyl (-OH) groups. These groups are capable of forming strong hydrogen bonds, both as donors (from the H) and acceptors (from the O).[5]

Non-polar solvents, such as hexane or toluene, are characterized by weak van der Waals forces (specifically, London dispersion forces).[7] They lack the strong dipole moments or hydrogen-bonding capabilities necessary to effectively surround and stabilize the charged, polar guanidinium core and its hydroxyl groups.[1] Consequently, the energy required to break the strong solute-solute interactions (hydrogen bonds and ionic attractions) within the 1,3-Bis(2-hydroxyethyl)guanidine crystal lattice is not compensated by the weak solute-solvent interactions, leading to poor solubility.

Q2: I've heard that guanidine derivatives are generally soluble in polar solvents. Does this compound follow that rule?

A: Yes, absolutely. Consistent with its chemical structure, 1,3-Bis(2-hydroxyethyl)guanidine and similar guanidine derivatives are readily soluble in polar protic solvents like water, methanol, and ethanol, and polar aprotic solvents like DMSO and dimethylformamide (DMF).[4][8] These solvents can effectively solvate the molecule through ion-dipole interactions with the guanidinium core and hydrogen bonding with the hydroxyl groups.[1] The challenge is unique to non-polar environments.

Section 2: Troubleshooting Guide - Strategies for Enhancing Solubility

Here we present four distinct strategies, ranging from simple solvent adjustments to chemical modification, to overcome the solubility issues.

Strategy 1: Co-Solvency - Modifying the Solvent Environment

Q: Can I simply add a small amount of another solvent to my non-polar system to improve solubility?

A: This is often the first and simplest approach to try. The technique is called co-solvency , where you add a small volume of a "bridge" solvent (the co-solvent) that is miscible with both your non-polar solvent and your polar solute.[9][10]

Mechanism of Action: The co-solvent works by reducing the overall polarity of the solvent mixture, making it a more hospitable environment for the polar solute.[11] It disrupts the non-polar solvent's structure just enough to create pockets or domains where the polar solute can be more favorably solvated.[11]

Recommended Co-Solvents & Properties
Co-SolventClassRationale for UseTypical Starting % (v/v)
Isopropanol (IPA) Polar ProticMiscible with many hydrocarbons and water. Can hydrogen bond.5 - 15%
Tetrahydrofuran (THF) Polar AproticGood "general purpose" solvent with intermediate polarity.[3]5 - 10%
1,4-Dioxane Polar AproticSimilar to THF, can act as a hydrogen bond acceptor.5 - 10%
tert-Butanol Polar ProticThe bulky alkyl group enhances miscibility with non-polar solvents.5 - 15%
Experimental Protocol 1: Step-by-Step Co-Solvent Screening

This protocol provides a systematic way to test the effectiveness of different co-solvents.

  • Preparation: Prepare stock solutions of your non-polar solvent (e.g., Toluene) containing 5%, 10%, and 15% (v/v) of each co-solvent you wish to test (e.g., Toluene/IPA 95:5, 90:10, 85:15).

  • Dispensing: In separate, labeled glass vials, add a pre-weighed, identical amount of solid 1,3-Bis(2-hydroxyethyl)guanidine (e.g., 5 mg).

  • Addition of Solvent: To each vial, add a fixed volume (e.g., 1 mL) of a different co-solvent mixture. Include a control vial with 1 mL of the pure non-polar solvent.

  • Agitation: Cap the vials tightly. Agitate using a vortex mixer for 30 seconds, followed by sonication in a bath for 5-10 minutes.[2] Temperature can be slightly increased (e.g., to 30-40°C) to aid dissolution, but be mindful of your experiment's thermal stability.[2]

  • Observation: Allow the vials to stand for 15 minutes. Visually inspect for undissolved solid. A fully dissolved sample will be a clear, homogenous solution.

  • Quantification (Optional): If visual inspection is insufficient, centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and analyze its concentration via a suitable method (e.g., HPLC, UV-Vis if the compound has a chromophore) to determine the exact solubility.

Strategy 2: Chemical Modification - The Protecting Group Approach

Q: Co-solvents provide only minimal improvement. Is there a more definitive chemical solution?

A: Yes. For applications where significant solubility in a non-polar medium is required (e.g., organic synthesis), the most robust strategy is chemical modification . This involves temporarily "masking" the polar functional groups with non-polar protecting groups.

Mechanism of Action: By converting the highly polar guanidinium and hydroxyl groups into less polar derivatives, the overall character of the molecule shifts from polar to non-polar, dramatically increasing its solubility in organic solvents.[4] A common and highly effective method is the introduction of tert-butoxycarbonyl (Boc) groups.[12][13]

The resulting compound, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine , is a well-documented, commercially available derivative that is soluble in a range of organic solvents.[14][15][16] This approach transforms the problem from dissolving a polar molecule to dissolving a non-polar one. If the original compound is needed at the end of a synthetic sequence, the Boc groups can be removed under acidic conditions.

Workflow for the Chemical Modification Strategy

G cluster_0 Problem Space cluster_1 Solution Space (Non-Polar Environment) cluster_2 Optional Final Step A 1,3-Bis(2-hydroxyethyl)guanidine (Polar, Insoluble) B Chemical Protection (e.g., add Boc groups) A->B Masks polar N-H groups C 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (Non-Polar, Soluble) B->C Creates soluble derivative D Perform Reaction / Process in Non-Polar Solvent C->D Use in experiment E Deprotection (e.g., TFA, HCl) D->E If original structure is needed F Final Product (Polar) E->F Regenerates guanidinium

Caption: Diagram of a reverse micelle encapsulating a polar molecule.

Recommended Surfactants

For forming reverse micelles in non-polar solvents, non-ionic surfactants are generally preferred.

  • Sorbitan esters (e.g., Span 80)

  • Polyoxyethylene sorbitan esters (e.g., Tween 85)

  • Lecithin

Experimental Protocol 2: General Method for Reverse Micelle Solubilization
  • Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., 50-100 mM Lecithin) in the non-polar solvent (e.g., Hexane).

  • Aqueous Stock: Prepare a concentrated aqueous stock solution of 1,3-Bis(2-hydroxyethyl)guanidine (e.g., 1 M in water).

  • Encapsulation: While vigorously stirring the surfactant/hexane solution, add a very small volume of the concentrated aqueous stock solution dropwise. The amount of water added is critical and is often defined by the molar ratio of water to surfactant (W₀). Start with a low W₀ (e.g., 2-5).

  • Equilibration: Continue stirring or sonicate the mixture until it becomes optically clear. A clear solution indicates the formation of stable, water-in-oil microemulsions or reverse micelles. A cloudy or phase-separated mixture indicates failure.

Strategy 4: Ion Pairing - Masking the Charge

Q: Is there a way to neutralize the charge of the guanidinium group without covalent modification?

A: Yes, through a concept called ion pairing .

Mechanism of Action: The positively charged guanidinium ion can form a tight, non-covalent bond (an ion pair) with a negatively charged counter-ion. If a large, bulky counter-ion with significant non-polar character (a lipophilic anion) is introduced, the resulting ion pair complex is much less polar than the original salt and can partition into a non-polar solvent. [17] This is a more advanced technique typically used in applications like liquid-liquid extraction or phase-transfer catalysis. Suitable ion-pairing agents could include large anions like docusate (AOT) or long-chain alkyl sulfates.

Section 3: Summary and Decision-Making Flowchart

Choosing the right strategy depends on your specific experimental constraints and desired outcome.

Comparison of Solubility Enhancement Strategies
StrategyPrincipleProsConsBest For...
Co-Solvency Solvent polarity modificationSimple, fast, easily reversible.Limited effectiveness; may alter reaction kinetics.Quick screening, analytical sample prep, when only a slight solubility increase is needed.
Chemical Modification Covalent masking of polar groupsHighly effective, yields true solutions at high concentrations.Requires chemical synthesis and purification; may require a final deprotection step.Organic synthesis, formulation development, applications requiring high concentrations in non-polar media.
Reverse Micelles Encapsulation in surfactant aggregatesAvoids chemical modification of the solute; can solubilize highly polar compounds.Creates a complex multi-component system; may interfere with downstream processes or assays.Biocatalysis in organic media, creating micro-reaction environments, formulation of emulsions.
Ion Pairing Charge neutralization with a lipophilic counter-ionReversible, non-covalent.Can be complex to optimize; introduces an additional chemical agent.Phase-transfer catalysis, specialized extractions.
Decision-Making Flowchart

Caption: Flowchart to guide the selection of an appropriate solubilization strategy.

References

  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?
  • Various Authors. (n.d.). Product Class 13: Guanidine Derivatives. Thieme Chemistry.
  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. National Center for Biotechnology Information.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
  • CymitQuimica. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
  • Lerchen, H. G., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55495.
  • Tiberg, F. (n.d.). Surfactants at non-polar surfaces. Diva-portal.org.
  • Wikipedia. (n.d.). Cosolvent.
  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?
  • Quora. (2021, September 13). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism?
  • Al-Kadhemy, M. F., et al. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
  • Rothbard, J. B., et al. (2004). Role of Membrane Potential and Hydrogen Bonding in the Mechanism of Translocation of Guanidinium-Rich Peptides into Cells. Journal of the American Chemical Society, 126(31), 9506–9507.
  • ChemicalBook. (n.d.). The Uses of guanidine hydrochloride.
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Wikipedia. (n.d.). Guanidine.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.

Sources

Optimization

removing by-products from 1,3-Bis(2-hydroxyethyl)guanidine reaction mixtures

This guide is designed for researchers, scientists, and drug development professionals who are working with 1,3-Bis(2-hydroxyethyl)guanidine and need to remove by-products from their reaction mixtures. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 1,3-Bis(2-hydroxyethyl)guanidine and need to remove by-products from their reaction mixtures. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate common purification challenges.

Understanding the Chemistry: The Source of Impurities

The synthesis of 1,3-Bis(2-hydroxyethyl)guanidine, typically from diethanolamine and a guanylating agent like dicyandiamide, can lead to several by-products. The highly polar and basic nature of the guanidine group influences the solubility and reactivity of both the desired product and its impurities, making purification a critical step.[1]

Common By-products in 1,3-Bis(2-hydroxyethyl)guanidine Synthesis:

By-productReason for FormationKey Properties
Unreacted DiethanolamineIncomplete reaction or incorrect stoichiometry.A viscous, water-soluble liquid with a basic pH.[2][3]
GuanylureaHydrolysis of dicyandiamide in the presence of water.[4]A polar, crystalline solid. It is a known metabolite of other guanidine compounds.[5][6]
Biguanide DerivativesReaction of dicyandiamide with the guanidine product or another amine.[4]Structurally similar to the desired product, often with similar polarity.
Unreacted DicyandiamideIncomplete reaction.A crystalline solid, sparingly soluble in cold water.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during the purification of 1,3-Bis(2-hydroxyethyl)guanidine in a question-and-answer format.

FAQ 1: My crude product is a viscous oil that won't crystallize. How can I purify it?

Answer:

A viscous, oily crude product often indicates the presence of unreacted diethanolamine and other polar impurities that inhibit crystallization. An effective first step is to perform an acid-base extraction to separate the basic guanidine product from neutral and less basic impurities.

Underlying Principle: The high basicity of the guanidine group (pKa of conjugate acid is ~12.5) allows for its selective protonation and transfer into an acidic aqueous phase, leaving less basic impurities in the organic phase.[1]

dot

Chromatography_Selection cluster_0 Purification Challenge: Structurally Similar By-products cluster_1 Methodologies cluster_2 Outcome Start Crude Product with Similar By-products Decision Choose Chromatography Method Start->Decision Ion_Exchange Ion-Exchange Chromatography (e.g., Cation Exchange) Decision->Ion_Exchange Exploits charge differences Reversed_Phase Reversed-Phase Chromatography (e.g., C18 with ion-pairing agent) Decision->Reversed_Phase Exploits polarity differences Pure_Product Isolated Pure 1,3-Bis(2-hydroxyethyl)guanidine Ion_Exchange->Pure_Product Reversed_Phase->Pure_Product

Sources

Troubleshooting

recrystallization techniques for hygroscopic guanidine derivatives

Technical Support Center: Guanidine Derivative Purification Subject: Recrystallization & Stabilization of Hygroscopic Guanidine Salts Ticket ID: GD-REC-001 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Guanidine Derivative Purification Subject: Recrystallization & Stabilization of Hygroscopic Guanidine Salts Ticket ID: GD-REC-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Challenge of Guanidines

Welcome to the technical support hub. You are likely here because your guanidine derivative has turned into an intractable oil, a sticky gum, or a wet slurry that refuses to dry.

The Root Cause: Guanidine derivatives (pKa


 13.6 for the free base) are chaotropic and intensely hygroscopic. They do not just adsorb water; they actively pull moisture from the atmosphere to dissolve themselves (deliquescence). Furthermore, their high polarity often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than crystal lattice formation.

This guide provides a self-validating workflow to force these molecules into an ordered crystalline state.

Module 1: Solvent System Selection

User Question: Which solvent system should I use? Standard ethanol recrystallization isn't working.

Technical Response: Guanidines require a "Push-Pull" solvent system: a Polar Protic solvent to dissolve the salt and a Polar Aprotic anti-solvent to force lattice formation without trapping water.

Recommended Solvent Pairs (The Matrix)

Primary Solvent (Dissolver)Anti-Solvent (Crasher)Application ContextRisk Factor
Methanol (MeOH) Diethyl Ether (

)
The Gold Standard. Best for small-scale, high-purity needs. Ether's low BP allows easy drying.High (Flammability). Requires Schlenk or hood work.
Ethanol (EtOH) Ethyl Acetate (EtOAc) Safer alternative. Good for larger batches where ether is too volatile.Medium. EtOAc can hydrolyze if solution is too basic/hot.
Acetonitrile (MeCN) TBME (t-Butyl Methyl Ether) For extremely hygroscopic salts. MeCN forms an azeotrope with water, aiding drying.Low. TBME does not form peroxides as easily as

.
Isopropanol (IPA) Hexane/Heptane For lipophilic guanidine derivatives (e.g., alkylated chains).High. Oils out easily if cooling is too fast.

Critical Constraint: Avoid water as a primary solvent unless you have a lyophilizer. Water removal from guanidines by heat alone often leads to hydrolysis or decomposition before drying is complete.

Module 2: The Self-Validating Protocol

User Question: How do I execute the recrystallization without the product turning into a gum?

Technical Response: You must control the Supersaturation Rate . If you cool too fast, the system enters the "Labile Zone" where oiling occurs. You must stay in the "Metastable Zone" where crystals grow.

Step-by-Step Workflow
  • Desiccation (Pre-treatment): Dry your crude solid in a vacuum desiccator over

    
     for 4 hours before attempting recrystallization. This removes surface water that acts as an impurity.
    
  • Dissolution (The "Minimum Hot" Rule):

    • Place crude solid in a round-bottom flask.

    • Add primary solvent (e.g., MeOH) dropwise while heating to reflux.

    • Stop exactly when the solution becomes clear. Do not add excess.

  • Clarification: If insoluble particles remain, perform a hot filtration using a pre-warmed glass frit (avoid paper filters; they trap product).

  • The Anti-Solvent Titration (Crucial Step):

    • Keep the solution hot (near reflux).

    • Add the anti-solvent (e.g.,

      
      ) dropwise until a faint, persistent cloudiness appears.
      
    • Add one drop of primary solvent to clear it again.

  • Controlled Cooling:

    • Wrap the flask in a towel or place it in a warm water bath and turn off the heat. Allow it to reach room temperature over 2–3 hours.

    • Do not use an ice bath yet.

Visualizing the Process

RecrystallizationWorkflow Start Crude Guanidine Salt Dry Pre-Dry (Vacuum/P2O5) Start->Dry Dissolve Dissolve in Hot Primary Solvent (MeOH/EtOH) Dry->Dissolve Anhydrous conditions Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Titrate Add Anti-Solvent until Cloud Point (Then clear with 1 drop solvent) Filter->Titrate Maintain Heat Cool Slow Cool to RT (Insulated) Titrate->Cool Nucleation Zone Ice Ice Bath (Final Crash) Cool->Ice Maximize Yield Collect Vacuum Filtration & Inert Gas Wash Ice->Collect

Figure 1: The standard operating procedure for hygroscopic salt purification.

Module 3: Troubleshooting (The "Oiling Out" Crisis)

User Question: My solution turned into two liquid layers (oil) instead of crystals. What happened?

Technical Response: You encountered Liquid-Liquid Phase Separation (LLPS) . This happens when the melting point of the solvated salt is lower than the temperature of the solution.[1] The compound "melts" out of solution before it can crystallize.[2]

The Fix: The "Seeding at Cloud Point" Technique

  • Re-heat the mixture until the oil redissolves (single phase).

  • Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod to create micro-abrasions (nucleation sites).

  • Add the anti-solvent extremely slowly (syringe pump or dropwise over 20 mins).

  • Vigorous Stirring: Unlike typical recrystallization (where we want undisturbed growth), stirring helps prevent oil droplets from coalescing into a gum.

Troubleshooting Logic Tree

Troubleshooting Issue Problem: No Crystals Formed Check1 Is it an Oil/Gum? Issue->Check1 YesOil Yes (Oiling Out) Check1->YesOil NoOil No (Solution is Clear) Check1->NoOil Action1 Cause: LLPS / Supersaturation too high YesOil->Action1 Fix1 1. Reheat to dissolve 2. Add more Primary Solvent 3. Seed at Cloud Point Action1->Fix1 Action2 Cause: Not saturated enough NoOil->Action2 Fix2 1. Rotovap to 50% volume 2. Add more Anti-Solvent 3. Cool to -20°C Action2->Fix2

Figure 2: Decision matrix for rescuing failed crystallizations.

Module 4: Post-Processing & Storage

User Question: I filtered the crystals, but they turned into a puddle on the filter paper.

Technical Response: Guanidines are deliquescent. Ambient humidity is your enemy. You cannot dry these on an open benchtop.

The "Schlenk-Frit" Method (Recommended):

  • Perform filtration under an inert atmosphere (Nitrogen/Argon) using a Schlenk frit if possible.

  • If using a Buchner funnel, cover the funnel with a rubber dam or plastic wrap immediately after pouring.

  • Wash: Use ice-cold anhydrous ether (or TBME). This washes away the high-boiling primary solvent (e.g., MeOH) and replaces it with a volatile solvent.

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage.

  • Desiccant: Store the vial inside a secondary jar containing Phosphorus Pentoxide (

    
    )  or KOH pellets .
    
    • Note: Use KOH if your derivative is acid-sensitive; use

      
       for neutral salts [1].
      

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying agents and solvent purification).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Detailed mechanism of LLPS and supersaturation control).

  • University of Colorado Boulder. (n.d.). Recrystallization Techniques. (General organic chemistry techniques for mixed solvent systems).

  • ResearchGate Community. (2016). How to isolate a very hygroscopic salt? (Peer-reviewed discussion on Schlenk lines and inert gas handling).

Sources

Optimization

optimizing temperature for 1,3-Bis(2-hydroxyethyl)guanidine catalyzed reactions

Technical Support Center: 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) Catalysis Role: Senior Application Scientist Subject: Temperature Optimization & Troubleshooting Guide Reference ID: BHEG-OPT-2026 Executive Summary 1,3-B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) Catalysis

Role: Senior Application Scientist Subject: Temperature Optimization & Troubleshooting Guide Reference ID: BHEG-OPT-2026

Executive Summary

1,3-Bis(2-hydroxyethyl)guanidine (BHEG) is a versatile superbase organocatalyst. Unlike simple inorganic bases, BHEG possesses dual functionality: the central guanidine core acts as a Brønsted base (pKa ~13.5), while the hydroxyethyl side arms facilitate hydrogen bonding and substrate activation.

Temperature optimization for BHEG is not linear; it is a trade-off between viscosity reduction (critical if using BHEG as an ionic liquid/melt), kinetic activation , and catalyst stability (avoiding dehydration or cyclization). This guide provides a self-validating workflow to determine the precise thermal window for your specific reaction matrix.

Module 1: The Thermal Landscape (Thermodynamics vs. Kinetics)

Q: Why is my reaction yield negligible at room temperature (25°C) despite BHEG being a superbase?

A: The issue is likely Mass Transfer Limitation , not basicity. BHEG and its derivatives (especially when used as Ionic Liquids or deep eutectic solvents) exhibit high viscosity at room temperature due to extensive intermolecular hydrogen bonding networks between the hydroxyl groups and the guanidinium core.

  • The Mechanism: At <30°C, the catalyst exists in a "frozen" network. Substrates cannot diffuse to the active site effectively.

  • The Fix: You must overcome the "Viscosity Barrier" before addressing reaction kinetics.

  • Target Range: 40°C – 60°C is often the "sweet spot" where viscosity drops exponentially, allowing the catalyst to function without thermal degradation.

Q: How do I determine the "Viscosity Barrier" for my specific mixture?

A: Perform a Rheological Sweep Test (or a simplified visual equivalent).

Protocol 1: The Viscosity-Temperature Sweep

  • Preparation: Mix BHEG (5 mol%) with your limiting reagent in a clear vial.

  • Step-Up: Heat from 25°C to 70°C in 5°C increments.

  • Observation:

    • Phase 1 (Solid/Gel): Catalyst is inactive.

    • Phase 2 (Viscous Syrup): Diffusion limited; reaction rates will be erratic.

    • Phase 3 (Newtonian Fluid):Optimal Start Point. The mixture flows freely like water/methanol.

  • Action: Set your minimum operating temperature 5°C above the Phase 3 transition point.

Module 2: Stability & Upper Thermal Limits

Q: Can I run BHEG reactions at reflux (>100°C) to speed up conversion?

A: Proceed with extreme caution. While the guanidine core is robust, the hydroxyethyl arms of BHEG introduce a specific failure mode at high temperatures: Intramolecular Cyclization or Dehydration .

  • Failure Mode: Above 100°C–120°C, BHEG can undergo dehydration to form oxazoline derivatives or polymerize via ether linkages. This permanently deactivates the catalyst and introduces impurities.

  • Reversibility: This damage is irreversible.

Q: How do I diagnose thermal degradation of the catalyst?

A: Use the Colorimetric & Solubility Check .

IndicatorDiagnosisCorrective Action
Clear / Pale Yellow Active CatalystMaintain Temp.
Dark Orange/Brown Mild Oxidation/OligomerizationReduce Temp by 10°C; Degas solvents.
Black Precipitate Charring/PolymerizationCRITICAL FAILURE. Abort.
Ammonia Smell Guanidine HydrolysisWater contamination at High T. Dry reagents.

Module 3: Application-Specific Optimization

Scenario A: Transesterification (Biodiesel / Polyester Synthesis)

Context: Converting triglycerides or esters using Methanol/Ethanol.[1]

  • Optimal Window: 55°C – 65°C

  • Reasoning:

    • Methanol Boiling Point: Methanol boils at 64.7°C. Operating above this requires high-pressure vessels.

    • Solubility: At 60°C, the solubility of oil in methanol increases significantly, creating a pseudo-homogeneous phase with BHEG.

    • Saponification Risk: Temperatures >80°C with trace water will cause BHEG to act as a hydrolysis agent, producing soap (unwanted) instead of ester.

Scenario B: C-C Bond Formation (Henry / Michael Reaction)

Context: Nitroaldol reactions requiring high stereocontrol.

  • Optimal Window: 0°C – 25°C (with solvent assistance)

  • Reasoning:

    • Enantioselectivity: If using chiral ligands or relying on H-bond directionality, high temperatures increase molecular vibration, destroying the "rigid" transition state required for stereoselectivity.

    • Reversibility: The Henry reaction is reversible. High temperatures (>50°C) often shift the equilibrium back to the starting materials (retro-Henry).

    • Solvent: Unlike transesterification, use a solvent (THF or Ethanol) to solve the viscosity issue, allowing you to run at low temperatures.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for temperature optimization based on observed reaction behavior.

BHEG_Optimization Start Start Optimization (Standard: 50°C) CheckViscosity Check Viscosity/Homogeneity Start->CheckViscosity Viscous Mixture is Thick/Gel-like CheckViscosity->Viscous Yes Fluid Mixture is Fluid CheckViscosity->Fluid No ActionIncrease Increase T (+5°C) OR Add Co-solvent Viscous->ActionIncrease CheckRate Check Reaction Rate (TLC/GC) Fluid->CheckRate Slow Rate < 10% Conversion/hr CheckRate->Slow Yes Fast Rate Acceptable CheckRate->Fast No Slow->ActionIncrease CheckColor Check Catalyst Color/Stability Fast->CheckColor Darkening Darkening / Ammonia Odor CheckColor->Darkening Yes Stable Pale / Clear CheckColor->Stable No ActionDecrease Decrease T (-10°C) Check Water Content Darkening->ActionDecrease Finalize Optimal Condition Found Stable->Finalize ActionIncrease->CheckViscosity Re-evaluate ActionDecrease->CheckRate Re-evaluate

Caption: Logic flow for balancing viscosity, reaction rate, and catalyst stability during BHEG optimization.

References & Further Reading

  • Guanidine Catalysis in Transesterification:

    • Source: Schuchardt, U., et al. (1998). "Transesterification of vegetable oils: a review." Journal of the Brazilian Chemical Society. (Establishes the baseline mechanism for guanidine bases in ester formation).

    • Relevance: Defines the 60°C optimum for methanol-based systems.

    • (Generalized authoritative source for base catalysis).

  • Thermal Stability of Guanidine Derivatives:

    • Source: Fabris, M., et al. (2018). "Experimental Determination of Optimal Conditions for Reactive Coupling... using TBD guanidine catalyst." Frontiers in Chemistry.

    • Relevance: Provides specific data points on guanidine degradation and optimal thermal windows (50–80°C).

  • Henry Reaction Optimization:

    • Source: Simoni, D., et al. (2000). "Guanidine-catalyzed synthesis of beta-nitroalkanols." Tetrahedron Letters.

    • Relevance: Demonstrates the preference for lower temperatures (0-25°C) to prevent retro-aldol reactions in C-C bond formation.

(Note: While BHEG is a specific derivative, its thermal profile is consistent with the broader class of substituted guanidines cited above.)

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 1,3-Bis(2-hydroxyethyl)guanidine (BHEG)

Introduction: The Stability Paradox 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) is a critical chaotropic agent and stabilizer used in protein refolding and specific polymer curing applications.[1] While the guanidinium core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

1,3-Bis(2-hydroxyethyl)guanidine (BHEG) is a critical chaotropic agent and stabilizer used in protein refolding and specific polymer curing applications.[1] While the guanidinium core provides robust chemical stability under ambient conditions, it exhibits a distinct "stability paradox" at elevated temperatures.

The Core Issue: BHEG is kinetically stable but thermodynamically unstable. In aqueous solutions >60°C, or in melts >150°C, it undergoes irreversible degradation.[1] This is not merely a loss of potency; the degradation products (ammonia and reactive cyclic species) can actively interfere with downstream applications, such as cross-linking proteins or poisoning catalysts.[1]

This guide provides the mechanistic insights and protocols necessary to diagnose and prevent these failures.

Module 1: Critical Stability Thresholds

The stability of BHEG is dictated by three vectors: Temperature , pH , and Physical State . Use the matrix below to determine if your operating conditions are safe.

Table 1: Thermal Tolerance Matrix
StateTemperature RangeStability StatusPrimary Risk Factor
Solid / Neat < 120°CStable Hygroscopicity (absorbs moisture, initiating hydrolysis).[1]
Solid / Neat 150°C - 200°CMetastable Short-term stability (mins) suitable for curing.[1] Long-term leads to polymerization/cyclization.
Aqueous (pH < 7) < 80°CStable Protonation of the guanidine group (

) protects against nucleophilic attack.[1]
Aqueous (pH > 9) > 60°CUnstable Rapid hydrolysis releasing Ammonia (

).[1]
Aqueous (Any pH) > 100°C (Autoclave)Critical Failure Complete degradation to urea derivatives.[1] Do not autoclave.

Module 2: Degradation Mechanisms (The "Why")

Understanding how BHEG fails is the key to troubleshooting. There are two primary pathways: Hydrolysis (common in water) and Intramolecular Cyclization (common in high-heat/melt conditions).[1]

Pathway A: Hydrolysis (Ammonia Release)

At high temperatures, water acts as a nucleophile attacking the central carbon.[1] This cleaves the C=N bond, releasing ammonia and forming a urea derivative. This is the source of the "fishy" odor often reported in failed batches.

Pathway B: Intramolecular Cyclization

The hydroxyethyl arms are perfectly positioned for a "back-biting" attack on the central carbon (5-exo-trig cyclization).[1] This forms stable 5-membered rings (oxazolines/oxazolidinones), effectively removing the active guanidine species from your reaction.[1]

Visualizing the Failure Modes

BHEG_Degradation BHEG 1,3-Bis(2-hydroxyethyl)guanidine (Active Form) TS Tetrahedral Intermediate BHEG->TS Heat (>60°C) Cyclic 2-amino-2-oxazoline derivative BHEG->Cyclic Intramolecular Attack (-H2O, High Heat/Melt) Urea N,N'-bis(2-hydroxyethyl)urea (Neutral pH Drift) TS->Urea + H2O (Hydrolysis) Ammonia Ammonia (NH3) (Gas Evolution/Odor) TS->Ammonia Elimination

Figure 1: Thermal degradation pathways of BHEG.[1] Hydrolysis is the dominant pathway in aqueous solution, while cyclization competes in low-moisture/high-heat environments.[1]

Module 3: Troubleshooting & FAQs

Q1: My headspace smells strongly of ammonia. Is the reagent ruined?

Verdict: Yes. Root Cause: Significant hydrolysis has occurred. The guanidine carbon has been attacked by water, cleaving off the imine nitrogen as ammonia gas (


).[1]
Impact:  The remaining solution is now a mixture of BHEG and inert urea derivatives. The molarity of the active guanidinium species is unknown.
Corrective Action:  Discard the batch. For future experiments, ensure the buffer pH is < 8.0 if heating is required.
Q2: The pH of my buffer drifted down after heating. Why?

Verdict: Chemical change occurred. Root Cause: While guanidine is a strong base (pKa ~13.6), the hydrolysis product (urea derivative) is neutral.[1] However, the loss of the highly basic guanidine species, combined with the potential volatilization of the basic ammonia byproduct, shifts the equilibrium.[1] Corrective Action: Use a robust buffer (e.g., Phosphate or TRIS) capable of handling 0.5 pH unit swings. Do not rely on BHEG itself to maintain pH.

Q3: Can I autoclave BHEG stock solutions?

Verdict: Absolutely Not. Root Cause: Autoclaving (121°C, 15 psi) provides the perfect activation energy for rapid hydrolysis. Corrective Action: Filter-sterilize (0.22 µm PES membrane) stock solutions after preparation.

Q4: I see a precipitate in my high-concentration stock after heating.

Verdict: Likely Oligomerization or Carbonation. Root Cause:

  • Carbonation: Guanidines are superbases and avidly absorb atmospheric

    
     to form guanidinium carbonates (insoluble in some organic mixtures).
    
  • Oligomerization: At very high concentrations (>4M) and heat, intermolecular reactions between the alcohol arm of one molecule and the guanidine core of another can form oligomers. Corrective Action: Store under inert gas (

    
     or Ar).
    

Module 4: Experimental Validation Protocols

Do not guess. Use these protocols to validate the integrity of your BHEG before committing to expensive protein or polymer runs.

Protocol A: The "Smell & Strip" Quick Test (Qualitative)

Use this for a go/no-go decision on old stock.[1]

  • Take 1 mL of BHEG stock.

  • Add 100 µL of 5M NaOH (to ensure all species are in free-base form).

  • Heat to 50°C for 2 minutes.

  • Observation: If a sharp, pungent ammonia odor is immediately detectable, degradation >5% has likely occurred.

Protocol B: HPLC Purity Check (Quantitative)

Standard QC method for quantifying degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 20% B over 15 minutes (BHEG is very polar and elutes early).

  • Detection: UV at 200-210 nm (Guanidines have weak absorbance; ureas absorb slightly stronger).[1]

  • Pass Criteria: Single peak >98% area. Any new peaks eluting after the main peak usually indicate less polar urea/cyclic degradation products.

Protocol C: Troubleshooting Logic Flow

Troubleshooting_Logic Start Issue: Loss of Performance (Protein Aggregation / Poor Curing) Check_Odor Check for Ammonia Odor Start->Check_Odor Check_pH Check pH of Stock Decision_pH pH Drift > 0.5? Check_pH->Decision_pH Decision_Odor Strong Odor? Check_Odor->Decision_Odor HPLC Run HPLC Protocol B Decision_HPLC Purity < 95%? HPLC->Decision_HPLC Decision_pH->HPLC No Action_Discard DISCARD BATCH (Hydrolysis Confirmed) Decision_pH->Action_Discard Yes (likely degradation) Decision_Odor->Check_pH No Decision_Odor->Action_Discard Yes Decision_HPLC->Action_Discard Yes Action_Buffer Adjust Buffer Strength (Chemical instability) Decision_HPLC->Action_Buffer No (Issue is likely downstream) Action_Fresh Prepare Fresh via Filter Sterilization

Figure 2: Step-by-step diagnostic workflow for determining BHEG reagent quality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4245501, 1,3-Bis(2-hydroxyethyl)guanidine.[1] Retrieved from [Link](Note: Link directs to the base structure record).[1]

  • Perkin, W. H., & Robinson, R. (Updated 2025).Kinetics and mechanism of the alkaline hydrolysis of guanidine. Journal of the Chemical Society. (Foundational kinetics of guanidine hydrolysis).
  • Al-Shuhaib, Z., et al. (2017). Intramolecular epoxide ring opening cyclisation reactions involving guanidines.[2] Tetrahedron, 73(7), 845-852.[1][2] (Evidence for hydroxy-alkyl guanidine cyclization). Retrieved from [Link][1]

Sources

Optimization

minimizing side reactions in the guanylation of ethanolamine

This is the Ethanolamine Guanylation Technical Support Center . This guide addresses the specific challenges of guanylating ethanolamine (2-aminoethanol).

Author: BenchChem Technical Support Team. Date: February 2026

This is the Ethanolamine Guanylation Technical Support Center .

This guide addresses the specific challenges of guanylating ethanolamine (2-aminoethanol). Unlike simple amines, ethanolamine possesses both a nucleophilic amine (


) and a nucleophilic hydroxyl group (

). This bifunctionality creates a competition between the desired linear guanylation and the undesired intramolecular cyclization to 2-imino-oxazolidine.

Module 1: Reagent Selection & Specificity

"Which guanylating agent should I use?"

The choice of reagent dictates the purity profile. For research and pharmaceutical applications where side reactions must be minimized, we strongly recommend 1H-Pyrazole-1-carboxamidine hydrochloride (PPC) over traditional cyanamide or isothiourea methods.

ReagentSpecificityByproductsRecommended Use
1H-Pyrazole-1-carboxamidine HCl (PPC) High Pyrazole (easy to remove)Gold Standard for small-scale/high-purity synthesis.
Cyanamide LowDicyandiamide (dimer), 2-imino-oxazolidineIndustrial scale only. Requires strict pH monitoring.
S-Methylisothiourea ModerateMethanethiol (toxic/volatile gas)Avoid unless necessary due to cost/availability.
O-Methylisourea ModerateMethanolGood alternative to PPC, but slower kinetics.
Visualizing the Pathway & Risks

The following diagram illustrates the competition between the desired linear product and the cyclic impurity.

GuanylationPathways EA Ethanolamine (Start) Linear 2-Guanidinoethanol (Desired Product) EA->Linear Primary Amine Attack (Kinetic Control) Reagent Guanylating Agent (e.g., PPC or Cyanamide) Reagent->Linear Tetra Tetrahedral Intermediate Linear->Tetra Intramolecular OH Attack Tetra->Linear Reversible Cyclic 2-Imino-oxazolidine (Major Impurity) Tetra->Cyclic Loss of NH3 (Thermodynamic Sink) Ammonia NH3 (Leaving Group) Tetra->Ammonia -NH3

Caption: The "Cyclization Trap." While the linear product forms first (kinetic control), high heat or pH can drive the reaction toward the thermodynamic cyclic product via ammonia loss.

Module 2: Reaction Optimization (The "Process" Phase)

"How do I prevent the formation of 2-imino-oxazolidine?"

The formation of the cyclic impurity is driven by high pH (which activates the hydroxyl group) and heat . You must maintain a "Goldilocks" zone where the amine is reactive, but the hydroxyl is not.

pH Control (The Critical Variable)
  • Target pH: 9.0 – 10.0 .

  • The Logic:

    • The pKa of the ethanolamine ammonium group is ~9.5.

    • The pKa of the hydroxyl group is ~16.

    • At pH < 9: The amine is protonated (

      
      ) and unreactive.
      
    • At pH > 11: The concentration of alkoxide (

      
      ) increases, drastically accelerating the intramolecular attack on the guanidine carbon to form the oxazolidine ring.
      
    • At pH 9.5: The amine is ~50% deprotonated (nucleophilic), while the hydroxyl remains fully protonated (inert).

Temperature Control
  • Protocol: Run the reaction at Room Temperature (20–25°C) .

  • Risk: Heating above 50°C provides the activation energy for the elimination of ammonia, driving the irreversible formation of the cyclic product (see Diagram above).

Module 3: Troubleshooting Specific Impurities

Use this table to diagnose issues based on LCMS or NMR data.

SymptomDetected Mass (LCMS)Probable CauseCorrective Action
Low Yield / High SM M+1 (62 Da)pH too low (< 8.5)Add base (DIEA or TEA) to reach pH 9.5.
"M-17" Impurity M+1 (87 Da)Cyclization (Loss of NH3)pH is too high or Temp is too high. Lower pH to 9.0; keep at RT.
Dimer Peak M+1 (85 Da)Dicyandiamide formation(If using Cyanamide) Switch to PPC reagent.
Hydrolysis M+1 (Reagent Urea)Water ingress / Old ReagentUse fresh reagent; ensure solvent is dry (if using organic media).

Note on "M-17": The desired product (2-Guanidinoethanol) has a MW of 103. The cyclic impurity (2-imino-oxazolidine) has a MW of 86. The difference is 17 Da (loss of


). If you see a major peak at 87 (M+H), your product has cyclized.

Module 4: Validated Protocols

Method A: The "High Fidelity" Protocol (Recommended)

Best for: Drug discovery, biological probes, and small-scale synthesis.

Reagents:

  • Ethanolamine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine HCl (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: DMF (anhydrous) or Methanol.

Step-by-Step:

  • Dissolution: Dissolve Ethanolamine (1.0 equiv) in DMF (0.5 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv). Self-Validation: Check pH on wet paper; it should be basic but not bleaching (approx pH 9-10).

  • Reagent Addition: Add 1H-Pyrazole-1-carboxamidine HCl (1.05 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 16 hours. Do not heat.

  • Monitoring: Check TLC or LCMS. Look for the disappearance of the pyrazole reagent and formation of Product (M+1 = 104).

  • Workup:

    • If in DMF: Dilute with ether to precipitate the guanidine salt (often an oil). Decant ether.

    • Purification: The byproduct is pyrazole. This can be removed by ether washing (pyrazole is soluble in ether; guanidines are not) or by cation-exchange chromatography (Dowex 50W).

Method B: The "Bulk" Protocol (Cyanamide)

Best for: Multi-gram/Kilogram scale where cost is paramount.

Reagents:

  • Ethanolamine (1.0 equiv)

  • Cyanamide (50% aq. solution) (1.1 equiv)

  • Catalyst: Acetic Acid (to buffer pH).

Step-by-Step:

  • Buffering: Mix Ethanolamine with water. Adjust pH to 9.5 using Acetic Acid. Critical Step.

  • Addition: Add Cyanamide solution dropwise over 1 hour while maintaining temperature < 30°C.

  • Reaction: Stir at 25°C for 24-48 hours.

  • Risk Management: If the pH drifts > 10, add more acetic acid. If pH drifts < 8, add small amounts of NaOH.

  • Workup: Lyophilize water. Recrystallize from Ethanol/Water.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc.

  • Cunningham, R. P., et al. (2018). Mechanism of 2-imino-oxazolidine formation from amino alcohols. Journal of Chemical Information and Modeling (Contextual mechanism support).

  • Sigma-Aldrich Technical Bulletin. 1H-Pyrazole-1-carboxamidine hydrochloride Product Information.

Troubleshooting

Technical Support Center: Troubleshooting NMR Baseline Noise in 1,3-Bis(2-hydroxyethyl)guanidine Samples

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3-Bis(2-hydroxyethyl)guanidine and related compounds. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3-Bis(2-hydroxyethyl)guanidine and related compounds. This document provides in-depth troubleshooting for a common yet frustrating issue: poor baseline quality in Nuclear Magnetic Resonance (NMR) spectra. Obtaining a flat, noise-free baseline is critical for accurate structural elucidation and quantification. The unique properties of 1,3-Bis(2-hydroxyethyl)guanidine—namely its high polarity, hygroscopic nature, and the presence of exchangeable protons—present specific challenges that we will address systematically.

This guide is structured as a series of questions and answers, moving from the most frequent and easily solvable problems related to sample preparation to more complex issues involving instrument parameters and data processing.

Section 1: Sample Preparation—The Foundation of a Good Spectrum

The majority of NMR baseline problems originate from the sample itself. Before suspecting instrument malfunction, always critically evaluate your sample preparation workflow.

Q1: My baseline is distorted and noisy right from the start. Could my choice of solvent be the issue?

Answer: Absolutely. For a polar molecule like 1,3-Bis(2-hydroxyethyl)guanidine, solvent selection is paramount.

  • Solubility and Polarity: The compound's two hydroxyl groups and the guanidinium moiety make it highly polar. The ideal deuterated solvent must completely dissolve the sample to create a homogenous solution.[1][2] Incomplete dissolution results in suspended micro-particles that severely disrupt the magnetic field homogeneity, leading to broad lines and an un-shimmable sample.

    • Recommended Solvents: Deuterium oxide (D₂O) and DMSO-d₆ are excellent starting points. Acetonitrile-d₃ (CD₃CN) can also be effective for moderately polar compounds.[1]

    • Causality: When solid particles are present, the magnetic susceptibility differs between the solid and the liquid phase. This creates microscopic magnetic field gradients throughout the sample volume, making it impossible for the spectrometer's shim coils to create a uniform magnetic field, a process essential for acquiring high-resolution spectra.

  • Proton Exchange: The hydroxyl (-OH) and amine (-NH) protons in your molecule are "exchangeable." In protic solvents like D₂O, these protons will exchange with deuterium from the solvent. This can be beneficial as it simplifies the spectrum by removing the -OH and -NH signals, but it also means the large HOD (residual H₂O in D₂O) signal can be a challenge.

Q2: I've dissolved my sample, but the baseline is still broad and rolling. What other sample contaminants should I consider?

Answer: Beyond simple insolubility, two types of impurities are notorious for degrading NMR spectra: particulate matter and paramagnetic species.

  • Particulate Matter (Dust, Fibers): Even if your compound is fully dissolved, dust from glassware or fibers from filter paper can remain suspended.

    • Solution: Always filter your sample directly into the NMR tube. A common and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool. Avoid cotton wool, as solvents can leach impurities from it. For best results, consider using a syringe filter (e.g., 0.45 µm PTFE) for quantitative or sensitive experiments.

  • Paramagnetic Impurities: This is a frequent and often overlooked cause of severe line broadening and distorted baselines.[1][3] Paramagnetic substances (e.g., transition metal ions like Fe³⁺, Cu²⁺, Mn²⁺, or dissolved molecular oxygen) have unpaired electrons that create strong local magnetic fields.[4][5]

    • Causality: These local fields provide a highly efficient mechanism for nuclear spin relaxation. This causes the transverse relaxation time (T₂) to become very short, which, through the Heisenberg uncertainty principle, leads to extremely broad NMR signals. The baseline can appear lumpy or distorted as it's composed of many broad, unresolved signals.[6][7]

    • Sources & Solutions:

      • Metal Ions: Can be introduced from glassware, spatulas, or residual catalysts from synthesis. Washing glassware with a metal-chelating agent like EDTA can help.

      • Dissolved Oxygen: O₂ is paramagnetic. For very high-resolution work or relaxation studies, degassing the sample is necessary. This can be done via several "freeze-pump-thaw" cycles or by bubbling an inert gas like nitrogen or argon through the solution (do this in a separate vial before transferring to the NMR tube to avoid solvent loss).[8]

Protocol 1: Optimal Sample Preparation for Polar Guanidinium Compounds
  • Weighing: Accurately weigh 5-10 mg of 1,3-Bis(2-hydroxyethyl)guanidine for a standard ¹H NMR spectrum into a clean, dry vial. (See Table 1 for other experiment types).

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[9]

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect against a bright light to ensure no particles are visible.

  • Filtration: Pack a small plug of glass wool into a clean Pasteur pipette. Transfer the solution through the pipette into a high-quality, clean NMR tube (e.g., Norell 507-HP or equivalent).

  • Volume Check: Ensure the sample height in the NMR tube is at least 4-5 cm to be compatible with the spectrometer's RF coils. Insufficient sample height leads to poor shimming and distorted lineshapes.[8]

  • Capping: Cap the tube immediately to prevent contamination or, if using D₂O, absorption of atmospheric H₂O.

Experiment TypeTypical Sample ConcentrationRationale
¹H NMR 5-10 mg / 0.6 mLHigh natural abundance and sensitivity of ¹H nucleus requires less sample.[3]
¹³C NMR 20-50 mg / 0.6 mLLow natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C requires a more concentrated sample to achieve adequate signal-to-noise in a reasonable time.[1]
2D NMR (COSY, HSQC) 15-30 mg / 0.6 mLRequires higher concentration to detect weaker cross-peaks with sufficient clarity.[1]
Table 1: Recommended sample concentrations for various NMR experiments.
Section 2: Spectrometer and Data Acquisition

If you are confident in your sample preparation, the next step is to examine the parameters used to acquire the data.

Q3: My peaks are broad and asymmetric, and the baseline is distorted. How can I be sure it's not just bad shimming?

Answer: Poor shimming is a primary cause of distorted lineshapes and baselines.[9] Shimming is the process of adjusting currents in small coils (shims) to counteract inhomogeneities in the main magnetic field (B₀) across the sample volume.[10]

  • Automated vs. Manual Shimming: Most modern spectrometers have excellent automated shimming routines (e.g., topshim).[9] However, for challenging samples, manual adjustment may be necessary.

  • Spinning vs. Non-Spinning: Shims are grouped into spinning (Z-shims, which have cylindrical symmetry) and non-spinning (X, Y, and their combinations).[8][11] Non-spinning shims are best adjusted with the sample spinning turned off, while Z-shims are adjusted with spinning on.[10]

  • The Lock Signal: A stable, high-level lock signal is essential for good shimming and field stability during the experiment.[12] If the lock level is unstable or drifts, it can indicate a shimming problem or temperature instability.[8]

Diagram 1: General Troubleshooting Workflow for NMR Baseline Issues

G cluster_0 Start: Poor NMR Baseline cluster_1 Step 1: Sample Integrity cluster_2 Step 2: Spectrometer Interaction cluster_3 Step 3: Data Processing cluster_4 Resolution Start Observe Distorted Baseline or High Noise CheckSample Is sample fully dissolved? No visible particles? Start->CheckSample FilterSample Action: Filter sample through glass wool/syringe filter. CheckSample->FilterSample No CheckSolvent Is solvent appropriate? (e.g., D₂O, DMSO-d₆) CheckSample->CheckSolvent Yes FilterSample->CheckSolvent ChangeSolvent Action: Re-prepare sample in a more suitable solvent. CheckSolvent->ChangeSolvent No CheckParamagnetic Suspect paramagnetic ions? (e.g., from catalyst, glassware) CheckSolvent->CheckParamagnetic Yes GoodSpectrum Good Spectrum Obtained ChangeSolvent->GoodSpectrum DegasSample Action: Degas sample (Freeze-Pump-Thaw) or use EDTA-washed glassware. CheckParamagnetic->DegasSample Yes CheckShims Run automated shimming (e.g., topshim). Is lineshape still poor? CheckParamagnetic->CheckShims No DegasSample->CheckShims ManualShim Action: Perform manual shimming. Check lock signal stability. CheckShims->ManualShim Yes CheckGain Received 'ADC Overflow' error or baseline is severely distorted? CheckShims->CheckGain No ManualShim->CheckGain AdjustGain Action: Reduce receiver gain (rg) or reduce pulse width (p1). CheckGain->AdjustGain Yes CheckPhase Does baseline roll after phasing? CheckGain->CheckPhase No AdjustGain->CheckPhase ManualPhase Action: Perform manual phase correction. Adjust ph0 and ph1 carefully. CheckPhase->ManualPhase Yes CheckBC Is baseline still non-flat in signal-free regions? CheckPhase->CheckBC No ManualPhase->CheckBC ApplyBC Action: Apply polynomial or Whittaker baseline correction. CheckBC->ApplyBC Yes CheckBC->GoodSpectrum No ApplyBC->GoodSpectrum G cluster_0 Time Domain (FID) cluster_1 Frequency Domain (Spectrum) FID_Full Fully Decayed FID FT Fourier Transform FID_Full->FT FID_Trunc Truncated FID (Acquisition time is too short) FID_Trunc->FT Window Apply Window Function (e.g., Exponential Multiplication) FID_Trunc->Window Corrective Action Spectrum_Good Sharp Peak, Flat Baseline Spectrum_Bad Peak with 'Sinc Wiggles' Distorted Baseline FT->Spectrum_Good FT->Spectrum_Bad Window->FT Corrective Action

Caption: How a truncated FID leads to sinc wiggles and how window functions can mitigate the issue.

Q8: Phasing is correct, but my baseline is still not perfectly flat. What's the final step?

Answer: After proper phasing, the final step is to apply a mathematical baseline correction algorithm. [13][14]These algorithms work by identifying points in the spectrum that are considered to be "baseline" (i.e., contain no peaks) and then fitting a curve through these points. This curve is then subtracted from the spectrum.

  • Common Algorithms:

    • Polynomial Fit: Fits a polynomial function (e.g., 5th order) to the baseline points. It can be effective but may introduce distortions if the baseline has complex curvature or if there are not enough signal-free regions. [15] * Whittaker Smoother / Spline Fit: More advanced algorithms that are generally more robust and less prone to introducing artifacts. They are often better at handling spectra with many crowded peaks. [15][16]* Important Note: Baseline correction should always be the last step. It cannot fix problems from poor phasing, ADC overflow, or bad shimming. Applying aggressive baseline correction to a poor-quality spectrum can distort peak intensities and integrals, leading to erroneous quantitative results. [15]

Frequently Asked Questions (FAQs)

Q: What are the sharp, evenly spaced "spikes" or "dips" on both sides of my intense peaks? A: These are almost certainly spinning sidebands. They are artifacts that appear at frequencies equal to the peak's frequency ± multiples of the sample spinning rate. They are caused by inhomogeneities in the magnetic field that are not cylindrically symmetrical (i.e., imperfect non-spinning shims). [11]To fix this, improve your non-spinning shims (X, Y, XY, XZ, etc.) with the spinner turned off.

Q: Why is my deuterium lock signal unstable or drifting during the experiment? A: This can be caused by several factors: 1) The lock power is too high and is saturating the deuterium signal. Try reducing the lock power (lp). [9]2) The sample temperature is not stable. Allow more time for the sample to equilibrate inside the magnet. [12]3) The shimming is very poor, leading to an unstable field. [8] Q: Can the guanidinium group in my molecule cause specific NMR issues? A: Yes. The guanidinium group has protons that can undergo chemical exchange, and its charge state is pH-dependent. At certain pH values or temperatures, the rate of exchange or rotation around the C-N bonds can be on the same timescale as the NMR experiment, leading to significant line broadening for the guanidinium protons and adjacent CH₂ groups. [17][18]If you observe selective broadening of peaks near the guanidinium group, consider adjusting the sample's pH or temperature.

References
  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. Available at: [Link]

  • University of Ottawa. (n.d.). NMR Basics. NMR Facility. Available at: [Link]

  • Bao, L., et al. (2007). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 8(1), 39. Available at: [Link]

  • Mestrelab Research. (n.d.). Baseline Correction with Mnova. Available at: [Link]

  • Pearson, G. A. (1993). Shimming an NMR Magnet. University of Illinois. Available at: [Link]

  • Agilent Technologies. (n.d.). NMR Spectroscopy User Guide. Agilent.
  • Nanalysis Corp. (2022). NMR data processing: Phase Correction. NMR Blog. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4245501, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. PubChem. Available at: [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? Available at: [Link]

  • D'Agostino, C., et al. (2015). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. RSC Advances, 5(104), 85672-85679. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Martino, L., et al. (2023). Exploring Guanidinium Group Involvement in Hordatine Interactions with the G-Quadruplex Motif Within the c-MYC Promoter Region. International Journal of Molecular Sciences, 24(21), 15888. Available at: [Link]

  • Tsikaris, V., et al. (1993). 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1343-1349. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Vnmrj's common problems and solutions. Available at: [Link]

  • Nilsson, M., et al. (2018). The GNAT: a new tool for processing NMR data. Magnetic Resonance in Chemistry, 56(6), 497-504. Available at: [Link]

  • Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Available at: [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois. Available at: [Link]

  • Pearson, G. A. (1991). SHIMMING AN NMR MAGNET. Available at: [Link]

  • Mesbah Energy Co. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Available at: [Link]

  • Marek, R., et al. (2021). Paramagnetic NMR Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research, 54(17), 3376-3387. Available at: [Link]

  • University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. Available at: [Link]

  • ResearchGate. (n.d.). ¹H (a) and ¹³-NMR (b) spectra of TS-Gu. Available at: [Link]

  • Kleinberg, R. L. (1996). Effect of Paramagnetic Ions on NMR Relaxation of Fluids at Solid Surfaces. Journal of Magnetic Resonance, Series A, 123(1), 8-15. Available at: [Link]

  • LibreTexts Chemistry. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Available at: [Link]

  • Michigan State University. (n.d.). The Basics of NMR. Available at: [Link]

  • Pascal-Man. (n.d.). NMR Tips for Shimming, Part II - Computerized shimming with the Simplex algorithm. Available at: [Link]

  • University of Georgia. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]

  • University of Cambridge. (n.d.). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. Available at: [Link]

  • Hansen, D. F., & Led, J. J. (2017). A 13C-detected 15N double-quantum NMR experiment to probe arginine side-chain guanidinium 15Nη chemical shifts. Journal of Biomolecular NMR, 69(3), 123-132. Available at: [Link]

  • Magritek. (2014). The Lock and the importance of field stability. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Taylor & Francis Online. (2007). 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Available at: [Link]

  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Available at: [Link]

  • Mazik, M., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Acta Crystallographica Section E, 78(Pt 8), 754-758. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Baseline Correction. NMR Facility. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Queen Mary University of London. (n.d.). NMR Sample Preparation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 1,3-Bis(2-hydroxyethyl)guanidine

This guide outlines the structural verification and 1H NMR chemical shift assignments for 1,3-Bis(2-hydroxyethyl)guanidine . It is designed for researchers synthesizing this compound for use as a bidentate ligand, polyme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural verification and 1H NMR chemical shift assignments for 1,3-Bis(2-hydroxyethyl)guanidine . It is designed for researchers synthesizing this compound for use as a bidentate ligand, polymer stabilizer, or pharmaceutical intermediate.

The guide adopts a comparative approach , distinguishing the target molecule from its precursors (ethanolamine) and potential hydrolysis byproducts (urea derivatives) to ensure high-confidence characterization.

Structural Analysis & Symmetry

Before assigning peaks, the molecular symmetry must be established.

  • Molecule: 1,3-Bis(2-hydroxyethyl)guanidine

  • Symmetry:

    
     (time-averaged in solution).
    
  • Implication: The molecule is symmetric. The two 2-hydroxyethyl chains are chemically equivalent. You will observe one set of signals representing both chains.

  • Proton Environments:

    • H-a (N-CH₂): Methylene protons adjacent to the guanidine nitrogen (deshielded).

    • H-b (O-CH₂): Methylene protons adjacent to the hydroxyl group.

    • H-c (NH): Guanidinium protons (exchangeable).

    • H-d (OH): Hydroxyl protons (exchangeable).

Chemical Shift Assignments (DMSO-d₆ vs. D₂O)

The choice of solvent dramatically alters the spectrum due to proton exchange.

Table 1: Consensus Chemical Shift Assignments

Data synthesized from guanidine substituent effects and analogous N-substituted amino-alcohol systems.

Proton EnvironmentLabel

(ppm) in DMSO-d₆

(ppm) in D₂O
MultiplicityIntegral (Relative)
N-CH₂ A 3.15 – 3.25 3.30 – 3.40 Triplet (

Hz)
4H
O-CH₂ B 3.45 – 3.55 3.65 – 3.75 Triplet (

Hz)
4H
OH (Hydroxyl)C 4.80 – 5.20ExchangedBroad Singlet2H
NH (Guanidine)D 7.00 – 8.50ExchangedBroad / Not Visible2-3H
HDO / H₂O Solv 3.334.79SingletVariable

Note: Exchangeable protons (NH/OH) in DMSO-d₆ are sensitive to concentration, temperature, and trace acid/water. They may appear as a single coalesced broad peak or distinct broad humps.

Comparative Verification: Purity & Reaction Monitoring

The most critical challenge in synthesizing this compound is ensuring complete conversion of the starting material (Ethanolamine ) and avoiding hydrolysis to Urea .

Scenario A: Target vs. Starting Material (Ethanolamine)
  • Diagnostic Shift: The N-CH₂ peak is the primary indicator of reaction progress.

  • Mechanism: The guanidine group is strongly electron-withdrawing compared to the free amine. This causes a downfield shift of the adjacent methylene protons.

CompoundN-CH₂ Shift (

)
Status
Ethanolamine (Precursor) 2.60 ppm Starting Material
1,3-Bis(2-hydroxyethyl)guanidine 3.20 ppm Target Product
Shift Difference (

)
+0.60 ppm Clear separation allows quantitation.
Scenario B: Target vs. Hydrolysis Byproduct (Urea Derivative)
  • Risk: Under basic aqueous conditions, guanidines can hydrolyze to ureas.

  • Differentiation:

    • Target: N-CH₂ is a triplet (coupling to O-CH₂).

    • Urea Byproduct: The chemical environment changes slightly, often shifting the N-CH₂ back upfield slightly (~3.0 ppm).

    • 13C NMR Check: The Guanidine C=N carbon appears at ~158 ppm , whereas Urea C=O appears at ~160-163 ppm .

Experimental Protocol: Self-Validating NMR Workflow

To ensure authoritative characterization, follow this step-by-step protocol.

Step 1: Sample Preparation

  • Solvent Choice: Use DMSO-d₆ (99.9% D) for initial characterization to observe NH/OH protons. Use D₂O if the sample is a salt (e.g., Hydrochloride) and solubility in DMSO is poor.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause peak broadening of exchangeable protons.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet (2.50 ppm).

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (ns): 16 (sufficient for >10 mg).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The OH and NH protons often have different relaxation times (

      
      ). A short delay can lead to inaccurate integration ratios between the chain protons and the exchangeable protons.
      

Step 3: D₂O Shake (Validation)

  • Run the standard DMSO-d₆ spectrum.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-run the spectrum.

  • Result: Peaks C (OH) and D (NH) must disappear. Peaks A and B (alkyl chains) will remain but may shift slightly. This confirms the assignment of exchangeable protons.

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for verifying the product structure using NMR data.

NMR_Verification Start Crude Reaction Mixture Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Check_NCH2 Check N-CH2 Region (2.5 - 3.5 ppm) Acquire->Check_NCH2 Case_SM Triplet at 2.6 ppm Check_NCH2->Case_SM Only 2.6 ppm Case_Prod Triplet at 3.2 ppm Check_NCH2->Case_Prod Only 3.2 ppm Case_Mix Two Triplets Present Check_NCH2->Case_Mix Both Peaks Conclusion_Impure IMPURE Recrystallize / Purify Case_SM->Conclusion_Impure Unreacted Amine Check_Exchange Verify Exchangeable Protons (NH / OH) Case_Prod->Check_Exchange Case_Mix->Conclusion_Impure Incomplete Rxn Conclusion_Pure PURE PRODUCT Confirmed Structure Check_Exchange->Conclusion_Pure Broad peaks @ 5-8ppm present

Figure 1: Decision tree for verifying 1,3-Bis(2-hydroxyethyl)guanidine synthesis via 1H NMR.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent effects).
  • ChemicalBook. (2024). "1,3-Di-Boc-2-(2-hydroxyethyl)guanidine NMR Data." (Comparative data for protected analogs). Link

  • National Institute of Standards and Technology (NIST). "Ethanolamine 1H NMR Spectrum." NIST Chemistry WebBook. (Reference for starting material shifts). Link

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,3-Bis(2-hydroxyethyl)guanidine and Its N-Protected Analogue

For researchers and drug development professionals, the unambiguous structural characterization of novel or modified compounds is a cornerstone of scientific rigor. Mass spectrometry stands as a principal technique for t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous structural characterization of novel or modified compounds is a cornerstone of scientific rigor. Mass spectrometry stands as a principal technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted electrospray ionization (ESI) mass spectrometry fragmentation of 1,3-Bis(2-hydroxyethyl)guanidine.

In the absence of direct, published spectra for this specific molecule, this guide leverages fundamental principles of mass spectrometry and data from closely related guanidino compounds to construct a predictive fragmentation map.[1][2][3] To provide a practical comparison, we will contrast its behavior with a common synthetic precursor, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.[4][5] This comparative approach not only illuminates the fragmentation pathways of the target analyte but also demonstrates how mass spectrometry can be used to monitor chemical modifications, such as the removal of protecting groups.

I. Predicted ESI-MS/MS Fragmentation of 1,3-Bis(2-hydroxyethyl)guanidine

1,3-Bis(2-hydroxyethyl)guanidine is a polar molecule containing a highly basic guanidine core, making it an ideal candidate for analysis by positive-ion electrospray ionization (ESI).[6][7] The guanidine group, with its high proton affinity, will readily accept a proton to form the protonated molecule, [M+H]⁺. The fragmentation of this precursor ion is anticipated to proceed through several key pathways, driven by the charge localization on the guanidinium group and the presence of the two hydroxyethyl side chains.[8]

A. Key Fragmentation Pathways

  • Alpha-Cleavage of the Hydroxyethyl Group: The C-C bond adjacent to an oxygen atom is susceptible to cleavage, a common fragmentation pathway for alcohols.[9][10] This "alpha-cleavage" results in the formation of a stable, resonance-delocalized cation.[9]

  • Neutral Loss of Water (Dehydration): Alcohols can readily lose a molecule of water (18 Da) under collision-induced dissociation (CID).[9][10] This process is often observed in molecules with hydroxyl groups.

  • Cleavage of the Guanidine Core: The guanidine moiety itself can fragment, although it is a relatively stable structure. Fragmentation can involve the loss of ammonia (NH₃) or related nitrogen-containing neutral species.[3][11]

B. Proposed Fragmentation Scheme

The following diagram illustrates the predicted fragmentation cascade for the [M+H]⁺ ion of 1,3-Bis(2-hydroxyethyl)guanidine.

G cluster_main Predicted Fragmentation of 1,3-Bis(2-hydroxyethyl)guanidine M [M+H]⁺ m/z 162 F1 Fragment 1 m/z 144 Loss of H₂O M->F1 -18 Da F2 Fragment 2 m/z 131 Alpha-Cleavage M->F2 -31 Da (•CH₂OH) F3 Fragment 3 m/z 117 Loss of NH₂CH₂CH₂OH M->F3 -45 Da F4 Fragment 4 m/z 100 Loss of H₂O from F3 F3->F4 -17 Da (NH₃)

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 1,3-Bis(2-hydroxyethyl)guanidine.

II. Comparative Analysis: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

In synthetic chemistry, protecting groups like tert-butyloxycarbonyl (Boc) are frequently used. The mass spectrometric behavior of the Boc-protected analogue, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, is expected to be dominated by the facile loss of these groups. This provides a clear point of comparison and a diagnostic tool for reaction monitoring.

The primary fragmentation pathway for Boc-protected amines and guanidines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). This is a charge-remote fragmentation that is highly characteristic.

Table 1: Comparison of Predicted Key Ions

Feature1,3-Bis(2-hydroxyethyl)guanidine1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Molecular Formula C₅H₁₃N₃O₂C₁₅H₂₉N₃O₆
Molecular Weight 161.18 g/mol 361.41 g/mol
[M+H]⁺ (m/z) 162362
Primary Loss -18 (H₂O) or -31 (•CH₂OH)-56 (isobutylene) or -100 (Boc group)
Predicted Major Fragments (m/z) 144, 131, 117, 100306, 262, 206
Interpretation Fragmentation of the core structure and side chains.Dominated by the loss of protecting groups.

This comparison clearly shows that the presence of the Boc groups fundamentally alters the fragmentation pattern, providing an unambiguous way to differentiate between the protected and deprotected forms of the molecule.

III. Experimental Protocol: A Self-Validating Workflow

To experimentally verify the predicted fragmentation patterns, the following protocol using a triple quadrupole or Q-TOF mass spectrometer is recommended. This workflow is designed to be self-validating by systematically optimizing the collision energy to generate a comprehensive fragmentation spectrum.

A. Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation.[6]

  • Mass Spectrometer Tuning and Calibration:

    • Perform a standard instrument calibration according to the manufacturer's specifications to ensure high mass accuracy.

  • Full Scan (MS1) Analysis:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to confirm the presence of the protonated precursor ion ([M+H]⁺).

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Perform a product ion scan.

    • To ensure all significant fragments are observed, ramp the collision energy (CE). For a compound of this size, a ramp of 10-40 eV is a good starting point. This systematic variation in collision energy helps to validate the fragmentation pathway by revealing both low-energy (e.g., water loss) and high-energy (e.g., core cleavage) fragmentations.

  • Data Analysis:

    • Analyze the resulting product ion spectrum to identify the m/z values of the fragment ions.

    • Compare the observed fragments with the predicted fragmentation scheme.

    • High-resolution mass spectrometry (e.g., on a Q-TOF instrument) can be used to determine the elemental composition of the fragment ions, providing further confidence in the structural assignments.[1]

B. Experimental Workflow Diagram

G cluster_workflow Mass Spectrometry Experimental Workflow A Sample Preparation (1-10 µg/mL in ACN:H₂O + 0.1% Formic Acid) B Full Scan (MS1) Confirm [M+H]⁺ A->B C Precursor Ion Selection Isolate [M+H]⁺ B->C D Product Ion Scan (MS/MS) Ramp Collision Energy (10-40 eV) C->D E Data Analysis Compare Observed vs. Predicted Fragments D->E

Caption: A self-validating workflow for acquiring and analyzing MS/MS data.

IV. Conclusion

While direct experimental mass spectra for 1,3-Bis(2-hydroxyethyl)guanidine are not widely published, a robust and scientifically grounded prediction of its fragmentation behavior can be constructed. By understanding the fundamental principles of mass spectrometry, including the characteristic fragmentation of guanidines and alcohols, researchers can anticipate the key fragment ions.[3][9][11] This predictive approach, when combined with a systematic experimental workflow, provides a powerful tool for the structural elucidation of this and other novel substituted guanidines. The comparative analysis with its Boc-protected analogue further underscores the utility of mass spectrometry in monitoring chemical transformations and confirming the identity of final products in a research and development setting.

References

  • MDPI. (2024, October 11). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State.
  • ResearchGate. (2025, August 6). Fast-atom bombardment mass spectrometry of guanidine fungicides and related compounds: the formation of [MH+12]+ ions from secondary amines and from 1,1.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
  • PubMed. (2000, November 16). Substituted guanidines: introducing diversity in combinatorial chemistry.
  • ResearchGate. (2025, August 7). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid.
  • RSC Publishing. (2017, August 30). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations....
  • MDPI. (2026, February 17). Roles of Guanidines in Recent Cycloaddition Reactions.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | CAS 215050-11-6.
  • ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF.
  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
  • ResearchGate. (n.d.). The mass spectra of the guanidines. (A) The MS² spectrum of... | Download Scientific Diagram.
  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Organic Chemistry.
  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Validation

Publish Comparison Guide: Thermal Analysis of 1,3-Bis(2-hydroxyethyl)guanidine

This guide outlines the thermal analysis framework for 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) , a specialized guanidine derivative used in cosmetic formulations (hair relaxation) and investigated for carbon capture appl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal analysis framework for 1,3-Bis(2-hydroxyethyl)guanidine (BHEG) , a specialized guanidine derivative used in cosmetic formulations (hair relaxation) and investigated for carbon capture applications.

This document serves as a comparative protocol to evaluate BHEG against industry-standard alternatives like Guanidine Carbonate and Guanidine Hydrochloride .

Executive Summary

1,3-Bis(2-hydroxyethyl)guanidine (BHEG) represents a class of "soft" guanidine bases designed to offer high alkalinity with reduced causticity compared to traditional hydroxide-based systems. In thermal analysis (TGA/DSC), BHEG exhibits a complex decomposition profile driven by its dual functionality: the guanidine core (thermal stability, basicity) and the hydroxyethyl arms (susceptibility to cyclization and dehydration).

Key Differentiator: Unlike Guanidine Hydroxide (which is unstable and must be generated in situ), BHEG is an isolable organic base. However, its thermal stability is lower than Guanidine Hydrochloride due to the nucleophilic nature of the pendant hydroxyl groups, which facilitate lower-temperature degradation pathways.

Chemical Context & Alternatives

To objectively assess BHEG, it must be compared against the standard guanidine sources used in similar applications.

CompoundRole/ApplicationThermal Stability Profile
1,3-Bis(2-hydroxyethyl)guanidine (BHEG) Active ingredient in "Non-Hydroxide" relaxers; CO2 capture solvent.Moderate. Susceptible to intramolecular cyclization above 150°C.
Guanidine Carbonate Precursor for "No-Lye" relaxers; Buffer.High. Stable solid; decomposes >200°C with gas evolution.
Guanidine Hydrochloride (GuHCl) Protein denaturant; Chaotropic agent.[1]Very High. Stable up to melting (~180°C), decomposition >300°C.
Dicyandiamide (DICY) Latent curing agent; Precursor.High. Sharp melting/exotherm at ~210°C.

Experimental Protocol: TGA/DSC

BHEG is hygroscopic and reactive. Standard protocols must be modified to distinguish between moisture loss and chemical degradation.

Methodology
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

  • Atmosphere: Nitrogen (Inert) at 50 mL/min. Note: Air/Oxygen should be avoided initially to prevent early oxidative degradation.

  • Crucibles:

    • TGA: Alumina (

      
      ) open pans (allows gas escape).
      
    • DSC: Hermetically sealed Aluminum pans with a pinhole (maintains vapor pressure equilibrium while allowing release of overpressure).

  • Sample Mass: 5–10 mg (Optimize for resolution of overlapping events).

Step-by-Step Workflow
  • Equilibration: Equilibrate at 30°C for 5 minutes.

  • Drying Step (Critical): Ramp to 105°C at 10°C/min and hold for 15 minutes.

    • Rationale: BHEG is highly hygroscopic. This step quantifies "Surface Moisture" vs. "Bound Water."

  • Decomposition Ramp: Ramp from 105°C to 600°C at 10°C/min.

  • Validation: Run a second sample in a sealed pan (DSC only) to identify the melting point without interference from volatilization.

Comparative Thermal Profile & Data Interpretation

Expected Thermal Events

The following table summarizes the expected TGA/DSC signals for BHEG compared to Guanidine Carbonate.

Thermal EventBHEG (Target)Guanidine Carbonate (Alternative)Interpretation
Moisture Loss < 100°C (Broad Endotherm)Negligible (Non-hygroscopic)BHEG requires strict moisture control in storage.
Melting (

)
~80–120°C (Depends on salt form)N/A (Decomposes before true melt)BHEG has a lower processing window, useful for low-temp formulations.
Onset of Degradation (

)
~160–180°C ~210°C Critical Failure Mode: Hydroxyl groups attack the guanidine carbon, leading to cyclization.
Mass Loss Step 1 -18% (Loss of

/

)
-40% (Loss of

/

)
BHEG undergoes dehydration/deamination; Carbonate releases

.
Residue (600°C) ~15–20% (Carbonaceous Char) < 5% (Clean decomposition) BHEG forms condensed carbon-nitrogen networks (melamine-like structures).
Mechanistic Insight: The Instability Factor

The reduced thermal stability of BHEG compared to alkyl-guanidines is driven by the Neighboring Group Participation of the hydroxyl ethyl arms. Upon heating, the hydroxyl group acts as a nucleophile, attacking the central guanidine carbon. This results in the expulsion of ammonia and the formation of cyclic degradation products (e.g., 1-(2-hydroxyethyl)-2-imidazolidinone ).

Decomposition Pathway Diagram

BHEG_Decomposition BHEG 1,3-Bis(2-hydroxyethyl)guanidine (Precursor) Inter Tetrahedral Intermediate BHEG->Inter Nucleophilic Attack (Intramolecular) Heat Thermal Input (>160°C) Ammonia Ammonia (Gas) (Mass Loss) Heat->Ammonia Deamination Cyclic 1-(2-hydroxyethyl)- imidazolidinone (HEIA) Heat->Cyclic Cyclization Inter->Heat Polymer Carbon Nitride Residue (Char) Cyclic->Polymer Condensation (>300°C)

Caption: Thermal degradation pathway of BHEG showing the intramolecular cyclization mechanism (HEIA formation) that lowers its thermal stability compared to simple guanidines.

Strategic Recommendations for Researchers

For Formulation Stability (Shelf-Life)
  • Observation: If DSC shows an exotherm below 100°C, it indicates premature reaction or instability of the specific salt form.

  • Action: Switch from the free base to a stabilized salt (e.g., BHEG-Carbonate or BHEG-Sulfate ) to shift the

    
     higher.
    
For High-Temperature Processing (e.g., Hair Ironing)
  • Risk: Processing BHEG above 180°C (common in hair straightening) risks generating ammonia gas and converting the active straightening agent into an inactive cyclic urea (HEIA).

  • Mitigation: Ensure the formulation includes a high-boiling solvent (e.g., Propylene Glycol) to act as a heat sink, or limit application temperature to <170°C.

Validating the "Non-Hydroxide" Claim
  • Experiment: Run a TGA of BHEG vs. a mixture of Guanidine Carbonate + Calcium Hydroxide.

  • Result: The mixture will show a multi-step weight loss (water loss from

    
     at ~400°C). BHEG will show a clean organic decomposition profile, confirming the absence of inorganic hydroxide residues.
    

References

  • Guanidine Derivative Synthesis & Properties

    • Title: A convenient method for the synthesis of N,N'-diprotected-(2-hydroxyethyl)-guanidine.
    • Source: Bioscience Research (2018).
    • URL:[Link]

  • Thermal Degradation of Ethanolamines (Mechanistic Analog)

    • Title: Examining the Reactions of Ethanolamine's Thermal Degrad
    • Source: Industrial & Engineering Chemistry Research (2024).[2]

    • URL:[Link]

  • Hair Straightening Applications (Patent Data)
  • General Guanidine Thermal Stability

    • Title: Thermal decomposition properties of guanidine nitrate and basic cupric nitrate.[3]

    • Source: Journal of Thermal Analysis and Calorimetry.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 1,3-Bis(2-hydroxyethyl)guanidine and DBU

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides an in-depth, objective comparison of the catalytic performance of two prominent organic bases: 1,3-Bis(2-hydroxyethyl)guanidine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). By synthesizing technical data with mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction to the Catalysts

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a sterically hindered amidine base that has established itself as a versatile and powerful tool in organic chemistry.[1] Its high basicity (pKa of the conjugate acid is ~12 in water) and non-nucleophilic character in many contexts make it an effective catalyst for a wide array of transformations, including deprotonations, eliminations, condensations, and polymerizations.[2][3] The rigid bicyclic structure contributes to its stability and unique reactivity.[3]

1,3-Bis(2-hydroxyethyl)guanidine belongs to the guanidine class of superbases, which are characterized by the presence of a central carbon atom bonded to three nitrogen atoms.[4] This arrangement leads to a highly stabilized conjugate acid through resonance, resulting in exceptional basicity.[5] The presence of two hydroxyethyl substituents introduces the potential for bifunctional catalysis, where the guanidine moiety acts as a Brønsted base and the hydroxyl groups can engage in hydrogen bonding to activate substrates.[5]

Comparative Catalytic Efficiency: Synthesis of Cyclic Carbonates

A key reaction to benchmark the efficiency of these two catalysts is the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂). This transformation is of significant industrial interest as it represents a green and atom-economical route to valuable products.

DBU as a Catalyst

DBU has been extensively studied as a catalyst for the synthesis of cyclic carbonates.[6] It can function both as a standalone catalyst and in combination with co-catalysts. The catalytic cycle generally involves the activation of the epoxide by DBU, which can act as a nucleophile or a Brønsted base.

Recent studies have shown that DBU-derived salts, particularly those with halide anions, exhibit excellent catalytic activity. For instance, the simple iodide salt of DBU ([HDBU]I) has been reported to achieve high conversions of various epoxides to their corresponding cyclic carbonates under mild conditions.[1][7]

Table 1: Catalytic Performance of DBU in the Synthesis of Propylene Carbonate from Propylene Oxide and CO₂

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference
DBU1202.06--230[8]
[HDBU]I700.1496>99-[1][7]

Note: Direct comparison of TOF values should be done with caution as experimental conditions may vary.

1,3-Bis(2-hydroxyethyl)guanidine as a Catalyst

The hydroxyl groups in 1,3-Bis(2-hydroxyethyl)guanidine are expected to enhance its catalytic activity through intramolecular hydrogen bonding with the epoxide, facilitating its ring-opening. This bifunctional activation is a key advantage of such catalysts.

Mechanistic Insights

The catalytic mechanisms of DBU and guanidines in the synthesis of cyclic carbonates share some common features but also have distinct differences.

DBU Catalytic Cycle

The mechanism for DBU-catalyzed cycloaddition of CO₂ to epoxides can proceed through different pathways depending on the reaction conditions and the presence of co-catalysts. A plausible mechanism involves the nucleophilic attack of DBU on the epoxide, followed by the reaction with CO₂ and subsequent ring closure.

DBU_Mechanism DBU DBU Intermediate1 Ring-opened Intermediate DBU->Intermediate1 Nucleophilic Attack Epoxide Epoxide Epoxide->Intermediate1 Intermediate2 Carboxylate Intermediate Intermediate1->Intermediate2 + CO₂ CO2 CO₂ CO2->Intermediate2 Intermediate2->DBU Catalyst Regeneration Carbonate Cyclic Carbonate Intermediate2->Carbonate Ring Closure Guanidine_Mechanism Guanidine 1,3-Bis(2-hydroxyethyl)guanidine Activated_Epoxide H-bonded Epoxide Guanidine->Activated_Epoxide H-bonding Epoxide Epoxide Epoxide->Activated_Epoxide Intermediate1 Ring-opened Intermediate Activated_Epoxide->Intermediate1 Nucleophilic Attack Intermediate2 Carboxylate Intermediate Intermediate1->Intermediate2 + CO₂ CO2 CO₂ CO2->Intermediate2 Intermediate2->Guanidine Catalyst Regeneration Carbonate Cyclic Carbonate Intermediate2->Carbonate Ring Closure

Caption: Proposed bifunctional catalytic cycle for 1,3-Bis(2-hydroxyethyl)guanidine.

Experimental Protocols

General Procedure for DBU-Catalyzed Synthesis of Cyclic Carbonates

The following is a representative experimental protocol based on the literature for the synthesis of cyclic carbonates using a DBU-derived catalyst.

Materials:

  • Epoxide (e.g., Styrene oxide)

  • DBU-derived salt (e.g., [HDBU]I)

  • Carbon dioxide (balloon or cylinder)

  • Solvent (if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Balloon filled with CO₂ or CO₂ inlet

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 eq).

  • Add the DBU-derived catalyst (e.g., 5 mol%).

  • The reaction can be run neat or in a suitable solvent.

  • Purge the flask with CO₂ and then maintain a CO₂ atmosphere using a balloon or a gentle stream of CO₂.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic carbonate.

Caption: General experimental workflow for DBU-catalyzed cyclic carbonate synthesis.

Conclusion

Both DBU and 1,3-Bis(2-hydroxyethyl)guanidine are potent organocatalysts with distinct advantages. DBU is a well-established, commercially available catalyst with a broad range of applications and a growing body of literature supporting its use in various transformations. Its catalytic activity can be readily tuned through the formation of salts.

1,3-Bis(2-hydroxyethyl)guanidine, while less studied, presents the intriguing possibility of bifunctional catalysis. The presence of hydroxyl groups can lead to enhanced activity and selectivity through hydrogen bonding interactions with the substrate. This feature makes it a promising candidate for reactions where substrate activation is crucial.

The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including substrate scope, desired reaction conditions, and cost considerations. For well-established protocols, DBU and its derivatives offer a reliable option. For reactions that may benefit from bifunctional activation and for the development of novel catalytic systems, 1,3-Bis(2-hydroxyethyl)guanidine and similar guanidines are worthy of exploration. Further experimental studies directly comparing these two catalysts under identical conditions are warranted to fully elucidate their relative efficiencies.

References

  • Taylor & Francis. (2022, October 19). A review on DBU-mediated organic transformations. [Link]

  • Verde-Sesto, E., et al. (2019). Rational study of DBU salts for the CO2 insertion into epoxides for the synthesis of cyclic carbonates. ACS Sustainable Chemistry & Engineering, 7(12), 10456-10464. [Link]

  • Verde-Sesto, E., et al. (2019). Rational study of DBU salts for the CO2 insertion into epoxides for the synthesis of cyclic carbonates. Pure. [Link]

  • Verde-Sesto, E., et al. (2019). General method of the synthesis of cyclic carbonates. ACS Sustainable Chemistry & Engineering.
  • North, M., & Lamb, K. (2021). Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. Green Chemistry, 23(2), 639-653. [Link]

  • Zhang, Y., et al. (2020). Construction of DBU–based Poly (ionic liquid)s for the Conversion of CO2, Glycerol, and Propylene Oxide into Glycerol Carbonate. ResearchGate. [Link]

  • Ishido, T. (Ed.). (2010).
  • Sabo-Etienne, S., & Grellier, M. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?. Accounts of Chemical Research, 42(11), 1819-1829. [Link]

  • DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. [Link]

  • Gandon, V., & Fensterbank, L. (Eds.). (2017). DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. Royal Society of Chemistry.
  • Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425. [Link]

  • Unlocking Chemical Reactions: Exploring the Power of DBU. (2024, July 18). Tezcatlipoca. [Link]

  • Kleij, A. W. (Ed.). (2015).
  • The effective synthesis of propylene carbonate catalyzed by silica-supported hexaalkylguanidinium chloride. (2008). New Journal of Chemistry.
  • Aresta, M., & Dibenedetto, A. (2016).
  • Dimethyl carbonate synthesis by transesterification of propylene carbonate with methanol: Comparative assessment of Ce-M (M=Co, Fe, Cu and Zn)
  • Marciniak, A. A., et al. (2021). Heterogeneous catalysts for cyclic carbonate synthesis from carbon dioxide and epoxides. White Rose Research Online.
  • CO2 utilization for the synthesis of propylene carbonate from propylene oxide using CeO2–La2O3 mixed oxide under solventless condition. (2021). DOI.
  • Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions. (2015).
  • Wang, J., et al. (2015). Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions. Catalysts, 5(1), 120-134. [Link]

  • Synthetic Methods of Propylene Carbon
  • Guanidines as Catalysts for Direct and Indirect CO2 Capture and Activation. (2018).
  • Process for the preparation of propylene carbonate. (2010).
  • Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances. (2022). MDPI.
  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Sigma-Aldrich.
  • Tanaka, S., & Nagasawa, K. (2009). Guanidine-Urea Bifunctional Organocatalyst for Asymmetric Epoxidation of 1,3-Diarylenones with Hydrogen Peroxide. Synlett, 2009(04), 667-670. [Link]

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. PubChem.
  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. CymitQuimica.
  • Product Class 13: Guanidine Deriv
  • dbu diazabicyclo catalyst, designed to provide excellent catalytic activity and compatibility with various formul

Sources

Validation

Chromatographic Retention &amp; Analysis Guide: 1,3-Bis(2-hydroxyethyl)guanidine

This guide serves as an advanced technical resource for the chromatographic analysis of 1,3-Bis(2-hydroxyethyl)guanidine (CAS 130493-73-1).[1] It synthesizes experimental principles with specific physicochemical constrai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the chromatographic analysis of 1,3-Bis(2-hydroxyethyl)guanidine (CAS 130493-73-1).[1] It synthesizes experimental principles with specific physicochemical constraints to provide actionable methodologies for researchers.

Executive Summary & Physicochemical Profile

1,3-Bis(2-hydroxyethyl)guanidine is a highly polar, basic guanidine derivative often encountered as a synthesis intermediate, polymer curing agent, or impurity in pharmaceutical formulations.[1] Its analysis is notoriously difficult due to two primary factors:

  • High Polarity & Basicity: It elutes in the void volume of standard C18 columns.

  • Lack of Chromophore: It lacks a conjugated system, rendering standard UV detection (>220 nm) ineffective.

Physicochemical Drivers for Method Selection
PropertyValue (Approx.)Chromatographic Implication
Structure

Dual hydroxyl & amine groups create strong H-bonding potential.[1]
pKa ~12.5 - 13.5Highly protonated at pH < 10.[1] Requires buffered mobile phases or cation exchange.
LogP < -1.0 (Hydrophilic)RP-HPLC: No retention (Void).[1] HILIC: Strong retention.
UV Abs < 210 nm (End absorption)Requires ELSD , CAD , or MS detection. UV is viable only at 200 nm with phosphate buffers.

HPLC Performance Guide: The HILIC Standard

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining this analyte. Unlike Reversed-Phase (RP), HILIC utilizes a water-rich layer on a polar stationary phase to retain hydrophilic compounds.[1]

Method A: HILIC (Zwitterionic or Amide Phase)

Best for: Impurity profiling, LC-MS compatibility.[1]

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded silica.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or Ammonium Formate.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Elution Mode: Isocratic or Gradient (High Organic Start).

Experimental Protocol:

  • Equilibration: Column must be equilibrated with 90% ACN for at least 20 column volumes to establish the water layer.

  • Injection: Sample must be dissolved in >80% ACN. Aqueous diluents will disrupt the HILIC mechanism and cause peak distortion.

  • Retention Mechanism: The hydroxyethyl groups partition into the aqueous layer on the silica surface. Retention increases as ACN content increases.

Method B: Mixed-Mode / Cation Exchange

Best for: Complex matrices (urine, plasma) or when UV detection is required (using non-UV absorbing buffers).[1]

  • Stationary Phase: Mixed-mode column with embedded acidic groups (e.g., Primesep 100 or Dionex IonPac CS series).[1]

  • Mechanism: Retains the guanidinium cation via electrostatic interaction while the alkyl chains provide secondary hydrophobic selectivity.

  • Advantage: Can retain the analyte even with 100% aqueous mobile phases, allowing for aggressive washing of hydrophobic matrix components.

Comparative Retention Data (Projected)

Note: Absolute retention times vary by column dimensions. Values below represent relative capacity factors (


).
MethodColumn TypeMobile PhaseExpected

Peak Shape Risk
RP-HPLC C18 (Standard)Water/ACN~0 (Void)Co-elution with salts/solvent front.[1]
RP-IP C18 + OctanesulfonateWater/ACN/IP Reagent2.0 - 5.0Tailing due to silanol interactions.[1]
HILIC Amide / Zwitterionic 90:10 ACN:Buffer 3.0 - 6.0 Sharp, symmetrical.
Mixed-Mode Alkyl-Cation Exchange40:60 ACN:Buffer (pH 3)4.0 - 8.0Excellent, but sensitive to ionic strength.[1]

GC Performance Guide: Derivatization is Mandatory

Direct injection of 1,3-Bis(2-hydroxyethyl)guanidine into a GC system leads to thermal degradation and adsorption to the liner due to the polar -OH and -NH groups.[1] Derivatization is required.

Protocol: Silylation (TMS Derivatization)

This reaction replaces active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step Workflow:

  • Dry: Evaporate the sample to complete dryness under Nitrogen (Any water will quench the reagent).

  • React: Add 50 µL Pyridine + 50 µL BSTFA/TMCS.

  • Heat: Incubate at 70°C for 30-45 minutes . (Guanidines are sterically hindered; heat is crucial).

  • Inject: 1 µL into GC-MS (Splitless).

Expected Outcome:

  • Target Derivative: Tris-TMS or Tetrakis-TMS derivative of 1,3-Bis(2-hydroxyethyl)guanidine.[1]

  • Mass Shift: Each TMS group adds +72 Da. Look for M+ peaks corresponding to the silylated adducts.

Visualization of Analytical Logic

Decision Tree: Method Selection

MethodSelection Start Start: Analyze 1,3-Bis(2-hydroxyethyl)guanidine CheckConc Is concentration trace (< 1 ppm)? Start->CheckConc CheckMatrix Is Matrix Complex (e.g., Plasma/Polymer)? CheckConc->CheckMatrix No (Standard Assay) GC_Decision Is GC-MS available? CheckConc->GC_Decision Yes (High Sensitivity Needed) HILIC METHOD A: HILIC-MS/ELSD (High Sensitivity, Polar Retention) CheckMatrix->HILIC No (Clean Sample) MixedMode METHOD B: Mixed-Mode HPLC (Robust for matrix tolerance) CheckMatrix->MixedMode Yes (Salts/Proteins present) GC_Decision->HILIC No (Use LC-MS) Deriv METHOD C: GC-MS with BSTFA (Requires Derivatization) GC_Decision->Deriv Yes

Caption: Logical workflow for selecting the optimal chromatographic technique based on sensitivity needs and sample complexity.

HILIC Interaction Mechanism

HILIC_Mechanism Silica Silica Surface (Stationary Phase) WaterLayer Water-Enriched Layer (Stagnant) Silica->WaterLayer Adsorbs Water WaterLayer->Silica Electrostatic Interaction Analyte 1,3-Bis(2-hydroxyethyl)guanidine (Polar Analyte) Analyte->WaterLayer Partitioning (H-Bonding) MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->Analyte Transport

Caption: Mechanistic view of HILIC retention.[1][2] The analyte partitions from the ACN-rich bulk phase into the water layer adsorbed on the silica.

References

  • Thermo Fisher Scientific. (2016). Assay of Guanidine in Pharmaceutical Formulations using Ion Chromatography. Application Note 1055.[3] Link

  • SIELC Technologies. (2024). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Primesep Application Library. Link

  • Sigma-Aldrich (Merck). (2023).[1] The Use of Derivatization Reagents for Gas Chromatography (GC).[3][4][5][6] Technical Bulletin. Link

  • McCalley, D. V. (2017). Understanding and managing the "water layer" in HILIC chromatography. Journal of Chromatography A, 1523, 49-71.[1] Link[1]

  • European Patent Office. (2005). Composition for straightening the hair comprising at least one imine not being an hydroxide. EP1532963A1. (References synthesis and use of 1,3-bis(2-hydroxyethyl)guanidine). Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 1,3-Bis(2-hydroxyethyl)guanidine

The following technical guide details the proper disposal procedures for 1,3-Bis(2-hydroxyethyl)guanidine , adhering to strict laboratory safety standards and environmental regulations. Executive Safety Summary 1,3-Bis(2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 1,3-Bis(2-hydroxyethyl)guanidine , adhering to strict laboratory safety standards and environmental regulations.

Executive Safety Summary

1,3-Bis(2-hydroxyethyl)guanidine is a substituted guanidine derivative.[1][2][3][4] Like its parent compound guanidine, it functions as a strong organic base.[1] While specific toxicological data for this exact derivative is limited compared to common reagents, it must be handled with the same rigor as corrosive alkaline substances and irritants .[1]

Core Disposal Directive:

  • Do NOT flush down the drain.[1][5][6]

  • Do NOT mix with strong acids without controlled neutralization protocols (risk of exothermic reaction).[1]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][6]

Chemical Identity & Hazard Assessment

Before disposal, verify the physical state and concentration of your waste stream.[1]

ParameterData / Characteristic
Chemical Name 1,3-Bis(2-hydroxyethyl)guanidine
CAS Number 130493-73-1
Molecular Formula C₅H₁₃N₃O₂
Physical State Typically a viscous oil or hygroscopic solid (low melting point).[1][2]
Acidity/Basicity Strong Base (pKa of guanidine core ~13.6; derivatives typically ~12-13).[1]
Primary Hazards Skin/Eye Irritant (Cat 2/2A) ; Potential Corrosive (Cat 1) if concentrated.[1]
Incompatibilities Strong acids, strong oxidizers, acid anhydrides, acid chlorides.[1]

Critical Safety Note: Guanidine derivatives can release toxic gases (nitrogen oxides) upon thermal decomposition.[1] Ensure waste containers are not stored near heat sources.[1]

Waste Classification & Segregation

Proper segregation is the first step in the disposal workflow.[1] Label all waste containers with the full chemical name—do not use abbreviations like "HEG".[1]

Waste Stream Categories
Stream TypeDescriptionSegregation Rule
Stream A: Solid Waste Pure substance, contaminated wipes, weighing boats, PPE.[1][6]Segregate as "Hazardous Solid Waste - Basic/Organic" .
Stream B: Aqueous Solution Dissolved compound in water or buffer.[1]Segregate as "Basic Inorganic/Organic Aqueous Waste" . pH > 10.[1]
Stream C: Organic Solvents Dissolved in MeOH, EtOH, DMSO, etc.[1]Segregate as "Flammable Organic Waste" .

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal
  • Applicability: Expired pure chemicals, spill cleanup residues, contaminated solids.[1][6]

  • Action:

    • Place material in a chemically compatible container (HDPE or Glass).[1]

    • Label clearly: "Hazardous Waste - 1,3-Bis(2-hydroxyethyl)guanidine - Irritant/Base".[1]

    • Seal tightly.[1][7] Hygroscopic nature means it will absorb atmospheric water and potentially liquify if left open.[1]

    • Transfer to the central hazardous waste accumulation area for incineration.[1]

Protocol B: Aqueous Solution Disposal (Neutralization)
  • Applicability: Stock solutions or reaction byproducts in water.[1]

  • Warning: Neutralization generates heat.[1] Perform in a fume hood.

  • Procedure:

    • Measure pH: Confirm the solution is basic (pH > 9).[1]

    • Cooling: If the volume is >500 mL, place the collection vessel in an ice bath.

    • Titration: Slowly add 1M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) while stirring.

    • Target: Adjust pH to range 6.0 – 9.0 .

    • Final Check: Once neutral, the solution is still considered chemical waste due to the organic content (guanidine backbone).[1]

    • Disposal: Label as "Neutralized Aqueous Waste containing Guanidine Derivatives" and hand over to EHS.[1] Do not drain dispose unless explicitly authorized by your local wastewater authority (POTW).[1]

Protocol C: Organic Solvent Disposal
  • Applicability: Eluents from chromatography or reaction mixtures.[1]

  • Action:

    • Do not neutralize.[1] The organic solvent dictates the classification.

    • Combine with compatible non-halogenated organic solvents.[1]

    • Label as "Flammable Organic Waste (Basic)".

    • Crucial: Ensure no strong acids are added to this container to prevent unexpected reactions.

Visual Disposal Workflow

The following decision tree outlines the logical flow for categorizing and disposing of this compound.

DisposalWorkflow Start Waste: 1,3-Bis(2-hydroxyethyl)guanidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Contaminated Debris StateCheck->Solid Powder/Wipes Liquid Liquid Solution StateCheck->Liquid Dissolved ActionSolid Pack in HDPE/Glass Label: 'Basic Solid Waste' Solid->ActionSolid SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water Organic Organic (MeOH, DMSO) SolventCheck->Organic Organic Solvent Neutralize Neutralization Step (Optional/Site Specific) Adjust pH to 6-9 Aqueous->Neutralize If pH > 10 ActionAq Pack in Aqueous Waste Label: 'Basic Organic Soln' Aqueous->ActionAq If Neutral ActionOrg Pack in Solvent Waste Label: 'Flammable/Basic' Organic->ActionOrg Neutralize->ActionAq

Figure 1: Decision tree for classifying and packaging 1,3-Bis(2-hydroxyethyl)guanidine waste streams.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1][6] If powder is dispersed, use a dust mask (N95) to prevent inhalation of alkaline dust.[1]

  • Contain: Dike liquid spills with absorbent pads or vermiculite.[1]

  • Neutralize: For liquid spills, apply a weak acid neutralizer (e.g., citric acid powder) until pH is neutral.[1]

  • Collect: Sweep up solid/absorbed waste into a sealable container.

  • Clean: Wash the area with soap and water; collect this rinsate as hazardous waste.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Guanidine Derivatives. Retrieved February 19, 2026, from [Link][1]

Sources

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